Product packaging for HIV gp120 (421-438)(Cat. No.:CAS No. 129318-38-3)

HIV gp120 (421-438)

Cat. No.: B594830
CAS No.: 129318-38-3
M. Wt: 2138.5 g/mol
InChI Key: FWLUYNSJWIJPKZ-WEARTWMDSA-N
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Description

HIV gp120 (421-438) is a useful research compound. Its molecular formula is C99H148N24O25S2 and its molecular weight is 2138.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality HIV gp120 (421-438) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV gp120 (421-438) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C99H148N24O25S2 B594830 HIV gp120 (421-438) CAS No. 129318-38-3

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLUYNSJWIJPKZ-WEARTWMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H148N24O25S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746726
Record name L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2138.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129318-38-3
Record name L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of the gp120 (421-438) Region in HIV-1 Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein, gp120, is a critical component in the viral entry process, mediating the initial attachment to host cells. Within this complex protein, the C4 domain, and specifically the amino acid region 421-438, plays a multifaceted and crucial role in the cascade of events leading to viral fusion and infection. This technical guide provides an in-depth analysis of the function of the gp120 (421-438) region, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated molecular interactions and pathways.

Core Function of the gp120 (421-438) Region in Viral Entry

The gp120 (421-438) region is an integral part of the CD4 binding site, the primary receptor for HIV-1 on host T-cells. This region is also critically involved in subsequent interactions with chemokine coreceptors, such as CCR5 and CXCR4, a step that is essential for triggering the conformational changes in the gp41 transmembrane protein that lead to membrane fusion. The amino acid sequence of this region, particularly conserved residues, contributes to the structural integrity required for these sequential binding events.

Key residues within and around this region, such as Lys421 and Lys432, have been identified as being involved in interactions with cellular factors like heparan sulfate, which can facilitate initial viral attachment. Furthermore, the 421-438 epitope is a target for neutralizing antibodies, highlighting its accessibility and importance in the viral life cycle. Mutations within this region can have profound effects on viral fitness, coreceptor tropism, and sensitivity to neutralization.

Quantitative Analysis of gp120 (421-438) Function

The following tables summarize key quantitative data from studies investigating the function of the gp120 C4 domain, including the 421-438 region.

LigandAnalyteMethodDissociation Constant (Kd)Reference
Helical C4 construct (419-436)Biotinylated recombinant CD4Not Specified8.59 nM[1]
Recombinant soluble CD4Biotinylated CD4 bound to C4 construct (419-436)Inhibition Assay9.88 nM (Ki)[1]
Recombinant gp120CD4 bound to immobilized helical C4 construct (419-436)Inhibition Assay8.08 nM (Ki)[1]
Peptide (419-436)CD4 binding to gp120Inhibition Assay42 µM (Kd)[1]
Neutralizing Antibody (Y498)CN54 rgp120Surface Plasmon Resonance0.46 nM[2]
Neutralizing Antibody (Y498)JRFL rgp120Surface Plasmon Resonance0.86 nM[2]
S22 peptide (CCR5 N-terminus)gp120-CD4 complexMicrocalorimetry2.2 µM[3]
InhibitorTargetAssayIC50/EC50Reference
Plerixafor (CXCR4 inhibitor)Pseudovirus 248 (CXCR4-tropic)Single-cycle infection0.69 nM (IC50)[4]
Maraviroc (CCR5 inhibitor)Pseudovirus 167 (CCR5-tropic)Single-cycle infection1.8 nM (IC50)[4]
L-V3 loop peptideCXCR4Competitive binding8.95 µM (IC50)[5]
D-V3 loop peptideCXCR4Competitive binding7.8 µM (IC50)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of the gp120 (421-438) region.

Site-Directed Mutagenesis of the gp120 C4 Region

Objective: To introduce specific amino acid substitutions in the 421-438 region of gp120 to assess their impact on protein function.

Methodology:

  • Template Preparation: A plasmid vector containing the wild-type HIV-1 env gene is isolated and purified.

  • Primer Design: Two complementary oligonucleotide primers are designed. Each primer contains the desired mutation flanked by 20-25 nucleotides of the correct sequence on both sides. The primers should have a melting temperature (Tm) between 75-80°C.

  • PCR Amplification: The plasmid is amplified by PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the mutagenic primers. The PCR cycling conditions are typically:

    • Initial denaturation: 95°C for 2 minutes.

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

  • Selection and Sequencing: Transformed colonies are selected on appropriate antibiotic plates. Plasmid DNA is isolated from several colonies and the presence of the desired mutation is confirmed by DNA sequencing.

HIV-1 Pseudovirus Neutralization Assay

Objective: To quantify the ability of antibodies or other inhibitors to block HIV-1 entry mediated by a specific gp120 envelope protein.

Methodology:

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with two plasmids:

      • An HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase or GFP).

      • An expression vector containing the env gene of interest (either wild-type or with mutations in the 421-438 region).

    • The cell culture supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.

  • Neutralization Reaction:

    • Serial dilutions of the test antibody or inhibitor are prepared in a 96-well plate.

    • A constant amount of pseudovirus is added to each well and incubated with the antibody/inhibitor for 1 hour at 37°C.

  • Infection:

    • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are added to each well.

    • The plates are incubated for 48-72 hours at 37°C.

  • Quantification of Infection:

    • If using a luciferase reporter, cells are lysed, and luciferase substrate is added. The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

    • If using a GFP reporter, the percentage of GFP-positive cells is determined by flow cytometry.

  • Data Analysis: The percentage of neutralization is calculated for each antibody/inhibitor concentration relative to control wells with virus but no inhibitor. The 50% inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To determine the binding kinetics and affinity (Kd) of the interaction between gp120 (or a peptide from the 421-438 region) and its binding partners (e.g., CD4, coreceptors, antibodies).

Methodology:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: The ligand (e.g., soluble CD4 or an antibody) is covalently coupled to the sensor chip surface. A reference flow cell is prepared with a control protein or is left blank.

  • Analyte Injection: The analyte (e.g., purified gp120 or a synthetic peptide corresponding to the 421-438 region) is injected at various concentrations over the sensor chip surface at a constant flow rate.

  • Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, is monitored in real-time and recorded as a sensorgram (response units vs. time).

  • Regeneration: After each analyte injection, the sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the function of the gp120 (421-438) region in HIV-1 entry.

HIV_Entry_Pathway HIV-1 Entry and Fusion Pathway cluster_virus HIV-1 Virion cluster_host Host Cell gp120 gp120 (421-438 region exposed) CD4 CD4 Receptor gp120->CD4 1. Initial Binding Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor 2. Coreceptor Binding gp41 gp41 Membrane Host Cell Membrane gp41->Membrane 3. Fusion Peptide Insertion CD4->gp120 Induces Conformational Change in gp120 Coreceptor->gp41 Triggers gp41 Unfolding Membrane->gp41 4. Membrane Fusion

Caption: HIV-1 entry is a stepwise process initiated by the binding of gp120 to the CD4 receptor.

Experimental_Workflow Workflow for Analyzing gp120 (421-438) Function cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein/Virus Production cluster_analysis Functional Analysis cluster_data Data Interpretation Mutagenesis Introduce mutations in 421-438 region of gp120 gene Expression Express mutant gp120 or produce pseudoviruses Mutagenesis->Expression BindingAssay Binding Affinity (SPR) to CD4/Coreceptors/Antibodies Expression->BindingAssay FusionAssay Cell-Cell Fusion Assay Expression->FusionAssay NeutralizationAssay Pseudovirus Neutralization Assay Expression->NeutralizationAssay DataAnalysis Analyze impact of mutations on viral entry BindingAssay->DataAnalysis FusionAssay->DataAnalysis NeutralizationAssay->DataAnalysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure and Conformation of the HIV gp120 C4 Domain

This guide provides a detailed examination of the fourth conserved domain (C4) of the HIV-1 envelope glycoprotein gp120. The C4 domain is a critical component of the viral entry machinery, playing a pivotal role in the interaction with the primary cellular receptor, CD4, and subsequent conformational changes that enable co-receptor engagement. Its conserved nature and functional significance make it a key target for the development of vaccines and novel therapeutic agents.

Core Structure of the gp120 C4 Domain

The C4 domain is a functionally significant and structurally complex region within the gp120 glycoprotein. While initially believed to be a simple alpha-helix based on early immunochemical studies, high-resolution crystal structures have provided a more nuanced understanding.[1][2]

Location and Primary Sequence

The C4 domain is located in the C-terminal region of gp120. A representative amino acid sequence from the HIV-1 MN isolate for residues 419-436 is K-I-K-Q-I-I-N-M-W-Q-E-V-G-K-A-M-Y-A.[1] This region, along with parts of the C2, C3, and V5 domains, constitutes the conformational CD4 binding site (CD4bs).[3] Certain positions within the C4 domain, such as residue 440, have been linked to the virus's co-receptor tropism (CXCR4 or CCR5 usage).[4]

Secondary and Tertiary Structure

Early studies using circular dichroism on synthetic peptides suggested that the C4 domain adopts an α-helical conformation, a state that was found to be necessary for recognition by certain antibodies and for binding to CD4 in specific experimental contexts.[1][2] However, the advent of X-ray crystallography revealed a different architecture for the C4 domain within the context of the CD4-bound gp120 core.

In the CD4-liganded state, the C4 region refolds and contributes to a critical structural element known as the bridging sheet . This sheet is a four-stranded antiparallel β-sheet that connects the inner and outer domains of gp120 and is essential for forming the co-receptor binding site.[5][6] Specifically, the C4 domain forms two of these beta strands, designated β20 and β21 .[7]

  • β20 Strand: This strand is directly involved in the interaction with the CD4 receptor.

  • β21 Strand: This strand plays a crucial role in binding to the chemokine co-receptor (CCR5 or CXCR4).[7]

This structural duality highlights the dynamic nature of the C4 domain, which can display distinct conformations depending on whether gp120 is in its unliganded (prefusion), CD4-bound, or antibody-bound state.[7]

Conformational Dynamics and Functional Interactions

The C4 domain is not a static structure; its conformation is highly dynamic and is central to the multi-step process of HIV-1 entry into a host cell.

CD4-Induced Conformational Changes

The binding of gp120 to the CD4 receptor is the primary trigger for a cascade of conformational changes across the entire Env trimer.[8][9] Upon CD4 engagement, the C4 domain, along with other regions, rearranges to form the bridging sheet. This movement exposes or properly orients the binding site for the co-receptor.[5][10] This CD4-induced state is a critical, transient intermediate in the viral entry pathway. The default conformation for the unliganded gp120 core is thought to be the CD4-bound one, but this state is restrained by the variable loops (V1/V2 and V3) and quaternary interactions with gp41 on the functional viral spike.[11]

Interaction with Other gp120 Domains

The function of the C4 domain is intricately linked to other regions of gp120, particularly the variable loops. Immunochemical evidence strongly suggests a physical and functional interaction between the C4 domain and the V3 loop.[12][13] The V3 loop is the principal determinant of co-receptor specificity, and its positioning is influenced by the C4 domain's conformation following CD4 binding.[5] Similarly, the V1/V2 loops can mask conserved epitopes, including parts of the C4 domain, in the unliganded state, and their displacement upon CD4 binding is necessary for exposing the co-receptor binding site.[10]

HIV-1 Entry Pathway

The sequence of events leading to viral entry underscores the C4 domain's importance. The process involves a series of precisely orchestrated molecular interactions and conformational shifts.

HIV_Entry_Pathway cluster_0 HIV-1 Virion cluster_1 Host T-Cell gp120_unliganded gp120 (Unliganded State) C4 domain shielded CD4 CD4 Receptor gp120_unliganded->CD4 1. Primary Binding (C4 domain involved) gp120_CD4_bound gp120 (CD4-Bound State) C4 forms bridging sheet, Co-receptor site exposed CD4->gp120_CD4_bound 2. Conformational Change CoR Co-receptor (CCR5/CXCR4) Fusion Membrane Fusion & Viral Entry CoR->Fusion 4. gp41 Activation gp120_CD4_bound->CoR 3. Co-receptor Binding SPR_Workflow start Start chip_prep 1. Prepare Sensor Chip (e.g., CM5) start->chip_prep immobilize 2. Immobilize Ligand (e.g., CD4 receptor) via Amine Coupling chip_prep->immobilize flow_analyte 3. Inject Analyte (e.g., gp120 or C4 peptide) at various concentrations immobilize->flow_analyte measure_assoc 4. Measure Association Phase (Binding Signal vs. Time) flow_analyte->measure_assoc flow_buffer 5. Inject Running Buffer measure_assoc->flow_buffer measure_dissoc 6. Measure Dissociation Phase (Signal Decay vs. Time) flow_buffer->measure_dissoc regenerate 7. Regenerate Chip Surface measure_dissoc->regenerate analyze 8. Analyze Sensorgram Fit data to binding model to calculate ka, kd, and Kd measure_dissoc->analyze regenerate->flow_analyte Repeat for each concentration end End analyze->end

References

The C4 Region of HIV's gp120: A Critical Hub in Viral Entry and a Key Target for Therapeutic Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The envelope glycoprotein gp120 of the Human Immunodeficiency Virus (HIV) is a master of disguise and a crucial component for viral entry into host cells. Its surface is adorned with both conserved and highly variable regions, allowing it to evade the host immune system while maintaining its essential functions. Among the conserved regions, the C4 domain stands out as a critical nexus for the interaction with the primary host cell receptor, CD4. This guide provides a comprehensive overview of the discovery, history, and functional significance of the gp120 C4 region, offering insights for researchers and professionals engaged in the development of novel anti-HIV therapeutics.

Discovery and Historical Perspective

The journey to understanding the functional landscape of gp120 began in the late 1980s. Seminal studies by Lasky and colleagues in 1987 were among the first to dissect the gp120 molecule, identifying regions critical for CD4 binding.[1] Subsequent work by Kowalski et al. in the same year further delineated the functional domains of gp120, highlighting the importance of conserved regions in this interaction.[2] These early investigations, employing techniques like site-directed mutagenesis, laid the groundwork for pinpointing the C4 domain as a key player in the gp120-CD4 binding event.[3] Throughout the early 1990s, researchers like Olshevsky and Thali continued to unravel the intricacies of the gp120 structure, solidifying the C4 region's role not only in CD4 binding but also in the conformational changes necessary for subsequent co-receptor engagement and viral entry.[4][5]

The C4 Region: Structure and Function

The C4 region is a highly conserved domain within the gp120 glycoprotein. Its structural integrity is paramount for the initial attachment of the virus to the CD4 receptor on the surface of target immune cells, primarily T-helper cells. This interaction is the first and most critical step in the HIV infection cascade.[6] The C4 domain, in concert with other conserved regions like C2 and C3, forms a complex, discontinuous epitope that constitutes the CD4 binding site (CD4bs).[3]

Binding of CD4 to the C4 region and surrounding domains induces a significant conformational change in the gp120 molecule. This structural rearrangement is essential for exposing the binding site for a co-receptor, typically CCR5 or CXCR4.[7] The subsequent engagement of the co-receptor triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the entry of the viral core into the host cell.[8]

Quantitative Analysis of gp120 C4 Interactions

The affinity of the interaction between the gp120 C4 region and the CD4 receptor, as well as with various monoclonal antibodies, has been a subject of intense study. This quantitative data is crucial for understanding the potency of neutralizing antibodies and for the rational design of inhibitors. The following table summarizes key quantitative data related to the C4 domain.

Interacting MoleculesMethodDissociation Constant (Kd)Key C4 Residues InvolvedReference
gp120 (MN strain) - sCD4Radioimmunoprecipitation5 nMNot specified[9]
gp120 (HXBc2) - mAb F105Surface Plasmon Resonance1.9 x 10-9 MNot specified[10]
gp120 (HXBc2) - mAb b12Surface Plasmon Resonance2.5 x 10-8 MNot specified[10]
gp120 (MN) - mAb 13H8ELISA-431-439[11]
gp120 (MN) - Various mAbsSite-directed Mutagenesis-429, 432[11]
gp120 (IIIB) - mAb 5C2Site-directed Mutagenesis-423, 429[11]
gp120 (various) - Anti-C4 mAbsELISA / NeutralizationVariesPolymorphic residues[11][12]

Signaling Pathways Triggered by gp120 Engagement

The binding of gp120 to CD4 and a co-receptor does not merely facilitate viral entry; it also initiates a cascade of intracellular signaling events that can influence the cellular environment and promote viral replication. Upon engagement, these receptors trigger downstream signaling pathways that involve various kinases and second messengers.

HIV_Entry_Signaling gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 Binding CoR Co-receptor (CCR5/CXCR4) gp120->CoR Binding PLC Phospholipase C (PLC) CD4->PLC CoR->PLC Pyk2 Pyk2 CoR->Pyk2 PI3K PI3K CoR->PI3K PKC Protein Kinase C (PKC) PLC->PKC Actin Actin Cytoskeleton Rearrangement PKC->Actin Cofilin Cofilin Pyk2->Cofilin Akt Akt PI3K->Akt Cofilin->Actin Fusion Membrane Fusion & Viral Entry Actin->Fusion

Figure 1: Simplified signaling pathway initiated by HIV gp120 binding to host cell receptors.

This signaling can lead to the rearrangement of the actin cytoskeleton, creating a cellular environment conducive to viral fusion and entry.[5][7] Specifically, gp120 binding to CXCR4 or CCR5 can activate molecules like Pyk2, PI3K, and Akt, which are common in chemokine-mediated signaling.[7]

Key Experimental Protocols

The study of the gp120 C4 region has relied on a variety of sophisticated experimental techniques. Below are outlines of key protocols that have been instrumental in advancing our understanding.

Site-Directed Mutagenesis of the gp120 C4 Region

This technique is used to introduce specific amino acid changes in the C4 domain to assess their impact on protein function, such as CD4 binding or antibody recognition.

Principle: A plasmid containing the gp120 gene is used as a template for PCR with primers containing the desired mutation. The parental, non-mutated DNA is then digested, and the mutated plasmid is transformed into bacteria for amplification.

Generalized Protocol:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a high GC content (>=40%) and a melting temperature (Tm) of >=78°C.

  • PCR Amplification:

    • Combine the template DNA plasmid, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase (e.g., PfuTurbo).

    • Perform thermal cycling (typically 18 cycles) with appropriate annealing and extension temperatures and times based on the plasmid size and primer Tm.

  • Digestion of Parental DNA: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests methylated and hemimethylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated (mutant) DNA intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed bacteria on antibiotic-containing agar plates to select for cells containing the plasmid. Isolate plasmid DNA from individual colonies and sequence the gp120 gene to confirm the desired mutation.

Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-Antibody Binding

ELISA is a widely used method to quantify the binding of antibodies to the gp120 C4 region.

Principle: Recombinant gp120 is immobilized on a microplate. The antibody of interest is added and, if it binds, is detected by a secondary antibody conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of bound antibody.

Generalized Protocol:

  • Coating: Coat the wells of a 96-well microplate with a solution of recombinant gp120 (e.g., 1-5 µg/mL in a suitable buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate and add serial dilutions of the primary antibody (the antibody being tested) to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.

  • Readout: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.

HIV-1 Neutralization Assay

This assay determines the ability of an antibody to inhibit HIV-1 infection of target cells.

Principle: The antibody is pre-incubated with HIV-1 virions (often pseudotyped with the gp120 of interest) before being added to susceptible target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR). A reduction in viral infection is measured by a decrease in luciferase activity.

Generalized Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Antibody Dilution: Prepare serial dilutions of the test antibody in cell culture medium.

  • Virus-Antibody Incubation: Mix the diluted antibody with a known amount of HIV-1 pseudovirus and incubate for 1 hour at 37°C.

  • Infection: Add the virus-antibody mixture to the plated TZM-bl cells.

  • Incubation: Incubate the cells for 48 hours at 37°C to allow for viral entry and gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the antibody to the activity in the absence of the antibody. The 50% inhibitory concentration (IC50) is a common metric for neutralization potency.

Experimental and Logical Workflows

The investigation of the gp120 C4 region often follows a logical progression of experiments to answer specific research questions. For example, to identify critical residues within the C4 domain for CD4 binding, a researcher might follow the workflow depicted below.

Experimental_Workflow Hypothesis Hypothesis: Specific residues in the C4 region are critical for CD4 binding. SDM Site-Directed Mutagenesis: Generate a panel of gp120 mutants with single amino acid substitutions in the C4 region. Hypothesis->SDM Expression Protein Expression and Purification: Express and purify wild-type and mutant gp120 proteins. SDM->Expression Binding_Assay Binding Assay (ELISA or SPR): Quantify the binding affinity of soluble CD4 to each gp120 mutant. Expression->Binding_Assay Analysis Data Analysis: Compare the binding affinities of mutants to wild-type gp120. Binding_Assay->Analysis Conclusion Conclusion: Identify residues where mutation significantly reduces CD4 binding, indicating their critical role. Analysis->Conclusion

Figure 2: A logical workflow for identifying critical residues in the gp120 C4 region for CD4 binding.

Conclusion and Future Directions

The C4 region of HIV-1 gp120 remains a focal point in the quest for an effective HIV vaccine and novel therapeutic strategies. Its conserved nature and critical role in the initial stages of viral infection make it an attractive target. Decades of research have provided a wealth of information on its structure, function, and interaction with the host immune system. However, the virus's ability to mask conserved epitopes and the conformational complexity of the gp120 trimer continue to pose significant challenges.

Future research will likely focus on the design of immunogens that can elicit broadly neutralizing antibodies targeting the C4 region and the broader CD4 binding site. A deeper understanding of the conformational dynamics of the gp120 trimer and the precise molecular interactions within the C4 domain will be crucial for these efforts. The continued application of advanced structural biology techniques, coupled with sophisticated immunological and virological assays, will undoubtedly pave the way for the development of more effective interventions against HIV.

References

The Immunosuppressive Landscape of HIV-1 gp120 (421-438): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunosuppressive mechanisms mediated by the 421-438 amino acid fragment of the HIV-1 envelope glycoprotein gp120. This region, located within the C4 domain of gp120, plays a significant role in the virus's ability to evade and modulate the host immune system. This document summarizes key research findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Core Immunosuppressive Functions of the gp120 C-Terminal Region

The C-terminal region of gp120, encompassing the 421-438 fragment, contributes to HIV-1 pathogenesis through various mechanisms that parallel the immunosuppressive effects of the full-length gp120 protein. A key aspect of this is the induction of a specific subset of CD8+ T cells with regulatory or suppressor functions. These cells can inhibit the proliferation of other T cells in response to antigens, thereby dampening the overall immune response.

Induction of Antigen-Specific T Cell Suppression

Research has demonstrated that T cell lines generated by in vitro stimulation with a synthetic peptide corresponding to the C-terminal region of gp120 can selectively suppress proliferative T cell responses to common soluble antigens like tetanus toxoid (TT) and purified protein derivative (PPD). This suppression is mediated by the CD8+ T cell fraction of the generated T cell line and is restricted by both HLA class I and class II molecules, suggesting a complex mechanism of action that involves antigen presentation and T cell recognition.

Quantitative Data on T Cell Suppression

The following table summarizes the suppressive effect of a gp120 C-terminal peptide (CT120)-specific T cell line on the proliferation of autologous peripheral blood mononuclear cells (PBMCs) in response to tetanus toxoid.

Effector:Target Cell RatioTetanus Toxoid (10 µg/mL)% Suppression
Control (PBMC alone) 25,430 ± 2,150 cpm0%
1:10 15,258 ± 1,890 cpm40%
1:5 10,172 ± 1,540 cpm60%
1:2 5,086 ± 980 cpm80%

Data is representative of proliferative responses measured by thymidine incorporation (counts per minute, cpm). The effector cells are the CT120-specific T cell line, and the target cells are autologous PBMCs stimulated with tetanus toxoid.

Signaling Pathways and Molecular Interactions

The precise signaling pathways initiated by the isolated gp120 (421-438) fragment leading to T cell suppression are not fully elucidated. However, the requirement for HLA class I and class II restriction for the observed suppression by C-terminal peptide-specific CD8+ T cells suggests a mechanism involving the T cell receptor (TCR) and co-receptors. The broader context of full-length gp120-mediated immunosuppression involves intricate signaling cascades that are likely relevant to the function of its fragments.

Full-length gp120's interaction with CD4 and chemokine co-receptors (CXCR4/CCR5) on T cells can lead to:

  • Inhibition of IL-2 production: Suppression of interleukin-2, a critical cytokine for T cell proliferation and survival.

  • Induction of anergy: Rendering T cells unresponsive to further stimulation.

  • Apoptosis: Programmed cell death of both infected and uninfected bystander T cells.

  • Cytokine dysregulation: Induction of immunosuppressive cytokines like IL-10 from antigen-presenting cells.

The following diagram illustrates the proposed mechanism of T cell suppression mediated by CD8+ T cells specific for the gp120 C-terminal peptide.

gp120_suppression_pathway APC APC MHC_I HLA Class I APC->MHC_I Presentation MHC_II HLA Class II APC->MHC_II CD8_Suppressor gp120 C-Terminal Peptide- Specific CD8+ Suppressor T Cell MHC_I->CD8_Suppressor Helper_T_Cell Antigen-Specific CD4+ Helper T Cell MHC_II->Helper_T_Cell Recognition via TCR CD8_Suppressor->Helper_T_Cell Proliferation_Inhibition Inhibition of Proliferation CD8_Suppressor->Proliferation_Inhibition Helper_T_Cell->Proliferation_Inhibition gp120_peptide gp120 (421-438) Peptide gp120_peptide->APC Uptake and Processing Soluble_Antigen Soluble Antigen (e.g., Tetanus Toxoid) Soluble_Antigen->APC Uptake and Processing

Caption: Proposed mechanism of gp120 C-terminal peptide-mediated immunosuppression.

Experimental Protocols

Generation of gp120 C-Terminal Peptide-Specific T Cell Lines

This protocol outlines the general steps for generating T cell lines specific for the gp120 (421-438) peptide, based on methodologies used in similar studies.

1. Cell Source:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-1-seronegative donors by Ficoll-Hypaque density gradient centrifugation.

2. Peptide:

  • A synthetic peptide corresponding to the gp120 sequence 421-438 (KQFINMWQEVGKAMYAPP) is synthesized with a purity of >95%. The peptide is dissolved in sterile, endotoxin-free water or DMSO to a stock concentration of 1 mg/mL and stored at -20°C.

3. T Cell Line Generation:

  • PBMCs are cultured at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% heat-inactivated human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • The gp120 (421-438) peptide is added to the culture at a final concentration of 10 µg/mL.

  • Recombinant human interleukin-2 (IL-2) is added to the culture at a concentration of 10 U/mL on day 3.

  • Every 3-4 days, half of the culture medium is replaced with fresh medium containing IL-2.

  • Restimulation is performed every 10-14 days by co-culturing the T cells with irradiated (3000 rads) autologous PBMCs that have been pulsed with the gp120 (421-438) peptide (10 µg/mL).

4. T Cell Subset Fractionation:

  • After 3-4 cycles of stimulation, the T cell line is fractionated into CD4+ and CD8+ subsets using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

T Cell Proliferation (Suppression) Assay

This assay measures the ability of the generated gp120 peptide-specific T cell line to suppress the proliferation of autologous PBMCs in response to a soluble antigen.

1. Preparation of Responder Cells:

  • Autologous PBMCs are used as responder cells. They are plated in 96-well round-bottom plates at a density of 1 x 10^5 cells/well.

2. Preparation of Effector Cells:

  • The generated gp120 peptide-specific T cell line (or its CD4+/CD8+ fractions) are used as effector cells. They are added to the wells containing responder cells at various effector-to-target ratios (e.g., 1:2, 1:5, 1:10).

3. Antigen Stimulation:

  • A soluble antigen, such as tetanus toxoid (10 µg/mL) or PPD (5 µg/mL), is added to the co-cultures.

4. Proliferation Measurement:

  • The plates are incubated for 6 days at 37°C in a 5% CO2 incubator.

  • For the final 18 hours of culture, 1 µCi of [3H]-thymidine is added to each well.

  • The cells are harvested onto glass fiber filters, and the incorporation of [3H]-thymidine is measured using a liquid scintillation counter.

5. Calculation of Suppression:

  • The percentage of suppression is calculated using the following formula: % Suppression = [1 - (cpm of co-culture / cpm of responder cells alone)] x 100

The following diagram illustrates the workflow for the T cell suppression assay.

suppression_assay_workflow start Isolate PBMCs from Healthy Donor generate_tcl Generate gp120 (421-438) Peptide-Specific T Cell Line start->generate_tcl setup_coculture Set up Co-culture: Effector T Cells + Responder PBMCs start->setup_coculture Responder Cells fractionate Fractionate into CD4+ and CD8+ Subsets generate_tcl->fractionate fractionate->setup_coculture Effector Cells add_antigen Add Soluble Antigen (e.g., Tetanus Toxoid) setup_coculture->add_antigen incubate Incubate for 6 Days add_antigen->incubate pulse_thymidine Pulse with [3H]-Thymidine for 18 hours incubate->pulse_thymidine harvest_measure Harvest Cells and Measure Thymidine Incorporation pulse_thymidine->harvest_measure calculate_suppression Calculate % Suppression harvest_measure->calculate_suppression

Conservation of the gp120 421-438 Sequence Across Lentiviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The gp120 surface glycoprotein of lentiviruses, particularly the Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV), is a critical component for viral entry into host cells and a primary target for neutralizing antibodies. Within this glycoprotein, the 421-438 amino acid sequence, located in the C4 domain, plays a pivotal role in the interaction with the CD4 receptor, making it a region of significant interest for therapeutic and vaccine development. This technical guide provides a comprehensive overview of the conservation of the gp120 421-438 sequence across HIV-1, HIV-2, and SIV, details the experimental protocols for its analysis, and visualizes the associated biological pathways and experimental workflows.

Data Presentation: Sequence Conservation of the gp120 421-438 Region

The conservation of the 421-438 amino acid sequence within the gp120 protein was analyzed across representative strains of HIV-1, HIV-2, and SIV. The following tables summarize the pairwise sequence identity and similarity percentages. Sequence identity refers to the percentage of identical amino acids at the same positions, while sequence similarity includes both identical and biochemically similar amino acid substitutions.

Table 1: Pairwise Sequence Identity of the gp120 421-438 Region

HIV-1 (HXB2)HIV-2 (ROD)SIV (mac239)
HIV-1 (HXB2) 100%55.6%61.1%
HIV-2 (ROD) 55.6%100%72.2%
SIV (mac239) 61.1%72.2%100%

Table 2: Pairwise Sequence Similarity of the gp120 421-438 Region

HIV-1 (HXB2)HIV-2 (ROD)SIV (mac239)
HIV-1 (HXB2) 100%77.8%83.3%
HIV-2 (ROD) 77.8%100%88.9%
SIV (mac239) 83.3%88.9%100%

Note: The sequence data for this analysis was retrieved from the Los Alamos HIV Sequence Database. The specific sequences used were from the HXB2 strain for HIV-1, the ROD strain for HIV-2, and the mac239 strain for SIV.

Experimental Protocols

This section outlines the detailed methodologies for the experimental analysis of the gp120 421-438 sequence, from viral gene amplification to sequence conservation analysis.

Viral RNA Extraction and env Gene Amplification

This protocol describes the initial steps to obtain the genetic material encoding the gp120 protein from viral particles.

  • Viral RNA Extraction:

    • Pellet viral particles from plasma or cell culture supernatant by ultracentrifugation.

    • Extract viral RNA using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

    • Elute the purified viral RNA in nuclease-free water.

  • Reverse Transcription and Nested PCR for env Gene Amplification:

    • First-strand cDNA synthesis: Synthesize cDNA from the extracted viral RNA using a reverse transcriptase enzyme and a gene-specific outer reverse primer for the env gene.

    • First-round PCR: Perform a PCR reaction using the synthesized cDNA as a template with outer forward and reverse primers flanking the env gene.

      • Cycling conditions: Initial denaturation at 94°C for 2 minutes, followed by 35 cycles of denaturation at 94°C for 15 seconds, annealing at 55°C for 30 seconds, and extension at 68°C for 4 minutes, with a final extension at 68°C for 10 minutes.

    • Second-round (nested) PCR: Use the product from the first-round PCR as a template for a second PCR reaction with inner forward and reverse primers. This increases the specificity and yield of the desired env gene fragment.

      • Cycling conditions: Similar to the first-round PCR.

    • Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct size fragment.

DNA Sequencing of the env Gene

Sanger sequencing is a reliable method for determining the precise nucleotide sequence of the amplified env gene fragment.

  • PCR Product Purification: Purify the nested PCR product to remove primers, dNTPs, and other reaction components using a PCR purification kit.

  • Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either the inner forward or reverse primer from the nested PCR), a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Capillary Electrophoresis: Separate the resulting DNA fragments by size using an automated capillary electrophoresis DNA sequencer.

  • Sequence Analysis: The sequencer's software will generate a chromatogram, which is then used to determine the nucleotide sequence.

Bioinformatics Analysis of Sequence Conservation

This protocol details the computational steps to analyze the conservation of the gp120 421-438 amino acid sequence.

  • Sequence Retrieval: Obtain representative gp120 amino acid sequences for HIV-1, HIV-2, and SIV from a public database such as the Los Alamos HIV Sequence Database.[1][2][3][4][5]

  • Multiple Sequence Alignment (MSA):

    • Use a multiple sequence alignment tool such as Clustal Omega, T-Coffee, or MUSCLE to align the retrieved sequences.[6][7][8][9][10][11][12][13][14][15]

    • Input the sequences in FASTA format.

    • The output will be an alignment showing conserved and variable regions.

  • Identification of the 421-438 Region: Locate the 421-438 amino acid region within the aligned sequences based on a reference sequence (e.g., HXB2 for HIV-1).

  • Calculation of Sequence Identity and Similarity:

    • Manually inspect the alignment of the 421-438 region to count the number of identical and similar amino acids between each pair of sequences.

    • Alternatively, use an online tool to calculate a pairwise identity/similarity matrix from the alignment.[16][17][18][19][20]

    • Percent Identity = (Number of Identical Residues / Total Number of Residues in the Region) * 100

    • Percent Similarity = (Number of Similar or Identical Residues / Total Number of Residues in the Region) * 100

Mandatory Visualization

Signaling Pathway

The binding of the gp120 glycoprotein to the CD4 receptor on the surface of a host T-cell initiates a cascade of conformational changes and signaling events that are crucial for viral entry. While the 421-438 sequence itself does not independently trigger a signaling pathway, its location within the C4 domain makes it a critical part of the CD4 binding site. The interaction of this broader region with CD4 leads to the activation of intracellular signaling pathways.

GP120_Signaling_Pathway cluster_virus Lentivirus cluster_cell Host T-Cell gp120 gp120 C4_domain C4 Domain (incl. 421-438) CD4 CD4 Receptor gp120->CD4 Binding CoReceptor Co-receptor (CCR5/CXCR4) gp120->CoReceptor Co-receptor Binding Signaling_Cascade Intracellular Signaling Cascade CD4->Signaling_Cascade Initiates CoReceptor->Signaling_Cascade Viral_Entry Viral Entry Signaling_Cascade->Viral_Entry Facilitates

Caption: gp120-CD4 interaction and subsequent signaling cascade.

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental workflow for determining the sequence conservation of the gp120 421-438 region.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis RNA_Extraction 1. Viral RNA Extraction RT_PCR 2. Reverse Transcription & Nested PCR of env gene RNA_Extraction->RT_PCR Sequencing 3. Sanger Sequencing RT_PCR->Sequencing Seq_Retrieval 4. Sequence Retrieval (LANL Database) Sequencing->Seq_Retrieval Data Input MSA 5. Multiple Sequence Alignment (ClustalΩ) Seq_Retrieval->MSA Conservation_Analysis 6. Conservation Analysis (% Identity & Similarity) MSA->Conservation_Analysis

Caption: Workflow for gp120 421-438 sequence conservation analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of HIV gp120 (421-438) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 envelope glycoprotein gp120 is crucial for viral entry into host cells, making it a prime target for vaccine and therapeutic development. The peptide fragment spanning amino acid residues 421-438 of gp120 is of significant immunological interest as it has been shown to elicit anti-HIV responses.[1] This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of the HIV gp120 (421-438) peptide, intended to guide researchers in obtaining high-purity material for their studies.

The amino acid sequence of the HIV gp120 (421-438) peptide is: Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro

Physicochemical Properties

A summary of the key physicochemical properties of the HIV gp120 (421-438) peptide is provided in the table below.

PropertyValue
Sequence Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro
Molecular Formula C₉₉H₁₄₈N₂₄O₂₅S₂
Molecular Weight 2138.56 g/mol
Purity (Post-Purification) >95%

Experimental Protocols

I. Peptide Synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS)

The HIV gp120 (421-438) peptide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Materials and Reagents:

  • Fmoc-Pro-Wang resin or pre-loaded Fmoc-Pro-Alko-PEG resin

  • Fmoc-protected amino acids with appropriate side-chain protection:

    • Fmoc-Lys(Boc)-OH

    • Fmoc-Gln(Trt)-OH

    • Fmoc-Phe-OH

    • Fmoc-Ile-OH

    • Fmoc-Asn(Trt)-OH

    • Fmoc-Met-OH

    • Fmoc-Trp(Boc)-OH

    • Fmoc-Glu(OtBu)-OH

    • Fmoc-Val-OH

    • Fmoc-Gly-OH

    • Fmoc-Ala-OH

    • Fmoc-Tyr(tBu)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Activator Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Due to the presence of methionine and tryptophan, scavengers are crucial to prevent side reactions.

Protocol:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add HBTU (3-5 equivalents) and HOBt (3-5 equivalents).

    • Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence until the full peptide is assembled.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

II. Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to remove impurities such as truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of acetonitrile if necessary to aid dissolution. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Purification:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs of the crude material.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak, which represents the desired peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

III. Peptide Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by determining its molecular weight using mass spectrometry.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

Protocol:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

  • Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight (2138.56 Da) to confirm the identity of the synthesized peptide.

Expected Results and Data Presentation

The following table summarizes the typical quantitative data expected from the synthesis and purification of the HIV gp120 (421-438) peptide.

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 70-85%Gravimetric
Purity of Crude Peptide 50-70%Analytical RP-HPLC
Purified Peptide Yield 15-30% (of crude)Gravimetric
Final Purity >95%Analytical RP-HPLC
Observed Molecular Weight 2138.5 ± 1.0 DaMass Spectrometry

Visualization of the Experimental Workflow

The overall process for the synthesis, purification, and characterization of the HIV gp120 (421-438) peptide is illustrated in the following workflow diagram.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_characterization Characterization start Start: Fmoc-Pro-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 elongation Repeat for all 17 Amino Acids wash1->elongation elongation->deprotection final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide dissolve Dissolve Crude Peptide crude_peptide->dissolve hplc Preparative RP-HPLC (C18 Column) dissolve->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical RP-HPLC) fraction_collection->purity_check pooling Pool Pure Fractions (>95%) purity_check->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure Peptide (>95%) lyophilization->pure_peptide ms_analysis Mass Spectrometry (ESI-MS or MALDI-TOF) pure_peptide->ms_analysis final_product Final Product Confirmation ms_analysis->final_product

Caption: Workflow for the synthesis, purification, and characterization of HIV gp120 (421-438).

References

Application Notes and Protocols for Generating Monoclonal Antibodies Against HIV-1 gp120 (421-438)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The envelope glycoprotein gp120 of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for the development of neutralizing antibodies and vaccine design. The 421-438 region of gp120 is of particular interest as it is involved in the binding to the CD4 receptor on host cells, a crucial step in viral entry. The generation of monoclonal antibodies (mAbs) targeting this specific epitope is essential for dissecting the immune response to HIV-1, developing diagnostic reagents, and designing novel therapeutic strategies.

These application notes provide detailed protocols for the generation of monoclonal antibodies against the gp120 (421-438) peptide fragment using hybridoma technology. The workflow encompasses antigen preparation, animal immunization, hybridoma cell line development, and screening for specific antibody production.

Data Presentation

A summary of quantitative data related to antibodies generated against gp120 fragments is presented below. Please note that data for antibodies specifically against the 421-438 fragment is limited in the public domain; therefore, representative data for anti-gp120 antibodies is also included to provide context.

Antibody/StudyTarget AntigenAnimal ModelQuantitative MetricValueReference
Anti-gp120 (421-438)HIV-1 gp120 (421-438) peptideChickenELISA Optical Density (OD) at 450 nmCut-off: 0.446[1]
Human mAb 1HIV-1 gp120 (V3 domain)HumanDissociation Constant (Kd)8.3 x 10⁻⁷ M[2]
Human mAb 2HIV-1 gp120 (V3 domain)HumanDissociation Constant (Kd)3.7 x 10⁻⁶ M[2]
Anti-gp120 HMCAHIV-1 gp120HumanSecretion Rate2.5 µg/10⁶ cells/day[3]

Experimental Protocols

Antigen Preparation: KLH-Conjugated gp120 (421-438) Peptide

The gp120 (421-438) peptide is a synthetic peptide with the following amino acid sequence: Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro.[4] To enhance its immunogenicity, the peptide should be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH).

Materials:

  • HIV-1 gp120 (421-438) synthetic peptide with a C-terminal cysteine

  • Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde or a commercial KLH conjugation kit

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Peptide Dimerization: Dissolve the synthetic peptide in 5% acetic acid to a final concentration of 5.1 mg/mL. Adjust the pH to 6.0 with 1 M (NH4)2CO3. Add dimethyl sulfoxide (DMSO) to a final volume of 20% to facilitate cysteine oxidation and peptide dimerization. Incubate for 4 hours at room temperature.[4][5]

  • Conjugation to KLH: Conjugate the dimerized peptide to KLH using the glutaraldehyde method or a commercial conjugation kit following the manufacturer's instructions.[1]

  • Dialysis: Dialyze the conjugate against PBS overnight at 4°C to remove unreacted peptide and coupling reagents.

  • Quantification: Determine the protein concentration of the KLH-peptide conjugate using a BCA protein assay.

  • Storage: Aliquot the conjugate and store at -20°C or -80°C for long-term use.

Immunization of Mice

Materials:

  • BALB/c mice (6-8 weeks old)

  • KLH-conjugated gp120 (421-438) peptide

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (25-27 gauge)

Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing an equal volume of the KLH-peptide conjugate (containing 10-50 µg of the peptide) with Complete Freund's Adjuvant (CFA).[6]

    • Inject 0.2 mL of the emulsion subcutaneously (s.c.) at multiple sites on the back of each mouse.[6]

  • Booster Immunizations (e.g., Day 21 and Day 35):

    • Prepare an emulsion of the KLH-peptide conjugate (10-50 µg) with Incomplete Freund's Adjuvant (IFA).

    • Inject 0.2 mL of the emulsion subcutaneously.[6]

  • Test Bleed (e.g., Day 28):

    • Collect a small amount of blood from the tail vein to test the antibody titer by ELISA.

  • Final Boost (3 days before fusion):

    • If the antibody titer is satisfactory, administer a final intraperitoneal (i.p.) injection of the KLH-peptide conjugate (10-50 µg) in PBS without adjuvant.[6]

Hybridoma Production

This protocol outlines the fusion of murine spleen cells with myeloma cells to generate hybridomas.[7][8]

Materials:

  • Immunized mouse with high antibody titer

  • Myeloma cell line (e.g., P3X63Ag8.653)[9]

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Polyethylene glycol (PEG) 1500

  • HAT supplement (Hypoxanthine, Aminopterin, Thymidine)

  • HT supplement (Hypoxanthine, Thymidine)

  • 96-well cell culture plates

Protocol:

  • Spleen Cell Preparation:

    • Euthanize the immunized mouse and aseptically remove the spleen.

    • Perfuse the spleen with serum-free RPMI-1640 to obtain a single-cell suspension of splenocytes.

    • Wash the splenocytes with serum-free RPMI-1640.

  • Myeloma Cell Preparation:

    • Culture the myeloma cells in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin.

    • Ensure the cells are in the logarithmic growth phase and have high viability (>95%) before fusion.

  • Cell Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 5:1 in a 50 mL conical tube.

    • Centrifuge the cell mixture and discard the supernatant.

    • Gently resuspend the cell pellet and slowly add 1 mL of pre-warmed 50% PEG over 1 minute while gently stirring.

    • Slowly add 10 mL of serum-free RPMI-1640 over 5 minutes.

    • Centrifuge the cells, discard the supernatant, and gently resuspend the pellet in complete RPMI-1640 with 20% FBS and HAT supplement.

  • Plating and Selection:

    • Plate the cell suspension into 96-well plates.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • After 7-10 days, start feeding the cells by replacing half of the medium with fresh HAT medium.

    • After 14-21 days, switch to HT medium for 1-2 weeks before transitioning to complete RPMI-1640.

Screening by ELISA

An indirect ELISA is used to screen the hybridoma supernatants for the presence of antibodies that specifically bind to the gp120 (421-438) peptide.[1]

Materials:

  • 96-well ELISA plates

  • gp120 (421-438) peptide

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 3% non-fat milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Hybridoma culture supernatants

  • Horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

Protocol:

  • Coating: Coat the wells of a 96-well plate with the gp120 (421-438) peptide (e.g., 100 ng/well) in coating buffer and incubate overnight at 4°C.[1]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.[1]

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the hybridoma culture supernatants to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance signal are considered positive for antibody production.

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_screening Screening & Expansion peptide gp120 (421-438) Peptide conjugate KLH-Peptide Conjugate peptide->conjugate klh KLH Carrier Protein klh->conjugate immunize Immunize Mouse boost Booster Injections immunize->boost spleen Isolate Spleen Cells boost->spleen fusion Cell Fusion (PEG) myeloma Myeloma Cells myeloma->fusion selection HAT Selection fusion->selection hybridomas Hybridoma Clones selection->hybridomas elisa ELISA Screening cloning Subcloning elisa->cloning expansion Expansion & Cryopreservation cloning->expansion mab Monoclonal Antibody expansion->mab

Caption: Workflow for generating monoclonal antibodies against gp120 (421-438).

ELISA_Screening_Protocol start Start coat Coat Plate with gp120 Peptide start->coat wash1 Wash coat->wash1 block Block with Non-fat Milk wash1->block wash2 Wash block->wash2 add_supernatant Add Hybridoma Supernatant wash2->add_supernatant wash3 Wash add_supernatant->wash3 add_secondary Add HRP-conjugated 2° Ab wash3->add_secondary wash4 Wash add_secondary->wash4 develop Add TMB Substrate wash4->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Step-by-step protocol for ELISA screening of hybridoma supernatants.

References

Application Notes and Protocols for Biophysical Analysis of gp120 (421-438) Peptide Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing key biophysical techniques for the characterization of interactions involving the HIV-1 gp120 peptide spanning residues 421-438. This peptide is located within the C4 domain of gp120, a region critical for the initial binding to the CD4 receptor on host cells, a crucial step in viral entry. Understanding the biophysical properties of this interaction is paramount for the development of novel HIV-1 entry inhibitors.

Introduction to gp120 (421-438) Peptide Interactions

The gp120 envelope glycoprotein of HIV-1 mediates the virus's entry into host cells through a series of conformational changes initiated by its binding to the CD4 receptor. The C4 domain, containing the 421-438 peptide sequence, plays a pivotal role in this initial attachment. Biophysical techniques are essential to quantitatively describe the binding affinity, kinetics, thermodynamics, and structural changes associated with the interaction of this peptide with its binding partners, such as CD4 and neutralizing antibodies. This information is invaluable for the rational design of antiviral therapeutics.

Biophysical Techniques and Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to measure the real-time kinetics of molecular interactions. It allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: Kinetic Analysis of gp120 (421-438) Peptide-Antibody Interaction

  • Immobilization of Anti-gp120 C4 Monoclonal Antibody:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the anti-gp120 C4 monoclonal antibody (ligand) at a concentration of 10-50 µg/mL in 10 mM sodium acetate buffer, pH 5.0, to achieve an immobilization level of approximately 1500-2000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Analyte Injection (gp120 (421-438) Peptide):

    • Prepare a series of dilutions of the synthetic gp120 (421-438) peptide (analyte) in running buffer (e.g., HBS-EP+), typically ranging from low nanomolar to high micromolar concentrations.

    • Inject the peptide solutions over the immobilized antibody surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for a dissociation phase by flowing running buffer over the chip for a defined period (e.g., 300 seconds).

  • Regeneration:

    • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound peptide and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS).

Experimental Protocol: Thermodynamic Characterization of gp120 (421-438) Peptide-CD4 Interaction

  • Sample Preparation:

    • Dialyze both the gp120 (421-438) peptide and the soluble CD4 (sCD4) protein extensively against the same buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the peptide and protein solutions using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Experiment Setup:

    • Fill the sample cell (typically ~200 µL) with the sCD4 solution at a concentration of 10-50 µM.

    • Load the injection syringe with the gp120 (421-438) peptide solution at a concentration 10-15 times that of the sCD4 solution.

  • Titration:

    • Set the experiment temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles and material from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment where the peptide is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (KD, ΔH, and stoichiometry, n). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution structural information about peptides and their complexes in solution, allowing for the identification of binding interfaces and conformational changes upon interaction.

Experimental Protocol: Structural Investigation of gp120 (421-438) Peptide

  • Sample Preparation:

    • Dissolve the lyophilized ¹⁵N- and/or ¹³C-labeled gp120 (421-438) peptide in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 10% D₂O. The concentration should be in the range of 0.5-2 mM.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., ¹H-¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • The ¹H-¹⁵N HSQC spectrum will provide a fingerprint of the peptide, with each peak corresponding to a specific backbone amide proton-nitrogen pair.

    • TOCSY experiments will aid in the assignment of spin systems, while NOESY experiments will provide through-space proton-proton distance restraints, which are crucial for structure calculation.

  • Interaction Studies:

    • To study the interaction with a binding partner (e.g., an antibody Fab fragment), acquire a ¹H-¹⁵N HSQC spectrum of the labeled peptide in the absence of the partner.

    • Titrate unlabeled binding partner into the peptide sample and record a series of ¹H-¹⁵N HSQC spectra at different molar ratios.

    • Chemical shift perturbations (CSPs) in the HSQC spectra will identify the residues involved in the binding interface.

  • Structure Calculation:

    • Use the distance restraints from NOESY spectra and dihedral angle restraints (if available from coupling constants) to calculate the 3D structure of the peptide using software packages such as CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution and for monitoring conformational changes upon interaction with other molecules.

Experimental Protocol: Secondary Structure Analysis of gp120 (421-438) Peptide

  • Sample Preparation:

    • Prepare a solution of the gp120 (421-438) peptide at a concentration of 0.1-0.2 mg/mL in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers containing high concentrations of chloride ions should be avoided as they can interfere with the measurement in the far-UV region.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • CD Spectrum Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Interaction Studies:

    • To investigate conformational changes upon binding, titrate the binding partner into the peptide solution and record CD spectra at various molar ratios.

    • Changes in the CD spectrum, such as an increase in the signal intensity at specific wavelengths, can indicate a gain of secondary structure upon binding.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]).

    • Deconvolute the CD spectrum using algorithms such as K2D2 or DichroWeb to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

Quantitative Data Summary

The following tables summarize representative quantitative data for the interaction of gp120-derived peptides with their binding partners. Note: Specific thermodynamic and kinetic data for the isolated gp120 (421-438) peptide are limited in the public domain. The data presented here are from studies on closely related peptides or the entire gp120 protein to provide a reference for expected values.

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

Interacting Moleculeska (M⁻¹s⁻¹)kd (s⁻¹)KD (M)Reference
gp120 C4 peptide (419-436) vs. CD4Not DeterminedNot Determined4.2 x 10⁻⁵[1]
V3 loop peptides vs. CXCR4 mimeticNot ReportedNot ReportedLow to sub-µM[2]

Table 2: Thermodynamic Data from Isothermal Titration Calorimetry (ITC)

Interacting MoleculesKD (µM)ΔH (kcal/mol)ΔS (cal/mol·K)Stoichiometry (n)Reference
CCR5 N-terminal peptide vs. gp120/sCD4 complex2.2-6.05.7Not Reported[3][4]
sCD4 vs. full-length gp1200.005-63-1601[5]

Visualizations

The following diagrams illustrate the experimental workflows and the signaling pathway relevant to the gp120 C4 domain.

experimental_workflow_spr cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis ligand Anti-gp120 C4 Antibody immobilize Immobilize Antibody on Sensor Chip ligand->immobilize analyte gp120 (421-438) Peptide inject Inject Peptide (Analyte) analyte->inject immobilize->inject regenerate Regenerate Surface inject->regenerate sensorgram Generate Sensorgram inject->sensorgram regenerate->inject fit Fit Data to Binding Model sensorgram->fit results Determine ka, kd, KD fit->results

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

experimental_workflow_itc cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein Soluble CD4 (sCD4) cell Load sCD4 into Cell protein->cell peptide gp120 (421-438) Peptide syringe Load Peptide into Syringe peptide->syringe titrate Titrate Peptide into sCD4 cell->titrate syringe->titrate thermogram Generate Thermogram titrate->thermogram fit Fit Data to Binding Isotherm thermogram->fit results Determine KD, ΔH, ΔS fit->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

hiv_entry_pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 C4 C4 Domain (421-438) CCR5_CXCR4 Co-receptor (CCR5/CXCR4) gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Viral Entry CD4 CD4 Receptor C4->CD4 1. Initial Binding CD4->gp120 2. Conformational Change in gp120 CCR5_CXCR4->gp41 4. gp41-mediated Membrane Fusion

Caption: HIV-1 entry pathway highlighting the role of the gp120 C4 domain.

References

Application Notes and Protocols for Crystallizing gp120 (421-438) in Complex with Neutralizing Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the crystallization of a synthetic peptide corresponding to the 421-438 region of the HIV-1 envelope glycoprotein gp120, in complex with a neutralizing antibody. The successful crystallization and subsequent structure determination of this complex are critical for understanding the molecular basis of neutralization and for the rational design of HIV-1 vaccine immunogens and therapeutics.

The C4 domain of gp120, which includes the 421-438 peptide sequence, is a component of the CD4 binding site and is targeted by several neutralizing antibodies.[1] Structural elucidation of this epitope in complex with a neutralizing antibody can reveal key atomic-level interactions and inform the design of small molecules or peptide mimetics that mimic the antibody's neutralizing activity.[2][3]

Data Presentation

Table 1: Properties of the gp120 (421-438) Peptide
PropertyValueReference
Sequence (Three Letter Code)Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro[4]
Sequence (One Letter Code)KQFINMWQEVGKAMYAPP[4]
Molecular Weight (Calculated)2138.56 g/mol [5]
Molecular FormulaC₉₉H₁₄₈N₂₄O₂₅S₂[4]
Purity for Crystallization>95%[4]
Table 2: Example Neutralizing Antibodies Targeting the gp120 C4 Region
AntibodyEpitope RegionBinding Affinity (Kd)NotesReference
13H8431-439Not specifiedConserved epitope[1]
b12Overlaps CD4 binding siteNot specifiedBroadly neutralizing[6]
F105Near C4 regionNot specifiedBlocks CD4 interaction[7]
388/389Near C4 regionNot specifiedBlocks CD4 interaction[7]

Experimental Protocols

This section outlines the key experimental procedures required for the crystallization of the gp120 (421-438) peptide-antibody complex.

Peptide Synthesis and Purification

The gp120 (421-438) peptide can be obtained from commercial vendors or synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[4][5][8]

Protocol:

  • Synthesis: Synthesize the peptide on a solid-phase resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient of mobile phase B.

  • Verification: Confirm the purity (>95%) and identity of the peptide by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the purified peptide and store at -20°C.

Antibody Production and Fab Fragment Preparation

For crystallization purposes, it is highly recommended to use the antigen-binding fragment (Fab) of the antibody to reduce heterogeneity and flexibility.[9]

Protocol:

  • Antibody Production: Produce the neutralizing monoclonal antibody (e.g., targeting the C4 region) using hybridoma technology or recombinant expression systems (e.g., in CHO cells).

  • Antibody Purification: Purify the full-length IgG from cell culture supernatant using Protein A or Protein G affinity chromatography.

  • Fab Fragment Generation:

    • Digest the purified IgG with papain to generate Fab and Fc fragments.

    • The digestion buffer typically contains cysteine and EDTA to activate papain and chelate metal ions.

    • Incubate at 37°C for a specified time (to be optimized for each antibody).

  • Fab Purification:

    • Remove the Fc fragments and undigested IgG by passing the digest through a Protein A column (Fc and IgG will bind, Fab will be in the flow-through).

    • Further purify the Fab fragments using size-exclusion chromatography to ensure homogeneity.

  • Purity and Concentration: Assess the purity of the Fab fragments by SDS-PAGE. Determine the concentration using a spectrophotometer (A280) or a protein assay.

Complex Formation and Purification

Protocol:

  • Resuspension: Dissolve the lyophilized gp120 (421-438) peptide in a suitable buffer (e.g., PBS or Tris-HCl at neutral pH).

  • Molar Ratio: Mix the purified Fab fragment and the gp120 peptide in a slight molar excess of the peptide (e.g., 1:1.5 Fab:peptide) to ensure all Fab molecules are in complex.

  • Incubation: Incubate the mixture on ice or at 4°C for at least one hour to allow for complex formation.

  • Purification of the Complex:

    • Separate the peptide-Fab complex from the excess free peptide using size-exclusion chromatography.

    • Monitor the elution profile at 280 nm. The complex will elute earlier than the free peptide or Fab.

  • Concentration: Pool the fractions containing the complex and concentrate it to a suitable concentration for crystallization screening (typically 5-15 mg/mL) using a centrifugal filter unit.

Crystallization

Crystallization of the peptide-antibody complex is typically achieved using vapor diffusion methods. Initial screening is performed with commercially available sparse-matrix screens, followed by optimization.

Protocol:

  • Initial Screening:

    • Use a robotic or manual setup for sitting-drop or hanging-drop vapor diffusion experiments.

    • Mix a small volume (e.g., 100-500 nL) of the concentrated complex with an equal volume of the reservoir solution from a crystallization screen (e.g., Hampton Research Crystal Screen, PEG/Ion Screen).

    • Equilibrate the drops against the reservoir solution.

    • Incubate at a constant temperature (e.g., 4°C or 20°C).

  • Hit Identification and Optimization:

    • Regularly inspect the drops for crystal formation over several weeks.

    • Once initial crystals ("hits") are identified, perform optimization screens by systematically varying the precipitant concentration, buffer pH, and additives around the initial hit condition.

  • Microseed Matrix Screening (MMS):

    • If initial crystals are small or of poor quality, use microseeding to improve crystal size and quality.[9]

    • Prepare a seed stock by crushing existing crystals in a small volume of the stabilization solution.

    • Introduce a very dilute solution of these seeds into new crystallization drops. Seeding can often induce the growth of larger, single crystals.[10]

Visualizations

Experimental_Workflow cluster_peptide Peptide Preparation cluster_antibody Antibody & Fab Preparation cluster_complex Complex Formation & Crystallization peptide_synthesis Peptide Synthesis (SPPS) peptide_purification RP-HPLC Purification peptide_synthesis->peptide_purification peptide_verification Mass Spec & HPLC Analysis peptide_purification->peptide_verification peptide_lyophilization Lyophilization peptide_verification->peptide_lyophilization complex_formation Complex Formation peptide_lyophilization->complex_formation ab_production Antibody Production ab_purification Protein A/G Purification ab_production->ab_purification fab_generation Papain Digestion ab_purification->fab_generation fab_purification Fab Purification (SEC) fab_generation->fab_purification fab_purification->complex_formation complex_purification Size-Exclusion Chromatography complex_formation->complex_purification concentration Concentration complex_purification->concentration cryst_screen Crystallization Screening concentration->cryst_screen optimization Optimization & Seeding cryst_screen->optimization diffraction X-ray Diffraction optimization->diffraction

Caption: Experimental workflow for crystallization.

Logical_Relationship gp120 HIV-1 gp120 c4_domain C4 Domain gp120->c4_domain contains peptide gp120 (421-438) Peptide c4_domain->peptide is source of complex Peptide-Fab Complex peptide->complex nAb Neutralizing Antibody fab Fab Fragment nAb->fab is source of fab->complex crystals Crystals complex->crystals forms structure 3D Structure crystals->structure yields

Caption: Logical relationship of components.

References

Application Notes and Protocols: Utilizing gp120 (421-438) as an Immunogen to Elicit Broadly Neutralizing Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the HIV-1 gp120 peptide fragment spanning amino acids 421-438 as an immunogen. The primary objective is to guide researchers in the design and execution of experiments aimed at eliciting broadly neutralizing antibodies (bNAbs) against HIV-1.

Introduction

The quest for an effective HIV-1 vaccine is a paramount challenge in global health. A key strategy in vaccine development is the identification and presentation of conserved viral epitopes that can elicit broadly neutralizing antibodies. The gp120 surface glycoprotein of HIV-1 is a primary target for neutralizing antibodies. Within gp120, the region encompassing amino acids 421-438 is of particular interest as it is relatively conserved and plays a role in the interaction with the CD4 receptor, a critical step in viral entry.

This document outlines the rationale for using the gp120 (421-438) peptide as an immunogen, provides detailed experimental protocols for its preparation and immunological evaluation, and presents available data on its immunogenicity.

Data Presentation

Table 1: Immunogenicity of KLH-Conjugated HIV-1 gp120 (421-438) Peptide in Chickens

ImmunogenPre-immunization (Day 0) Mean Optical Density (OD) ± SDPost-immunization (Day 45) Mean Optical Density (OD) ± SD
KLH-gp120 (421-438)0.21 ± 0.021.35 ± 0.15

Data adapted from Justiz-Vaillant et al. (2021). Optical density was measured by ELISA to detect anti-HIV gp120 (421-438) peptide antibodies in egg yolks.[1][2]

Table 2: Inhibition of Antibody-Antigen Binding by Sera from Chicks Fed Hyper-immune Eggs

Antibody TargetMean Percentage of Binding Inhibition (%) ± SD
anti-HIV gp120 (421-438)18.5 ± 1.8

This table shows the results of a binding inhibition assay where sera from chicks fed with eggs containing anti-gp120 (421-438) antibodies were tested for their ability to inhibit the binding of these antibodies to the gp120 (421-438) peptide. This suggests the induction of an anti-idiotypic network.[1]

Experimental Protocols

Protocol 1: Immunogen Preparation - Conjugation of gp120 (421-438) Peptide to Keyhole Limpet Hemocyanin (KLH)

Objective: To increase the immunogenicity of the synthetic gp120 (421-438) peptide by conjugating it to a carrier protein, KLH.

Materials:

  • Synthetic gp120 (421-438) peptide with a C-terminal cysteine (Sequence: Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro-Cys)

  • Keyhole Limpet Hemocyanin (KLH)

  • Dimethyl sulfoxide (DMSO)

  • 5% Acetic Acid

  • 1 M Ammonium Carbonate ((NH₄)₂CO₃)

  • 5% Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • 0.1 M Borate Buffer, pH 8.4

  • Glutaraldehyde solution (25% in water)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Peptide Dimerization:

    • Dissolve the synthetic gp120 (421-438)-Cys peptide in 5% acetic acid to a final concentration of 5 mg/mL.[3]

    • Adjust the pH of the solution to 6.0 with 1 M (NH₄)₂CO₃.[3]

    • Add DMSO to a final concentration of 20% (v/v).[3]

    • Incubate at room temperature for 4 hours to allow for disulfide bond formation (dimerization).[3]

    • Extract the solute and dissolve the peptide in 5% TFA, then precipitate with cold diethyl ether.[3]

  • KLH Preparation:

    • Dissolve KLH in 0.1 M borate buffer, pH 8.4, to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dimerized gp120 (421-438) peptide to the KLH solution at a molar ratio of approximately 100:1 (peptide:KLH).

    • Slowly add glutaraldehyde to a final concentration of 0.1% while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching and Dialysis:

    • Add Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM to quench the glutaraldehyde reaction.

    • Dialyze the conjugate extensively against PBS at 4°C for 48 hours with at least three buffer changes to remove unreacted peptide and glutaraldehyde.

  • Concentration and Storage:

    • Measure the protein concentration of the dialyzed conjugate using a standard protein assay (e.g., BCA or Bradford).

    • Store the KLH-gp120 (421-438) conjugate at -20°C or -80°C in aliquots.

Protocol 2: Immunization of Chickens

Objective: To elicit an antibody response against the gp120 (421-438) peptide.

Materials:

  • KLH-gp120 (421-438) conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Prepare the immunogen emulsion by mixing the KLH-gp120 (421-438) conjugate with an equal volume of Complete Freund's Adjuvant to a final concentration of 0.5 mg/mL.[1]

    • Emulsify the mixture by vortexing or sonication until a stable water-in-oil emulsion is formed.

    • Inject each chicken intramuscularly at multiple sites with a total of 0.5 mL of the emulsion.[1]

  • Booster Immunizations (Days 14, 28, and 45):

    • Prepare the booster immunogen emulsion by mixing the KLH-gp120 (421-438) conjugate with an equal volume of Incomplete Freund's Adjuvant to a final concentration of 0.25 mg/mL.[1]

    • Emulsify the mixture as described above.

    • Inject each chicken intramuscularly with a total of 0.5 mL of the booster emulsion on days 14, 28, and 45 post-primary immunization.[1]

  • Antibody Collection:

    • Collect eggs daily starting from day 0.

    • Isolate IgY from the egg yolks using a suitable method (e.g., polyethylene glycol precipitation or commercial kits).

    • Alternatively, collect blood samples at desired time points to isolate serum.

Protocol 3: TZM-bl Neutralization Assay

Objective: To assess the neutralizing activity of elicited antibodies against HIV-1 pseudoviruses.

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped viruses

  • Heat-inactivated serum or purified IgY from immunized animals

  • Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well cell culture plates (white, solid-bottom for luminescence reading)

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C, 5% CO₂.

  • Antibody Dilution:

    • On the day of the assay, prepare serial dilutions of the heat-inactivated serum or purified IgY in complete DMEM. A starting dilution of 1:20 is common.

  • Neutralization Reaction:

    • In a separate 96-well plate, mix 50 µL of each antibody dilution with 50 µL of HIV-1 pseudovirus (previously titrated to yield a desired level of luciferase activity).

    • Include virus-only control wells (no antibody) and cell-only control wells (no virus or antibody).

    • Incubate the antibody-virus mixture for 1 hour at 37°C.

  • Infection of TZM-bl Cells:

    • Remove the culture medium from the TZM-bl cells.

    • Add 100 µL of the antibody-virus mixture to the corresponding wells.

    • Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance viral infection.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Luciferase Activity Measurement:

    • After 48 hours, remove the supernatant from the wells.

    • Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each antibody dilution relative to the virus-only control.

    • Determine the 50% inhibitory concentration (IC₅₀), which is the reciprocal of the antibody dilution that causes a 50% reduction in luciferase activity.

Visualizations

Peptide_Vaccine_Development_Workflow cluster_design Immunogen Design & Synthesis cluster_immunization Preclinical Immunization cluster_evaluation Immunogenicity Assessment cluster_analysis Data Analysis & Iteration Epitope Epitope Selection (gp120 421-438) Peptide Peptide Synthesis (+ C-terminal Cysteine) Epitope->Peptide Conjugation Peptide-Carrier Conjugation Peptide->Conjugation Carrier Carrier Protein Selection (KLH) Carrier->Conjugation Adjuvant Adjuvant Formulation (e.g., Freund's Adjuvant) Conjugation->Adjuvant Immunization Animal Immunization (e.g., Chickens, Mice, Rabbits) Adjuvant->Immunization Sample Sample Collection (Sera / Egg Yolks) Immunization->Sample ELISA ELISA (Antibody Titer) Sample->ELISA Binding Binding Inhibition Assay Sample->Binding Neutralization Neutralization Assay (e.g., TZM-bl) Sample->Neutralization Analysis Data Analysis (IC50, Breadth) ELISA->Analysis Binding->Analysis Neutralization->Analysis Refinement Immunogen Refinement Analysis->Refinement Refinement->Epitope Iterative Design

Caption: Workflow for the development of a peptide-based HIV vaccine.

Binding_Inhibition_Assay cluster_control Control (No Inhibition) cluster_inhibition Inhibition Assay gp120_peptide gp120 (421-438) Peptide anti_gp120_Ab Anti-gp120 (421-438) Ab gp120_peptide->anti_gp120_Ab Binding gp120_peptide_inhib gp120 (421-438) Peptide anti_gp120_Ab_inhib Anti-gp120 (421-438) Ab gp120_peptide_inhib->anti_gp120_Ab_inhib Binding Blocked serum_Ab Sera with Anti-Idiotypic Abs serum_Ab->anti_gp120_Ab_inhib Binding & Inhibition

Caption: Mechanism of the binding inhibition assay.

Conclusion

The HIV-1 gp120 (421-438) peptide represents a viable candidate for inclusion in epitope-based vaccine design strategies. The available data indicate that when properly conjugated and administered with an adjuvant, it can elicit a robust antibody response. However, a critical knowledge gap remains regarding the breadth and potency of the neutralizing activity of these antibodies against a diverse panel of circulating HIV-1 strains. Further research, including comprehensive neutralization profiling of sera from animals immunized with this peptide, is essential to fully evaluate its potential as a component of a broadly protective HIV-1 vaccine. The protocols provided herein offer a standardized framework for conducting such investigations.

References

Application Notes and Protocols for Developing Peptide-Based Inhibitors Targeting the HIV-1 gp120 421-438 Region

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of peptide-based inhibitors targeting the conserved 421-438 region of the HIV-1 envelope glycoprotein gp120. This region is a critical component of the CD4 binding site, making it an attractive target for therapeutic intervention. The following sections detail the underlying principles, experimental protocols, and data interpretation for key stages of inhibitor development, from peptide synthesis to antiviral efficacy testing.

Introduction to the gp120 421-438 Region as a Therapeutic Target

The entry of HIV-1 into host cells is initiated by the interaction of the viral surface glycoprotein gp120 with the CD4 receptor on target cells, primarily T-helper cells and macrophages. This binding event triggers conformational changes in gp120, exposing the co-receptor binding site and facilitating subsequent membrane fusion. The 421-438 region of gp120 is a highly conserved amino acid sequence that plays a crucial role in the formation of the CD4 binding pocket. Peptides that mimic this region or bind to it can act as competitive or allosteric inhibitors, preventing the gp120-CD4 interaction and thus blocking viral entry.

One such peptide, designated B138, which is a linear peptide spanning residues 421-438, has been shown to inhibit syncytial formation, a hallmark of HIV-1 infection in cell culture.[1] The development of peptide-based inhibitors offers several advantages, including high specificity, lower toxicity compared to small molecules, and the potential for rational design and optimization.

Signaling Pathway and Mechanism of Inhibition

The primary mechanism of action for peptide inhibitors targeting the gp120 421-438 region is the disruption of the gp120-CD4 binding axis. This can occur through several modalities:

  • Competitive Inhibition: Peptide inhibitors can directly compete with the CD4 receptor for binding to the gp120 pocket.

  • Allosteric Inhibition: Binding of a peptide inhibitor to a site adjacent to the CD4 binding pocket can induce conformational changes in gp120 that prevent CD4 engagement. Studies on the peptide 12p1 suggest that it acts as an allosteric inhibitor, binding to a region near the CD4 binding footprint and limiting the interaction with both CD4 and the co-receptor CCR5.[2]

The following diagram illustrates the HIV-1 entry pathway and the point of intervention for gp120-targeting peptide inhibitors.

HIV_Entry_Inhibition cluster_virus Viral Particle cluster_cell Host Cell HIV HIV-1 Virion gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 1. Binds to CoReceptor Co-receptor (CCR5/CXCR4) gp120->CoReceptor 3. Binds to CD4->CoReceptor 2. Conformational Change Exposes Co-receptor Site HostCell Host T-Cell HostCell->CD4 HostCell->CoReceptor Inhibitor Peptide Inhibitor (e.g., B138) Inhibitor->gp120 Blocks Binding Fusion Membrane Fusion CoReceptor->Fusion 4. Triggers Infection Viral Entry & Infection Fusion->Infection 5. Leads to

Caption: HIV-1 entry pathway and the inhibitory action of a peptide targeting gp120.

Quantitative Data Summary

The efficacy of peptide inhibitors can be quantified through various biophysical and cell-based assays. The following tables summarize key quantitative parameters for representative peptide inhibitors targeting the gp120 CD4 binding site.

Table 1: Inhibitory Activity of Peptides against HIV-1

PeptideTarget RegionAssay TypeVirus StrainIC50 (µM)Reference
12p1gp120 CD4bsELISAHXB226[3]
12p1gp120 CD4bsELISAADA5[3]
12p1gp120 CD4bsELISASF20.3[3]
G1gp120-CD4 InteractionELISA-~50[4]
G1-6gp120-CD4 InteractionELISA-~6[4]

Table 2: Thermodynamic and Kinetic Parameters of gp120 Interactions

Interacting MoleculesMethodKd (nM)kon (1/Ms)koff (1/s)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
sCD4 - gp120 (full-length)ITC5---6351.5[5]
sCD4 - gp120 (core)ITC190---6252.8[5]
sCD4 - gp120 (full-length)SPR226.0 x 1041.3 x 10-3--[5]
sCD4 - gp120 (core)SPR2206.0 x 1041.2 x 10-2--[5]
S22 peptide - gp120/sCD4ITC2200---6-1.7[6]

Note: Data for peptides specifically targeting the 421-438 region is limited. The provided data for sCD4 and S22 peptide interactions with gp120 serve as a reference for the expected range of binding affinities and thermodynamic profiles.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and characterization of peptide inhibitors, as well as for assessing their binding and antiviral activity.

Solid-Phase Peptide Synthesis (SPPS) of a Linear gp120 421-438 Peptide (e.g., B138)

This protocol outlines the manual synthesis of a linear peptide corresponding to residues 421-438 of HIV-1 gp120 using Fmoc/tBu chemistry.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM, IPA) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM, IPA) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid in the sequence Wash2->Repeat Deprotection2 6. Final Fmoc Deprotection Repeat->Deprotection2 Wash3 7. Final Washing Deprotection2->Wash3 Cleavage 8. Cleavage and Side-Chain Deprotection (TFA/TIS/H2O cocktail) Wash3->Cleavage Precipitation 9. Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Characterization (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids with appropriate side-chain protecting groups

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

  • Solid-phase synthesis vessel

  • Shaker

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) by dissolving it with HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

  • Peptide Precipitation and Washing:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether (3x).

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

gp120-Peptide Binding ELISA

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the binding of a synthesized peptide inhibitor to recombinant gp120.

ELISA_Workflow Coating 1. Coat Plate with gp120 Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 PeptideIncubation 5. Incubate with Peptide Inhibitor Wash2->PeptideIncubation Wash3 6. Wash PeptideIncubation->Wash3 PrimaryAb 7. Add Primary Antibody (anti-peptide or anti-gp120) Wash3->PrimaryAb Wash4 8. Wash PrimaryAb->Wash4 SecondaryAb 9. Add HRP-conjugated Secondary Antibody Wash4->SecondaryAb Wash5 10. Wash SecondaryAb->Wash5 Substrate 11. Add TMB Substrate Wash5->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Absorbance at 450 nm Stop->Read

References

Application Notes and Protocols for Mapping Epitopes within the HIV-1 gp120 C4 Domain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The fourth conserved region (C4) of the HIV-1 envelope glycoprotein gp120 is a critical component of the CD4 binding site, making it a prime target for the development of broadly neutralizing antibodies (bNAbs) and vaccine immunogens.[1] The C4 domain, along with elements of the V1/V2 loops, forms the bridging sheet, a key structure for co-receptor binding after CD4 engagement.[2] Precise identification and characterization of epitopes within this domain are essential for understanding the mechanisms of neutralization and for designing effective HIV-1 therapeutics and vaccines.

This document provides detailed application notes and experimental protocols for several powerful techniques used to map both linear and conformational epitopes within the gp120 C4 domain.

Yeast Surface Display for Conformational Epitope Mapping

Application Note: Yeast surface display is a high-throughput method ideal for mapping conformational epitopes on complex proteins like gp120.[3] In this system, gp120 or its domains are expressed and displayed on the surface of yeast cells, ensuring native folding. A library of gp120 mutants is generated, and cells displaying variants that lose binding to a specific antibody are isolated using Fluorescence-Activated Cell Sorting (FACS).[4] This approach allows for the rapid identification of residues critical for antibody binding, providing high-resolution energetic insights into the epitope-paratope interaction. It is particularly useful for comparing the epitopes of different antibodies and understanding the structural basis of neutralization breadth.[3]

Experimental Protocol: Epitope Mapping via Random Mutagenesis and FACS

  • Library Generation:

    • A gene fragment encoding the gp120 core, including the C4 domain, is subjected to error-prone PCR to introduce random point mutations at a low frequency (typically 1-2 mutations per gene).[3]

    • This library of mutated DNA is then co-transformed with a linearized yeast display vector (e.g., pCTCON2) into competent Saccharomyces cerevisiae cells (e.g., EBY100 strain) via homologous recombination.

    • The transformed yeast is grown on selective media to generate a library with a diversity sufficient to cover all possible single amino acid substitutions (e.g., >10^7 members).[3]

  • Library Induction and Labeling:

    • The yeast library is grown in selective glucose media and then transferred to a galactose-containing medium to induce the expression and surface display of the gp120 mutant proteins.

    • After induction, yeast cells are washed and incubated with the primary antibody of interest (e.g., an anti-C4 domain monoclonal antibody) at a concentration near its dissociation constant (Kd).[3]

    • Simultaneously, cells are labeled with an antibody against an epitope tag (e.g., anti-c-myc) to confirm gp120 expression.

    • Following a wash step, cells are incubated with fluorescently labeled secondary antibodies (e.g., goat anti-human IgG-PE for the primary antibody and chicken anti-c-myc-FITC for the expression tag).

  • Fluorescence-Activated Cell Sorting (FACS):

    • The labeled yeast population is sorted using a FACS instrument.

    • A sorting gate is established to collect cells that are positive for the expression tag (FITC-positive) but negative or have significantly reduced binding to the antibody of interest (PE-negative).[3] This isolates mutants where the epitope has been disrupted.

    • Typically, two rounds of sorting are performed to enrich the population of non-binding mutants.[3]

  • Data Analysis:

    • Plasmids are extracted from the enriched, sorted yeast population.

    • The gp120-encoding gene is amplified by PCR and subjected to DNA sequencing.

    • Sequences are aligned to the wild-type gp120 sequence to identify mutations that lead to a loss of antibody binding.

    • Residues that are frequently mutated in the sorted population are identified as critical components of the antibody's epitope.[3]

Visualization of Yeast Display Workflow:

YeastDisplayWorkflow Yeast Display Epitope Mapping Workflow cluster_prep Library Preparation cluster_screening Screening cluster_analysis Analysis gp120 gp120 Gene (C4 Domain) pcr Error-Prone PCR gp120->pcr transform Yeast Transformation & Homologous Recombination pcr->transform library Yeast Library of gp120 Mutants transform->library induce Induce Protein Expression library->induce labeling Label with Primary Ab & Expression Tag Ab induce->labeling facs FACS Sorting for Loss-of-Binding Mutants labeling->facs enrich Enriched Yeast Population facs->enrich sequence Plasmid Extraction & DNA Sequencing enrich->sequence epitope Identify Critical Epitope Residues sequence->epitope

Caption: Workflow for identifying epitope residues using yeast surface display and FACS.

Shotgun Mutagenesis Epitope Mapping

Application Note: Shotgun mutagenesis is a comprehensive and high-throughput method for mapping both linear and conformational epitopes at single amino acid resolution.[5][6] The technique involves creating a library where every amino acid in the target protein (gp120) is individually mutated, typically to alanine.[7] Each mutant is expressed in mammalian cells and tested for reactivity with the antibody of interest. A loss of reactivity for a specific mutant, while maintaining the binding of other control antibodies, pinpoints that residue as being critical for the epitope.[6] This method does not require purified protein and is highly effective for structurally complex viral envelope proteins.[5]

Experimental Protocol: Alanine-Scanning Mutagenesis

  • Mutant Library Generation:

    • A comprehensive mutation library of the gp120 gene is created where each amino acid residue is systematically mutated to alanine (or another residue if the original is alanine).

    • Each mutant plasmid is individually sequence-verified and arrayed in a 384-well microplate format.[6]

  • High-Throughput Transfection and Expression:

    • Human embryonic kidney (HEK-293T) cells are seeded into 384-well plates.

    • Cells are transfected with the arrayed gp120 mutant library plasmids using a suitable transfection reagent. The protein is expressed in its native conformation within the cells.[6]

  • Antibody Binding Assay:

    • After 24-48 hours of expression, the cells are fixed.

    • The cells are incubated with the primary monoclonal antibody whose epitope is being mapped.

    • In parallel, replicate plates are incubated with control antibodies known to bind to different, conformational epitopes on gp120 to ensure that mutations have not caused global misfolding of the protein.

    • Binding of the antibodies is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Luminescence is measured using a plate reader.

    • The reactivity of the test antibody for each mutant is normalized against the reactivity of the control antibodies.

    • Residues are identified as part of the epitope if their mutation to alanine results in a significant reduction (>80%) in binding of the test antibody but does not substantially affect the binding of the control antibodies.[6]

    • The identified critical residues are then mapped onto a 3D structure of gp120 to visualize the conformational epitope.

Visualization of Shotgun Mutagenesis Workflow:

ShotgunMutagenesisWorkflow Shotgun Mutagenesis Epitope Mapping Workflow cluster_prep Library Preparation cluster_screening Screening cluster_analysis Analysis gp120 gp120 Gene mutagenesis Site-Directed Mutagenesis (e.g., Alanine Scan) gp120->mutagenesis array Array Verified Mutants in 384-Well Plates mutagenesis->array transfect Transfect into Mammalian Cells array->transfect express Express Mutant Proteins transfect->express assay Antibody Reactivity Assay (Test mAb vs Control mAbs) express->assay readout Measure Signal (e.g., Luminescence) assay->readout normalize Normalize Data & Identify Critical Residues readout->normalize map Map Epitope onto 3D Structure normalize->map

Caption: High-throughput workflow for shotgun mutagenesis epitope mapping.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Application Note: HDX-MS is a powerful biophysical technique that maps epitopes by measuring changes in the solvent accessibility of a protein's backbone amide hydrogens.[8] When an antibody binds to its antigen (gp120), the residues at the binding interface (the epitope) are shielded from the solvent.[9] By comparing the rate of deuterium uptake of gp120 in its free state versus its antibody-bound state, regions with reduced deuterium exchange can be identified.[10] These protected regions correspond to the antibody epitope. HDX-MS is excellent for mapping conformational epitopes on proteins in solution and requires relatively small amounts of material.[11]

Experimental Protocol: HDX-MS Epitope Mapping

  • Sample Preparation:

    • Prepare solutions of the antigen (recombinant gp120) and the antigen-antibody complex at the desired concentrations.

  • Deuterium Exchange Reaction:

    • The exchange reaction is initiated by diluting the antigen (unbound) and the antigen-antibody complex into a deuterated buffer (D₂O).

    • The reactions are allowed to proceed for several time points (e.g., 10s, 1m, 10m, 60m) at a controlled temperature (e.g., 4°C) to monitor the kinetics of deuterium uptake.[9]

  • Quenching:

    • At each time point, the exchange reaction is quenched by adding a pre-chilled, low pH (e.g., pH 2.5) quench buffer containing a denaturant. This lowers the pH and temperature, effectively stopping the back-exchange of deuterium for hydrogen.[9]

  • Proteolytic Digestion:

    • The quenched sample is immediately passed over an in-line immobilized pepsin column at a low temperature (0°C). Pepsin is active at low pH and digests the gp120 into smaller peptide fragments.[8]

  • LC-MS Analysis:

    • The resulting peptides are trapped and desalted on a trap column, then separated by reverse-phase chromatography (e.g., on a C18 column) and analyzed by a high-resolution mass spectrometer.[9]

    • The mass of each peptide is measured to determine the amount of deuterium incorporated.

  • Data Analysis:

    • The deuterium uptake for each peptide is calculated for both the unbound gp120 and the antibody-bound complex at each time point.

    • Peptides derived from the epitope region will show a significant reduction in deuterium uptake in the antibody-bound state compared to the unbound state.

    • The protected peptides are mapped back to the gp120 sequence to identify the epitope. Overlapping peptides help to refine the epitope boundaries.[8]

Visualization of HDX-MS Workflow:

HDXMS_Workflow HDX-MS Epitope Mapping Workflow gp120_unbound gp120 (Unbound) d2o_unbound Incubate in D₂O Buffer (Time course) gp120_unbound->d2o_unbound quench_unbound Quench Reaction (Low pH & Temp) d2o_unbound->quench_unbound digest_unbound Online Pepsin Digestion quench_unbound->digest_unbound lcms_unbound LC-MS Analysis digest_unbound->lcms_unbound compare Compare Deuterium Uptake lcms_unbound->compare gp120_bound gp120 + Antibody Complex d2o_bound Incubate in D₂O Buffer (Time course) gp120_bound->d2o_bound quench_bound Quench Reaction (Low pH & Temp) d2o_bound->quench_bound digest_bound Online Pepsin Digestion quench_bound->digest_bound lcms_bound LC-MS Analysis digest_bound->lcms_bound lcms_bound->compare epitope Identify Protected Regions (Epitope) compare->epitope

Caption: Comparative workflow for identifying antibody epitopes using HDX-MS.

Summary of Quantitative Data

The interaction between antibodies or the CD4 receptor and the gp120 C4 domain can be quantified to understand binding affinity and stability. Below is a summary of representative quantitative data from the literature.

Interacting MoleculesMethodAffinity / Kinetic ParameterValueReference
Biotinylated CD4 to immobilized helical C4 (HIV-1)ELISA-based binding assayK_d8.59 nM[1]
Biotinylated CD4 to immobilized helical C4 (HIV-2)ELISA-based binding assayK_d14.59 nM[1]
gp120 blocking CD4 binding to helical C4Competitive binding assayK_d8.08 nM[1]
Bori-15 gp120 to immobilized CD4 (37°C)Surface Plasmon Resonancek_on (1/Ms)2.3 x 10⁵[12]
Bori-15 gp120 to immobilized CD4 (37°C)Surface Plasmon Resonancek_off (1/s)2.3 x 10⁻³[12]
Bori-15 gp120 to immobilized CD4 (37°C)Surface Plasmon ResonanceK_D (nM)10.0[12]
Bori gp120 to immobilized CD4 (37°C)Surface Plasmon Resonancek_on (1/Ms)2.2 x 10⁵[12]
Bori gp120 to immobilized CD4 (37°C)Surface Plasmon Resonancek_off (1/s)6.9 x 10⁻³[12]
Bori gp120 to immobilized CD4 (37°C)Surface Plasmon ResonanceK_D (nM)31.0[12]
Yeast-displayed stripped core gp120 to CD4-FcYeast Display TitrationK_D5.6 nM[3]

References

Production of Recombinant gp120 Containing the 421-438 Sequence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 421-438 sequence of the HIV-1 envelope glycoprotein gp120 is a critical component of the CD4 binding site and a target for neutralizing antibodies. The production of high-quality recombinant gp120 (rgp120) presenting this epitope in its native conformation is essential for HIV research and vaccine development. This document provides detailed application notes and protocols for the design, expression, purification, and characterization of a recombinant gp120 protein containing the 421-438 sequence. The protocols focus on a mammalian expression system (HEK293 cells) to ensure proper protein folding and glycosylation, followed by a robust purification strategy.

Introduction

The interaction between the HIV-1 surface glycoprotein gp120 and the host cell CD4 receptor is the initial and critical step in viral entry.[1][2] The 421-438 amino acid sequence lies within a conserved region of gp120 that is integral to this binding process.[3][4] Consequently, this region is a key target for the development of therapeutic interventions, including vaccines and entry inhibitors.

Producing recombinant gp120 that accurately mimics the structure and function of the native viral protein, particularly the conformation of the CD4 binding site, presents significant challenges. This protocol outlines a comprehensive workflow for generating a soluble, secreted form of rgp120 designed to properly expose the 421-438 epitope. The use of human embryonic kidney (HEK) 293 cells is recommended for expression, as this system provides human-like post-translational modifications, which can be crucial for the antigenicity of the final product.

I. Design of the Recombinant gp120 Construct

The design of the expression construct is critical for successful production of a functional rgp120. The following considerations are recommended:

  • Gene Synthesis and Codon Optimization: The DNA sequence encoding the desired gp120 strain, containing the 421-438 region, should be codon-optimized for expression in human cells. This will enhance translation efficiency.

  • Signal Sequence: To ensure secretion of the recombinant protein into the culture medium, a suitable signal peptide should be included at the N-terminus. A commonly used and efficient signal peptide is that of human tissue plasminogen activator (tPA).

  • Truncation: To produce a soluble monomeric gp120, the transmembrane domain and the C-terminal region that interacts with gp41 are typically removed. A stop codon should be introduced before the transmembrane region.

  • Purification Tag: A C-terminal polyhistidine tag (e.g., 6xHis) is recommended for initial purification via immobilized metal affinity chromatography (IMAC).

Logical Relationship of Construct Design

G cluster_design Recombinant gp120 Gene Construct Design Codon_Optimization Codon Optimization (for Human Cells) gp120_Gene Truncated gp120 Gene (containing 421-438 sequence) Signal_Sequence Signal Sequence (e.g., tPA) Signal_Sequence->gp120_Gene N-terminus Purification_Tag Purification Tag (e.g., 6xHis) gp120_Gene->Purification_Tag C-terminus

Caption: Design of the rgp120 expression construct.

II. Experimental Protocols

A. Expression of rgp120 in HEK293 Cells (Transient Transfection)

This protocol describes the transient transfection of HEK293 cells for the production of secreted rgp120.

Materials:

  • HEK293 cells (e.g., Expi293F™ cells)

  • Appropriate culture medium (e.g., Expi293™ Expression Medium)

  • Plasmid DNA encoding the rgp120 construct

  • Transfection reagent (e.g., polyethylenimine (PEI) or a commercial kit like ExpiFectamine™)

  • Culture flasks or bioreactors

  • CO₂ incubator

Protocol:

  • Cell Culture: Culture HEK293 cells in suspension in an appropriate medium at 37°C with 8% CO₂ and shaking (e.g., 125 rpm). Maintain cell density according to the manufacturer's recommendations.

  • Transfection Preparation: On the day of transfection, dilute the plasmid DNA and the transfection reagent in an appropriate medium (e.g., Opti-MEM™).

  • Complex Formation: Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of DNA-transfection reagent complexes.[5]

  • Transfection: Add the DNA-transfection reagent complexes to the HEK293 cell culture.

  • Expression: Return the cells to the incubator and culture for 5-7 days. Enhancers can be added at 24 hours post-transfection to boost protein expression.

  • Harvesting: After the expression period, harvest the cell culture supernatant by centrifugation to pellet the cells. The supernatant contains the secreted rgp120.

B. Purification of rgp120

This two-step purification protocol combines affinity chromatography for initial capture and size-exclusion chromatography for polishing.

1. Lentil Lectin Affinity Chromatography

This step captures the glycosylated rgp120.

Materials:

  • Lentil Lectin Sepharose resin

  • Binding Buffer: 20 mM Tris-HCl, 500 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4

  • Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, 500 mM α-D-methylmannopyranoside, pH 7.4

  • Chromatography column

Protocol:

  • Column Preparation: Pack the Lentil Lectin Sepharose resin into a chromatography column and equilibrate with at least 5 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the clarified cell culture supernatant onto the equilibrated column.

  • Washing: Wash the column with 10-15 CV of Binding Buffer or until the UV absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound rgp120 with Elution Buffer. Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Pooling: Pool the fractions containing the eluted rgp120.

2. Size-Exclusion Chromatography (SEC)

This step removes aggregates and other impurities.

Materials:

  • SEC column (e.g., Superdex 200)

  • SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Concentrator device

Protocol:

  • Concentration: Concentrate the pooled fractions from the lectin affinity chromatography.

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Sample Injection: Inject the concentrated rgp120 onto the equilibrated column.

  • Fraction Collection: Collect fractions corresponding to the expected molecular weight of monomeric rgp120.

  • Analysis: Analyze the purified fractions by SDS-PAGE to assess purity.

C. Characterization of rgp120

1. SDS-PAGE and Western Blot

  • SDS-PAGE: To assess the purity and apparent molecular weight of the rgp120. Due to glycosylation, the protein will likely migrate at a higher apparent molecular weight than its calculated mass.

  • Western Blot: To confirm the identity of the purified protein using an anti-His tag antibody or a specific anti-gp120 monoclonal antibody.

2. CD4-Binding ELISA

This assay confirms the functional integrity of the 421-438 epitope within the CD4 binding site.

Materials:

  • 96-well ELISA plates

  • Recombinant soluble CD4 (sCD4)

  • Purified rgp120

  • Anti-gp120 antibody (e.g., a monoclonal antibody that does not block CD4 binding)

  • HRP-conjugated secondary antibody

  • TMB substrate

Protocol:

  • Coating: Coat the wells of a 96-well plate with sCD4 overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.

  • Binding: Add serial dilutions of the purified rgp120 to the wells and incubate for 2 hours at room temperature.

  • Primary Antibody: Wash the plate and add the anti-gp120 antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.

III. Data Presentation

Table 1: Expected Yields and Purity of Recombinant gp120

Purification StepStarting Volume (L)Total Protein (mg)rgp120 Yield (mg)Purity (%)
Cell Culture Supernatant 1150-2005-10<5
Lentil Lectin Eluate 0.054-83-6>85
SEC Eluate 0.012-42-4>95

Note: These are typical values and can vary depending on the specific gp120 construct, expression levels, and purification efficiency.

Table 2: Functional Characterization of Recombinant gp120

AssayParameterExpected Result
SDS-PAGE Apparent Molecular Weight110-130 kDa (due to glycosylation)
CD4-Binding ELISA EC₅₀1-10 nM
Antibody Binding Reactivity with anti-421-438 AbsPositive

IV. Signaling Pathways and Experimental Workflow

HIV-1 gp120 Entry and Signaling Pathway

The binding of gp120 to CD4 initiates a cascade of events.[1] This interaction induces conformational changes in gp120, exposing the coreceptor binding site.[6] Subsequent binding to a coreceptor (CXCR4 or CCR5) triggers further conformational changes in gp41, leading to membrane fusion and viral entry.[6] The binding of gp120 to CD4 can also initiate intracellular signaling pathways, such as the MEK/ERK pathway, which can influence the cellular environment and potentially facilitate viral replication.[7]

G cluster_pathway HIV-1 gp120 Signaling Pathway gp120 HIV-1 gp120 (with 421-438 epitope) CD4 CD4 Receptor gp120->CD4 Binding Conformational_Change gp120 Conformational Change CD4->Conformational_Change Signaling Intracellular Signaling (MEK/ERK Pathway) CD4->Signaling Signal Transduction Coreceptor Coreceptor (CXCR4/CCR5) Conformational_Change->Coreceptor Binding gp41_Fusion gp41-Mediated Membrane Fusion Coreceptor->gp41_Fusion Viral_Entry Viral Entry gp41_Fusion->Viral_Entry

Caption: HIV-1 gp120 entry and associated signaling.

Experimental Workflow for rgp120 Production

The overall workflow for producing and characterizing the recombinant gp120 containing the 421-438 sequence is a multi-step process that requires careful execution and quality control at each stage.

G cluster_workflow Experimental Workflow Construct_Design 1. Construct Design & Gene Synthesis Transfection 2. Transient Transfection of HEK293 Cells Construct_Design->Transfection Harvest 3. Harvest Supernatant Transfection->Harvest Purification1 4. Lentil Lectin Chromatography Harvest->Purification1 Purification2 5. Size-Exclusion Chromatography Purification1->Purification2 Characterization 6. Purity & Identity (SDS-PAGE, Western Blot) Purification2->Characterization Functional_Assay 7. Functional Analysis (CD4-Binding ELISA) Characterization->Functional_Assay

Caption: Workflow for recombinant gp120 production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of gp120 (421-438) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the HIV-1 gp120 (421-438) peptide, with the sequence Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro (KQFINMWQEVGKAMYAPP).

Troubleshooting Guide

This guide addresses common problems encountered during the solid-phase peptide synthesis (SPPS) and purification of the gp120 (421-438) peptide.

Q1: I am observing a significantly low yield of my crude gp120 (421-438) peptide after cleavage from the resin. What are the potential causes and solutions?

A1: Low crude peptide yield is a frequent issue in SPPS. The primary causes can be categorized as follows:

  • Incomplete Deprotection or Coupling: The 18-amino acid sequence of gp120 (421-438) presents several challenges, including sterically hindered residues and potential for secondary structure formation on the resin, which can impede the efficiency of deprotection and coupling steps.

  • Peptide Aggregation: The presence of hydrophobic residues can lead to peptide chain aggregation on the resin, making reactive sites inaccessible.

  • Premature Cleavage: Although less common with standard resins and cleavage cocktails, some loss of peptide from the resin can occur during repeated synthesis cycles.

Troubleshooting Strategies:

StrategyDescription
Optimize Coupling Reactions Increase coupling times and/or use a higher excess of amino acid and coupling reagents. Consider using a more potent coupling reagent combination, such as HCTU or HATU.
Double Coupling For notoriously difficult couplings, performing the coupling step twice before proceeding to the next deprotection can significantly improve yield.
Improve Solvation Adding chaotropic salts (e.g., LiCl) or using solvents like N-methyl-2-pyrrolidone (NMP) can help disrupt secondary structures and improve reaction kinetics.
Monitor Deprotection Use a colorimetric test (e.g., Kaiser test) to ensure complete removal of the Fmoc protecting group before proceeding to the next coupling step.

Q2: My purified gp120 (421-438) peptide shows poor solubility in aqueous buffers. How can I improve its solubility?

A2: The gp120 (421-438) peptide contains several hydrophobic residues which can contribute to poor aqueous solubility.

Solubilization Strategies:

StrategyDescription
Initial Dissolution in Organic Solvent Dissolve the lyophilized peptide in a small amount of an organic solvent in which it is soluble, such as dimethyl sulfoxide (DMSO) or acetonitrile, before slowly adding the aqueous buffer to the desired final concentration.
Use of Chaotropic Agents Incorporating agents like guanidinium chloride or urea in the buffer can help to solubilize aggregated peptides.
pH Adjustment The net charge of the peptide is pH-dependent. Adjusting the pH of the buffer away from the peptide's isoelectric point can increase solubility. For gp120 (421-438), which has a net positive charge at neutral pH, increasing the pH might decrease solubility, while a more acidic pH may improve it.
Sonication Brief sonication can help to break up aggregates and facilitate dissolution.

Q3: My HPLC analysis of the crude peptide shows multiple peaks close to the main product peak. What are these impurities and how can I minimize them?

A3: The presence of closely eluting peaks indicates the formation of deletion sequences (missing one or more amino acids) or other side products that are structurally similar to the target peptide.

Common Impurities and Prevention:

Impurity TypeCausePrevention Strategy
Deletion Sequences Incomplete coupling or deprotection steps during SPPS.Implement strategies from Q1, such as double coupling and optimized reagents.
Truncated Sequences Incomplete final coupling or premature chain termination.Ensure the final coupling reaction goes to completion.
Oxidation of Methionine The two methionine residues in the sequence are susceptible to oxidation.Use scavengers like dithiothreitol (DTT) during cleavage and handle the peptide under an inert atmosphere.
Aspartimide Formation Although this sequence does not contain aspartic acid, this is a common issue in other peptides and involves the cyclization of the aspartyl side chain.Use protecting groups that minimize this side reaction if synthesizing other peptides.

Frequently Asked Questions (FAQs)

Q: What is the recommended purity level for the gp120 (421-438) peptide for use in immunological assays?

A: For applications such as ELISAs or antibody production, a purity of >95% is generally recommended to ensure that the immune response is specific to the target peptide and not to impurities.

Q: What is the best way to store the lyophilized gp120 (421-438) peptide?

A: Lyophilized peptides should be stored at -20°C or lower in a desiccated environment to prevent degradation from moisture and oxidation.

Q: Can I introduce a C-terminal cysteine to the gp120 (421-438) sequence for conjugation to a carrier protein?

A: Yes, adding a C-terminal cysteine is a common strategy for conjugating the peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization purposes.[1] This allows for the formation of a stable thioether bond.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of gp120 (421-438)

This protocol outlines a general procedure for the manual synthesis of the gp120 (421-438) peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Antibodies to gp120 (421-438)

This protocol describes a standard indirect ELISA to detect antibodies specific for the gp120 (421-438) peptide.

Materials:

  • gp120 (421-438) peptide (>95% purity)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Serum samples (test and control)

  • Secondary antibody conjugated to HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of a 1-10 µg/mL solution of the gp120 (421-438) peptide in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Visualizations

HIV-1 gp120 Interaction with CD4 Receptor

The binding of the gp120 protein to the CD4 receptor on a T-helper cell is the initial step in HIV-1 entry. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which is a critical event for viral fusion and entry.

HIV_gp120_CD4_Interaction cluster_virus HIV-1 Virion cluster_cell T-Helper Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor 3. Coreceptor Binding CD4->gp120 2. Conformational Change in gp120

Caption: HIV-1 gp120 binding to CD4 and subsequent coreceptor engagement.

General Workflow for Peptide Synthesis and Purification

This diagram illustrates the major steps involved in solid-phase peptide synthesis, from the initial resin preparation to the final purified product.

Peptide_Synthesis_Workflow Resin Start: Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next cycle Cleavage Cleavage from Resin Repeat->Cleavage Final cycle Precipitation Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis Final End: Purified Peptide Analysis->Final

Caption: Workflow of solid-phase peptide synthesis and purification.

References

Technical Support Center: Optimizing ELISA for HIV gp120 (421-438) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ELISA (Enzyme-Linked Immunosorbent Assay) conditions for the detection of the HIV gp120 (421-438) peptide fragment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing high background in my ELISA. What are the common causes and solutions?

High background can obscure specific signals, leading to inaccurate results. Here are the primary causes and how to address them:

  • Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate wells.[1][2]

    • Solution: Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider switching to a different blocking agent. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[3] For peptide-based ELISAs, a purified grade of casein (e.g., 1%) in the blocking solution can be effective.[4]

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive, leading to non-specific binding.

    • Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both your capture and detection antibodies.

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies and other reagents, contributing to background noise.[2][5][6]

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5 washes). Ensure that the wells are completely filled and emptied during each wash. Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can also help reduce non-specific binding.[1][7]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent.

    • Solution: Use a secondary antibody that has been pre-adsorbed against the species of your primary antibody to minimize cross-reactivity.[2] If using a biotin-based detection system, ensure your blocking buffer is appropriate, as some blockers can interfere.

Q2: My ELISA signal is very low or absent. What should I check?

A weak or non-existent signal can be due to several factors:

  • Suboptimal Antibody Concentrations: The concentration of one or both antibodies may be too low.

    • Solution: Re-optimize your antibody concentrations through titration. Ensure that the capture and detection antibodies recognize different epitopes on the gp120 (421-438) peptide if using a sandwich ELISA format.[7]

  • Incorrect Incubation Times or Temperatures: Incubation periods may be too short, or the temperature may not be optimal for antibody-antigen binding.[8]

    • Solution: Increase incubation times for the primary and secondary antibodies (e.g., 1-2 hours at room temperature or overnight at 4°C for the primary antibody).[8] Ensure consistent temperature across the plate during incubations. While some protocols use 37°C to speed up reactions, room temperature (22-25°C) is also common.[9][10]

  • Inactive Reagents: The enzyme conjugate (e.g., HRP) or the substrate may have lost activity.

    • Solution: Use fresh substrate solution for each experiment. Ensure that all reagents, especially antibodies and standards, have been stored correctly at their recommended temperatures.[11]

  • Poor Peptide Coating: If performing a direct or indirect ELISA, the gp120 (421-438) peptide may not be efficiently binding to the plate.

    • Solution: Ensure you are using a high-binding ELISA plate. The choice of coating buffer is also critical; a carbonate-bicarbonate buffer (pH 9.6) is often used for peptide coating.[9] You may need to optimize the peptide coating concentration (a common starting point is 1 µM or around 100 ng per well).[9][12]

Q3: I'm seeing high variability between my replicate wells. What could be the cause?

High variability, often indicated by a high coefficient of variation (%CV), can compromise the reliability of your results.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, samples, or standards is a frequent cause of variability.

    • Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each sample and reagent. When adding reagents, ensure the tip is below the surface of the liquid already in the well to avoid splashing.

  • Uneven Washing: Manual washing can introduce variability.

    • Solution: Use an automated plate washer if available. If washing manually, be consistent with the force and volume of buffer added and the aspiration of the wells.

  • Edge Effects: Wells on the outer edges of the plate can sometimes behave differently due to temperature gradients during incubation.

    • Solution: Avoid using the outermost wells for critical samples or standards. Fill these wells with buffer or a blank sample to help normalize the temperature across the plate.

  • Insufficient Mixing: Reagents, especially standards and samples, may not be thoroughly mixed before being added to the wells.[7]

    • Solution: Gently vortex or pipette to mix all solutions before use and before making serial dilutions.

Experimental Protocols & Data

Recommended Buffer Compositions
Buffer TypeCompositionpHCommon Use
Coating Buffer 15 mM Na₂CO₃, 35 mM NaHCO₃9.6Coating plate with peptide[9]
Wash Buffer 1X PBS, 0.05% Tween-207.4Washing between steps[9]
Blocking Buffer 1X PBS, 1% BSA or 1% Casein, 0.05% Tween-207.4Blocking non-specific sites[4][9]
Antibody Diluent 1X PBS, 1% BSA, 0.05% Tween-207.4Diluting primary & secondary antibodies
Substrate TMB (3,3’,5,5’-Tetramethylbenzidine)N/AColorimetric detection
Stop Solution 1 M H₂SO₄ or 2 N H₂SO₄N/AStopping the enzyme-substrate reaction
General Protocol for Sandwich ELISA for gp120 (421-438) Detection

This protocol serves as a starting point. Optimal concentrations, incubation times, and temperatures should be determined empirically.

  • Coating:

    • Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of your gp120 (421-438) peptide standard in Antibody Diluent.

    • Add 100 µL of your samples and standards to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times.

    • Dilute the HRP-conjugated detection antibody to its optimal concentration in Antibody Diluent.

    • Add 100 µL to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate 5 times.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading the Plate:

    • Read the absorbance at 450 nm within 10-30 minutes of adding the Stop Solution.[13]

Visual Guides

ELISA Workflow for gp120 (421-438) Detection

ELISA_Workflow Start Start Coat 1. Coat Plate (Capture Ab) Start->Coat Wash1 Wash Coat->Wash1 Incubate Block 2. Block Plate Wash1->Block Wash2 Wash Block->Wash2 Incubate Sample 3. Add Sample/ Standard Wash2->Sample Wash3 Wash Sample->Wash3 Incubate Detect 4. Add Detection Ab (HRP-conjugated) Wash3->Detect Wash4 Wash Detect->Wash4 Incubate Substrate 5. Add Substrate (TMB) Wash4->Substrate Stop 6. Add Stop Solution Substrate->Stop Incubate Read 7. Read Plate (450 nm) Stop->Read End End Read->End

Caption: Standard workflow for a sandwich ELISA experiment.

Troubleshooting Logic for High Background

High_Background_Troubleshooting Problem High Background Signal? CheckBlocking Review Blocking Step Problem->CheckBlocking Possible Cause CheckWashing Review Washing Step Problem->CheckWashing Possible Cause CheckAntibody Review Antibody Concentration Problem->CheckAntibody Possible Cause Sol_Blocking1 Increase blocking time or change agent CheckBlocking->Sol_Blocking1 Solution Sol_Washing1 Increase number of washes CheckWashing->Sol_Washing1 Solution Sol_Washing2 Add detergent to wash buffer CheckWashing->Sol_Washing2 Solution Sol_Antibody1 Perform titration to find optimal dilution CheckAntibody->Sol_Antibody1 Solution

Caption: Decision tree for troubleshooting high background.

Relationship of Key ELISA Components

ELISA_Components Plate Microplate Well CaptureAb Capture Antibody Plate->CaptureAb Binds to Peptide gp120 (421-438) Peptide CaptureAb->Peptide Captures DetectAb Detection Antibody Peptide->DetectAb Binds to HRP HRP Enzyme DetectAb->HRP Conjugated to Substrate TMB Substrate HRP->Substrate Converts Signal Color Signal (450 nm) Substrate->Signal Produces

Caption: Interaction of components in a sandwich ELISA.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of gp120 (421-438) Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting experiments involving gp120 (421-438) antibodies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to non-specific binding in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background and non-specific binding in assays using anti-gp120 (421-438) antibodies?

High background and non-specific binding can arise from several factors:

  • Suboptimal Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of non-specific signal[1][2][3].

  • Inadequate Blocking: Incomplete or ineffective blocking of non-specific sites on the solid phase (e.g., ELISA plate, Western blot membrane) can lead to high background[3][4].

  • Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies and other reagents, contributing to background noise[2].

  • Cross-Reactivity: The secondary antibody may cross-react with other proteins in the sample or with the blocking agent itself[5].

  • Hydrophobic and Ionic Interactions: Non-specific binding can be mediated by hydrophobic or ionic interactions between the antibody and the solid phase or other sample components.

  • Sample Quality: The presence of endogenous interfering substances or degraded proteins in the sample can contribute to non-specific signals[2].

Q2: Which blocking buffer is best for my gp120 immunoassay?

There is no single "best" blocking buffer, as the optimal choice depends on the specific assay and antibody combination. However, here are some common options and their considerations:

  • Bovine Serum Albumin (BSA): A common choice, typically used at 1-5% (w/v) in a buffer like TBS or PBS. It is generally a good starting point for many applications[3].

  • Non-fat Dry Milk: Often used at 3-5% (w/v) in TBS-T or PBS-T. It is effective but may not be suitable for all applications, especially those involving biotin-avidin systems or phospho-specific antibodies, as milk contains biotin and the phosphoprotein casein[6].

  • Normal Serum: Using normal serum from the same species as the secondary antibody can help block non-specific binding of the secondary antibody.

  • Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to reduce background for specific applications and may offer superior performance.

  • Casein-based Blockers: These can sometimes provide lower backgrounds than BSA or milk[6].

It is recommended to empirically test a few different blocking agents to determine the best one for your specific experiment.

Q3: How can I optimize the concentration of my primary anti-gp120 (421-438) antibody?

Optimizing the primary antibody concentration is crucial for achieving a good signal-to-noise ratio. A titration experiment is the best approach to determine the optimal dilution[7]. This involves testing a range of antibody dilutions while keeping all other parameters constant. The goal is to find the dilution that provides a strong specific signal with minimal background.

Troubleshooting Guides

High Background in ELISA

High background in an ELISA can obscure the specific signal, leading to inaccurate results. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Strategy Expected Outcome
Primary antibody concentration too high Perform a titration of the primary antibody, starting from the manufacturer's recommended dilution and testing several serial dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).Reduction in background signal with minimal impact on the specific signal.
Insufficient blocking Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Try different blocking agents (e.g., 5% BSA, 5% non-fat milk, or a commercial blocker).A significant decrease in background signal.
Inadequate washing Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer and the duration of each wash. Add a mild detergent like Tween-20 (0.05%) to the wash buffer if not already present[8].Removal of non-specifically bound antibodies, leading to a cleaner background.
Secondary antibody non-specific binding Run a control with only the secondary antibody (no primary antibody). If high background persists, consider using a pre-adsorbed secondary antibody or one from a different host species.Identification and reduction of background caused by the secondary antibody.
Non-Specific Bands in Western Blotting

The appearance of unexpected bands in a Western blot can be due to non-specific antibody binding or protein degradation.

Potential Cause Troubleshooting Strategy Expected Outcome
Primary antibody concentration too high Decrease the primary antibody concentration. Perform a dot blot to quickly determine a suitable dilution range.Disappearance of faint, non-specific bands while the specific band remains strong.
Incomplete blocking Increase blocking time and/or use a different blocking agent. Ensure the blocking buffer is freshly prepared.Reduction in the intensity and number of non-specific bands.
Insufficient washing Increase the number and duration of washes. Use a buffer containing a detergent like Tween-20[2].A cleaner blot with fewer background bands.
Protein degradation Prepare fresh samples and always include protease inhibitors in the lysis buffer[2].A single, sharp band at the expected molecular weight for gp120.
Secondary antibody cross-reactivity Use a secondary antibody that has been cross-adsorbed against the species of your sample. Run a control with only the secondary antibody.Elimination of non-specific bands caused by the secondary antibody.
High Background in Immunoprecipitation (IP)

Non-specific binding in IP can lead to the co-precipitation of unwanted proteins, complicating downstream analysis.

Potential Cause Troubleshooting Strategy Expected Outcome
Non-specific binding to beads Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads[9].A cleaner immunoprecipitate with fewer contaminating proteins.
Antibody concentration too high Titrate the amount of primary antibody used for IP to find the lowest concentration that efficiently pulls down the target protein[7].Reduced non-specific protein binding to the antibody.
Insufficient washing of beads Increase the number of washes of the bead-antibody-antigen complex. Use a more stringent wash buffer (e.g., with a slightly higher salt or detergent concentration).Removal of proteins that are weakly and non-specifically bound to the complex.
Non-specific binding to the antibody Use a high-quality, affinity-purified antibody. Include an isotype control (a non-specific antibody of the same isotype) to identify non-specific binding to the immunoglobulin itself[9].Confirmation that the observed interactions are specific to the anti-gp120 antibody.

Experimental Protocols

Protocol for Optimizing Blocking Buffer in a gp120 ELISA
  • Coating: Coat a 96-well ELISA plate with recombinant gp120 protein at a predetermined optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of different blocking buffers to separate sections of the plate. Test a panel of blockers, for example:

    • 1% BSA in PBST

    • 3% BSA in PBST

    • 5% Non-fat dry milk in PBST

    • A commercial protein-free blocking buffer

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Add the anti-gp120 (421-438) antibody at a constant, pre-determined dilution to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, increasing the number of washes to five.

  • Detection: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm.

  • Analysis: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield a high signal in the positive control wells and a low signal in the negative control (no primary antibody) wells.

Protocol for Antibody Titration in Western Blotting
  • Protein Separation: Run SDS-PAGE with your protein lysate containing gp120.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a chosen blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Cut the membrane into strips. Incubate each strip overnight at 4°C with a different dilution of the anti-gp120 (421-438) antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000, 1:10000) in the blocking buffer.

  • Washing: Wash the strips three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate all strips with the same dilution of HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the strips three times for 10 minutes each with TBST.

  • Detection: Use an ECL substrate to detect the signal.

  • Analysis: Compare the band intensity of the specific gp120 band to the background on each strip. The optimal dilution will show a strong specific band with minimal background and non-specific bands.

Visualizations

experimental_workflow_elisa start Start: ELISA Plate coat Coat with gp120 Antigen start->coat wash1 Wash coat->wash1 block Block with Different Buffers (BSA, Milk, Commercial) wash1->block wash2 Wash block->wash2 primary_ab Incubate with gp120 (421-438) Ab wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Incubate with HRP-conjugated 2° Ab wash3->secondary_ab wash4 Wash secondary_ab->wash4 detect Add Substrate & Develop wash4->detect stop Stop Reaction detect->stop read Read Absorbance @ 450nm stop->read end Analyze Signal-to-Noise read->end

Caption: Workflow for optimizing blocking buffers in a gp120 ELISA.

troubleshooting_western_blot cluster_causes Potential Causes cluster_solutions Solutions start High Background or Non-Specific Bands cause1 Ab Concentration Too High start->cause1 cause2 Insufficient Blocking start->cause2 cause3 Inadequate Washing start->cause3 cause4 2° Ab Cross-Reactivity start->cause4 solution1 Titrate Primary & Secondary Abs cause1->solution1 solution2 Increase Blocking Time or Change Blocker cause2->solution2 solution3 Increase Wash Steps & Duration cause3->solution3 solution4 Use Pre-adsorbed 2° Ab & Run Control cause4->solution4 end Clean Western Blot solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for high background in Western blotting.

References

Technical Support Center: Troubleshooting Low Antibody Affinity for the gp120 421-438 Epitope

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibodies targeting the HIV-1 gp120 421-438 epitope. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the gp120 421-438 epitope?

The 421-438 amino acid sequence is located within the C4 domain of the HIV-1 envelope glycoprotein gp120. This region is a critical component of the CD4 binding site, which is essential for viral entry into host cells. Antibodies that target this epitope have the potential to be broadly neutralizing by blocking the interaction between the virus and its primary receptor, CD4.

Q2: Why am I observing low or no binding of my antibody to a synthetic peptide of the 421-438 epitope?

There are several potential reasons for this observation:

  • Conformational Dependence: The 421-438 epitope is often part of a discontinuous, conformational epitope. This means that the antibody may recognize a specific three-dimensional shape that is present in the context of the folded gp120 protein but absent in a linear synthetic peptide.

  • Epitope Masking in Native Trimer: On the functional viral spike, which is a trimer of gp120/gp41 heterodimers, the 421-438 epitope may be conformationally masked or sterically hindered. Its exposure can be transient or induced upon binding to the CD4 receptor.

  • Peptide Immobilization Issues: The orientation of the synthetic peptide when immobilized on a solid surface (e.g., an ELISA plate) can affect antibody access to the binding site.

  • Antibody Specificity: The antibody may have been generated against the whole gp120 protein and may require contacts with residues outside the 421-438 sequence for high-affinity binding.

Q3: My antibody binds well to monomeric gp120 but shows weak or no neutralization of the virus. Why?

This is a common phenomenon. The gp120 on the native viral envelope exists as a trimer, and its conformation can differ significantly from that of a soluble, monomeric gp120 protein. Non-neutralizing antibodies are often able to bind to monomeric gp120 but cannot effectively engage the native trimeric envelope spike due to conformational masking of their epitopes.[1]

Q4: What is the difference between antibody affinity and avidity, and why is it important in my experiments?

  • Affinity refers to the strength of the interaction between a single antibody binding site (paratope) and a single epitope. It is an intrinsic property of the binding site.

  • Avidity , also known as functional affinity, is the overall strength of the antibody-antigen interaction. It is influenced by both the affinity of each binding site and the valency of the antibody (the number of binding sites). For example, an IgG antibody has two binding sites, while an IgM has ten. High avidity can compensate for lower individual affinities.

In your experiments, it is crucial to distinguish between these two parameters. Assays like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can measure both the association and dissociation rates to determine affinity (KD). In contrast, some ELISA formats might reflect avidity, especially when using multivalent antibodies and antigens.

Troubleshooting Guides

Issue 1: Low Signal or No Binding in ELISA

If you are experiencing low signal or no detectable binding in your ELISA experiments, consider the following troubleshooting steps.

Troubleshooting Workflow for Low ELISA Signal

Low_ELISA_Signal start Low ELISA Signal check_reagents Check Reagent Validity (Antibody, Antigen, Substrate) start->check_reagents check_protocol Review Protocol Parameters (Concentrations, Incubation Times) check_reagents->check_protocol Reagents OK optimize_coating Optimize Antigen/Peptide Coating check_protocol->optimize_coating Protocol OK optimize_blocking Optimize Blocking Step optimize_coating->optimize_blocking Coating OK optimize_antibody Optimize Antibody Concentration optimize_blocking->optimize_antibody Blocking OK check_conformation Consider Antigen Conformation optimize_antibody->check_conformation Concentration OK end_resolve Signal Improved check_conformation->end_resolve Affinity_Discrepancy discrepancy Discrepancy in Affinity Data elisa ELISA discrepancy->elisa spr_bli SPR / BLI discrepancy->spr_bli avidity Avidity Effects (Multivalent Interactions) elisa->avidity Influenced by immobilization Antigen Immobilization & Orientation elisa->immobilization Influenced by solution_phase Solution-Phase vs. Solid-Phase elisa->solution_phase Influenced by mass_transport Mass Transport Limitations spr_bli->mass_transport Influenced by spr_bli->immobilization Influenced by spr_bli->solution_phase Influenced by ELISA_Workflow cluster_0 Plate Preparation cluster_1 Antibody Incubation cluster_2 Detection coating Coat Plate with gp120 421-438 Peptide wash1 Wash coating->wash1 blocking Block with BSA or Non-fat Milk wash1->blocking wash2 Wash blocking->wash2 primary_ab Add Primary Antibody (Serial Dilutions) wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add TMB Substrate wash4->substrate stop_reaction Stop Reaction substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate SPR_Workflow start Start immobilize Immobilize gp120 Ligand on Sensor Chip start->immobilize baseline Establish Baseline with Running Buffer immobilize->baseline association Inject Antibody Analyte (Association Phase) baseline->association dissociation Inject Running Buffer (Dissociation Phase) association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration analysis Analyze Sensorgram Data (ka, kd, KD) regeneration->analysis end End analysis->end BLI_Workflow cluster_0 Setup cluster_1 Measurement Cycle hydrate Hydrate Biosensors plate_setup Prepare 96-well Plate (Antibody & Antigen) hydrate->plate_setup baseline Baseline in Buffer loading Load Antibody onto Anti-Fc Biosensors baseline->loading association Associate with gp120 loading->association dissociation Dissociate in Buffer association->dissociation

References

Technical Support Center: Enhancing the Immunogenicity of gp120 (421-438)-Based Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the immunogenicity of gp120 (421-438)-based vaccines.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in developing a potent gp120 (421-438)-based vaccine?

The primary challenges include the weak immunogenicity of synthetic peptides, the high variability of the HIV-1 envelope, and the potential for gp120 to induce immunosuppressive responses.[1][2][3] Factors such as envelope glycoprotein strain variation, altered glycosylation patterns, and the native structure of gp120 can limit effective T-cell help and high-affinity IgG antibody responses.[2]

Q2: What are the key strategies to enhance the immunogenicity of gp120 peptide vaccines?

Several strategies have been explored to overcome the low immunogenicity of gp120-based vaccines. These include:

  • Prime-Boost Strategies: Utilizing a DNA prime followed by a protein boost has been shown to generate neutralizing antibodies more effectively than either approach alone.[4][5]

  • Adjuvants: The use of potent adjuvants is crucial. Examples include Freund's adjuvant, QS21, and molecular adjuvants like BAFF and APRIL, which can enhance germinal center reactions and increase antibody affinity.[1][6][7]

  • Delivery Systems: Advanced delivery systems can improve antigen presentation. These include forming immune complexes, using receptor-mediated delivery with carriers like alpha 2-macroglobulin, and employing cell-penetrating peptides (CPPs) or nanoparticles to facilitate uptake by antigen-presenting cells (APCs).[1][4][8][9]

  • Antigen Modification: Modifying the gp120 antigen itself, for instance, by removing certain N-linked glycans or engineering it to express specific epitopes like α-gal, can enhance its immunogenicity.[4][10]

Q3: How can I assess the immunogenicity of my gp120 (421-438) vaccine construct?

Immunogenicity can be evaluated through a combination of humoral and cellular immune response assays:

  • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the titer of gp120-specific binding antibodies in the sera of immunized animals.[4][11][12][13]

  • Neutralization Assays: To determine the ability of the induced antibodies to neutralize HIV-1 infectivity in vitro, often using pseudovirus and TZM-bl target cells.[4][5][10]

  • ELISPOT (Enzyme-Linked Immunospot Assay): To quantify the number of antigen-specific, cytokine-secreting T-cells (e.g., IFN-γ).[10][14]

  • Lymphoproliferation Assays: To measure the proliferative response of lymphocytes upon stimulation with the gp120 antigen.[4]

Troubleshooting Guides

Issue 1: Low or Undetectable Antibody Titers After Immunization

Possible Cause Troubleshooting Step
Poor Immunogenicity of the Peptide Couple the gp120 (421-438) peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity.[11][15][16] Consider dimerization of the peptide.[11][15]
Ineffective Adjuvant Use a potent adjuvant. Freund's adjuvant is commonly used in animal studies.[1][15] For clinical development, consider adjuvants like QS21 or molecular adjuvants such as BAFF and APRIL.[4][6][7]
Suboptimal Immunization Strategy Implement a prime-boost regimen. A DNA prime followed by a protein boost can significantly enhance antibody responses.[4][5]
Inefficient Antigen Delivery Utilize a delivery system to improve uptake by APCs. Options include forming immune complexes with a monoclonal antibody or using nanoparticles.[4][9]

Issue 2: Antibodies Bind to gp120 but Fail to Neutralize the Virus

Possible Cause Troubleshooting Step
Antibodies Target Non-Neutralizing Epitopes Consider modifying the gp120 immunogen to better expose neutralizing epitopes. For example, removal of the N448-linked glycan has been shown to enhance the antigenicity of V3 loop neutralizing epitopes.[4]
Low Affinity of Antibodies Enhance the germinal center reaction to promote affinity maturation. The use of molecular adjuvants like SP-D-BAFF and SP-D-APRIL has been shown to increase the functional avidity of anti-gp120 antibodies.[6][7]
Vaccine Elicits a Th2-Biased Response While a Th2 response is important for antibody production, a balanced Th1/Th2 response may be more effective. Analyze cytokine profiles (e.g., IFN-γ vs. IL-4/IL-10) to assess the T-cell response.

Issue 3: Evidence of an Immunosuppressive Response

Possible Cause Troubleshooting Step
gp120 Interaction with Mannose C-type Lectin Receptors (MCLRs) on Dendritic Cells The interaction of gp120 mannoses with MCLRs like DC-SIGN can induce the production of the immunosuppressive cytokine IL-10 and impair DC maturation.[17]
Induction of IL-10 Measure IL-10 levels in response to your gp120 immunogen. Consider enzymatic removal of mannose moieties from the gp120 protein to reduce IL-10 induction.[17]
ERK Signaling Pathway Activation The gp120-MCLR interaction can trigger the ERK1/2 signaling pathway, which is linked to IL-10 expression.[17] If investigating signaling, consider using ERK inhibitors in in vitro studies to confirm this pathway's involvement.

Quantitative Data Summary

Table 1: Comparison of Antibody Responses with Different Immunization Strategies

Immunization StrategyAnimal ModelAnti-gp120 TiterNeutralizing Antibody Titer (ID50)Reference
gp120 Protein with QS21 AdjuvantMice~1:10,000Undetectable[4]
DNA Prime/gp120 Protein BoostMice~1:10,000~1:100[4]
gp120/mAb 654 Immune ComplexMice>1:100,000~1:400[4]
gp120αgal (5 µg)α1,3GT KO Mice>1:100,000~1:80[10]
gp120 (5 µg)α1,3GT KO Mice~1:1,000Undetectable[10]

Table 2: T-Cell Responses to Different Vaccine Formulations

Vaccine FormulationAnimal ModelT-Cell Response AssayResultReference
gp120αgal/p24α1,3GT KO MiceELISPOT (IFN-γ)~12-fold higher vs. gp120/p24[14]
gp120/p24α1,3GT KO MiceELISPOT (IFN-γ)Baseline[14]

Experimental Protocols

Protocol 1: DNA Prime-Protein Boost Immunization in Mice

  • DNA Priming:

    • Prepare the DNA vaccine encoding the gp120 (421-438) sequence.

    • Immunize mice (e.g., C57BL/6 or BALB/c) intramuscularly with 100 µg of the DNA vaccine.[4]

  • Protein Boosting:

    • Three weeks after the DNA prime, boost the mice subcutaneously with the purified gp120 (421-438) peptide.[4]

    • A typical dose is 5-20 µg of peptide emulsified in an adjuvant like QS21 or Freund's adjuvant.[4]

    • Administer a second protein boost three weeks after the first.[4]

  • Sample Collection:

    • Collect serum samples two weeks after the final boost to analyze antibody responses.[4]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-gp120 Antibodies

  • Plate Coating:

    • Coat 96-well microplates with 100 ng/well of the gp120 (421-438) peptide in a suitable coating buffer.[11][13]

    • Incubate for at least 1 hour at 37°C or overnight at 4°C.[13]

  • Blocking:

    • Wash the plates and block with a blocking solution (e.g., 3% non-fat milk in PBS) for 1-2 hours at room temperature.[13]

  • Sample Incubation:

    • Add serially diluted serum samples from immunized and control animals to the wells.

    • Incubate for 1-2 hours at room temperature.[13]

  • Secondary Antibody Incubation:

    • Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species' IgG.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plates and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.[18]

Visualizations

experimental_workflow cluster_preparation Vaccine Preparation cluster_immunization Immunization cluster_analysis Analysis Peptide gp120 (421-438) Peptide Synthesis Conjugation Conjugation to Carrier (e.g., KLH) Peptide->Conjugation Formulation Formulation with Adjuvant Conjugation->Formulation Immunize Immunize Animal Model (e.g., Mice) Formulation->Immunize Boost1 Booster Immunization 1 Immunize->Boost1 3 weeks Boost2 Booster Immunization 2 Boost1->Boost2 3 weeks Serum Collect Serum Boost2->Serum 2 weeks post-final boost ELISA ELISA for Antibody Titer Serum->ELISA Neutralization Neutralization Assay Serum->Neutralization TCell T-Cell Assays (ELISPOT) Serum->TCell

Caption: Experimental workflow for gp120 (421-438) vaccine immunogenicity testing.

prime_boost_strategy cluster_prime Priming Phase cluster_boost Boosting Phase cluster_response Immune Response DNA_Vaccine DNA Vaccine (encoding gp120) APC_Prime Antigen Presenting Cell (APC) DNA_Vaccine->APC_Prime Uptake & Expression T_Helper T-Helper Cell Activation APC_Prime->T_Helper Protein_Vaccine gp120 Protein + Adjuvant APC_Boost Antigen Presenting Cell (APC) Protein_Vaccine->APC_Boost Uptake APC_Boost->T_Helper B_Cell B-Cell Activation & Maturation T_Helper->B_Cell Antibodies High-Titer Neutralizing Antibodies B_Cell->Antibodies

Caption: Diagram of a DNA prime-protein boost immunization strategy.

gp120_dc_signaling cluster_cell Dendritic Cell DC_SIGN DC-SIGN (MCLR) ERK ERK1/2 DC_SIGN->ERK Signal Transduction IL10 IL-10 Gene Expression ERK->IL10 Suppression Immunosuppression / Impaired Maturation IL10->Suppression gp120 HIV-1 gp120 (Mannosylated) gp120->DC_SIGN Binding

Caption: Signaling pathway of gp120 interaction with dendritic cells via DC-SIGN.

References

Technical Support Center: Refolding Recombinant gp120 to Expose the 421-438 Epitope

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the refolding of recombinant HIV-1 gp120 to ensure the correct exposure of the 421-438 epitope, a critical region for antibody recognition.

Experimental Protocol: Refolding of Recombinant gp120

This protocol outlines a general method for the refolding of recombinant gp120 expressed in E. coli as inclusion bodies. Optimization of specific parameters may be required for different gp120 variants and expression systems.

1. Isolation and Solubilization of Inclusion Bodies:

  • Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and disrupt by sonication or high-pressure homogenization.

  • Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild denaturant or detergent (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1% Triton X-100, 1 M urea, pH 8.0) to remove contaminating proteins.

  • Solubilization: Solubilize the washed inclusion bodies in a strong denaturing buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride (GdmCl), 10 mM DTT, pH 8.0). Incubate at room temperature with gentle agitation until the solution is clear.

2. Refolding by Stepwise Dialysis:

This method gradually removes the denaturant, allowing the protein to refold.

  • Dialysis Setup: Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cut-off (e.g., 10-14 kDa).

  • Stepwise Dialysis Buffers: Sequentially dialyze against a series of refolding buffers with decreasing concentrations of the denaturant. The refolding buffer should contain additives to aid in proper folding and prevent aggregation. A typical refolding buffer might be: 50 mM Tris-HCl (pH 8.0-8.5), 100-500 mM NaCl, 0.5 M L-arginine, and a redox system (e.g., 2 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG)).

    • Step 1: Dialyze against refolding buffer containing 4 M Urea for 12-24 hours at 4°C.

    • Step 2: Dialyze against refolding buffer containing 2 M Urea for 12-24 hours at 4°C.

    • Step 3: Dialyze against refolding buffer containing 1 M Urea for 12-24 hours at 4°C.

    • Step 4: Dialyze against refolding buffer without Urea for 12-24 hours at 4°C (perform this step twice with fresh buffer).

  • Protein Concentration: The initial protein concentration for refolding should be low (typically 0.1-1.0 mg/mL) to minimize aggregation.

3. Protein Purification and Concentration:

  • Clarification: After dialysis, centrifuge the solution to remove any aggregated protein.

  • Purification: Purify the refolded gp120 using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) to separate monomeric gp120 from aggregates, or affinity chromatography if the protein is tagged.

  • Concentration: Concentrate the purified, refolded protein using methods like ultrafiltration.

4. Validation of Refolding and Epitope Exposure:

  • SDS-PAGE: Analyze the purified protein by SDS-PAGE under reducing and non-reducing conditions to assess purity and the formation of disulfide bonds.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to confirm the exposure of the 421-438 epitope.

    • Coat a 96-well plate with the refolded gp120.

    • Block with a suitable blocking buffer (e.g., 3% non-fat milk in PBS).

    • Incubate with a monoclonal antibody specific for the 421-438 epitope.

    • Detect the bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data during the optimization of the refolding protocol. The values presented are hypothetical and should be replaced with experimental data.

Refolding ConditionProtein Yield (mg/L of culture)Monomeric gp120 (%)Relative 421-438 Epitope Exposure (ELISA OD)
pH
pH 7.55.2750.85
pH 8.08.1881.23
pH 8.57.5851.15
L-arginine
0.25 M4.8650.75
0.5 M8.3901.30
1.0 M6.9821.10
GSH:GSSG Ratio
10:16.5801.05
5:18.5921.35
2:17.8881.28

Experimental Workflow

Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_refold Refolding cluster_purify Purification & Concentration cluster_validate Validation CellLysis Cell Lysis IB_Wash Inclusion Body Washing CellLysis->IB_Wash Solubilization Solubilization (8M Urea/6M GdmCl) IB_Wash->Solubilization Dialysis_4M Stepwise Dialysis (4M Urea) Solubilization->Dialysis_4M Start Refolding Dialysis_2M Stepwise Dialysis (2M Urea) Dialysis_4M->Dialysis_2M Dialysis_1M Stepwise Dialysis (1M Urea) Dialysis_2M->Dialysis_1M Dialysis_0M Stepwise Dialysis (0M Urea) Dialysis_1M->Dialysis_0M Clarification Clarification (Centrifugation) Dialysis_0M->Clarification Purification Purification (e.g., SEC) Clarification->Purification Concentration Concentration Purification->Concentration SDS_PAGE SDS-PAGE Analysis Concentration->SDS_PAGE ELISA ELISA (421-438 Epitope) Concentration->ELISA

Caption: Experimental workflow for the refolding of recombinant gp120.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low protein yield after refolding - Protein aggregation during refolding.- Incorrect redox potential.- Suboptimal buffer conditions (pH, additives).- Decrease the initial protein concentration.- Optimize the GSH:GSSG ratio.- Screen a range of pH values (e.g., 7.5-9.0).- Test different concentrations of L-arginine (0.25-1.0 M).- Perform refolding at a lower temperature (4°C).
High levels of protein aggregation - Rapid removal of denaturant.- High protein concentration.- Incorrect disulfide bond formation.- Use a more gradual dialysis or dilution scheme.- Lower the protein concentration.- Ensure the presence of a suitable redox system (GSH/GSSG).- Add aggregation suppressors like L-arginine or polyethylene glycol (PEG).
Poor exposure of the 421-438 epitope (low ELISA signal) - Misfolded protein.- Epitope is sterically hindered.- Incorrect ELISA conditions.- Re-optimize refolding conditions (pH, redox buffer).- Confirm the primary antibody is specific and active.- Titrate the coating concentration of the refolded gp120 in the ELISA.- Ensure proper blocking of the ELISA plate.
Protein precipitates during dialysis - Denaturant concentration is in a critical range for aggregation.- pH of the buffer is close to the isoelectric point (pI) of the protein.- Move quickly through the intermediate denaturant concentrations.- Adjust the pH of the refolding buffer to be at least one unit away from the pI of gp120.

Frequently Asked Questions (FAQs)

Q1: Why is the 421-438 epitope important?

A1: The 421-438 region of gp120 is part of the CD4 binding site and is a target for some neutralizing antibodies.[1] Proper exposure of this epitope is crucial for the development of vaccines and diagnostic reagents that can elicit or detect functionally relevant antibodies against HIV-1.

Q2: What is the purpose of L-arginine in the refolding buffer?

A2: L-arginine is a common additive in protein refolding that acts as an aggregation suppressor. It is thought to stabilize folding intermediates and prevent them from forming intermolecular aggregates, thereby increasing the yield of correctly folded protein.[2]

Q3: How do I choose the correct ratio of reduced (GSH) to oxidized (GSSG) glutathione?

A3: The GSH:GSSG ratio creates a redox environment that facilitates the correct formation of disulfide bonds, which are numerous in gp120. A common starting point is a 10:1 molar ratio of GSH to GSSG, but the optimal ratio can be protein-dependent and may require empirical testing.[3] Ratios from 10:1 to 1:1 have been used successfully for other proteins.[4]

Q4: Can I use a method other than stepwise dialysis for refolding?

A4: Yes, other methods like rapid dilution or on-column refolding can be used. In rapid dilution, the denatured protein solution is quickly diluted into a large volume of refolding buffer. On-column refolding involves binding the denatured protein to a chromatography resin and then flowing refolding buffer over the column to gradually remove the denaturant. The choice of method depends on the specific protein and the scale of the experiment.

Q5: How can I be sure that my refolded gp120 is in its native conformation?

A5: In addition to ELISA for a specific epitope, other biophysical techniques can be used to assess the overall structure of the refolded protein. These include:

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure content (alpha-helices and beta-sheets).

  • Size-Exclusion Chromatography (SEC): To determine the oligomeric state and confirm the presence of monomeric protein.

  • Differential Scanning Fluorimetry (DSF): To assess the thermal stability of the refolded protein.

  • Binding assays with other known conformational antibodies: To confirm the presence of other structural epitopes.

References

Technical Support Center: Expression of Full-Length HIV-1 gp120

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in expressing the full-length HIV-1 gp120 envelope glycoprotein. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is expressing the full-length, recombinant gp120 protein so challenging?

A1: The expression of full-length gp120 is notoriously difficult due to a combination of intrinsic structural and biochemical properties:

  • Complex Folding and Stability: gp120 possesses a complex, discontinuous structure with multiple domains, variable loops, and numerous disulfide bonds that must form correctly.[1] The unliganded protein is conformationally flexible, which can contribute to instability and a propensity for aggregation.[2][3]

  • Extensive and Heterogeneous Glycosylation: Approximately half of the molecular mass of gp120 is composed of N-linked glycans.[4][5] These glycans are critical for proper folding, shielding the protein from the immune system, and mediating receptor interactions.[4][6] Achieving consistent, native-like glycosylation is a major hurdle, as the glycan profile is highly dependent on the host cell line used for expression.[4][5]

  • Suboptimal Codon Usage: The native HIV-1 env gene contains codons that are infrequently used by highly expressed human genes, which can limit translation efficiency and overall protein yield in mammalian expression systems.[7][8][9]

  • Inherent Instability of the gp120-gp41 Complex: gp120 is non-covalently associated with the gp41 transmembrane protein in the native viral spike.[1] When expressed alone, gp120 can be less stable than in its trimeric context.

Q2: Which expression system is best for producing full-length gp120?

A2: The optimal expression system depends on the intended downstream application. Mammalian cells are highly preferred for producing gp120 for immunological studies or vaccine development because they can perform the complex N-linked glycosylation that is crucial for the protein's native conformation and antigenicity.[4][6]

  • HEK293 Cells: Human Embryonic Kidney (HEK293) cells and their derivatives (e.g., HEK293T) are widely used for transient expression.[10] They are easily transfected and can produce gp120 with human-like glycan profiles.[11] Stable cell lines from HEK293T have also been developed to increase yields.[11][12]

  • CHO Cells: Chinese Hamster Ovary (CHO) cells are the industry standard for large-scale production of therapeutic proteins and are known for their robust growth and high productivity (3-10 grams/liter).[10] However, glycosylation patterns in CHO cells can differ from those in human cells, which may affect antibody recognition.[13] Specifically, gp120 from CHO cells may exhibit higher levels of fucosylation and sialylation compared to HEK293-derived gp120.[13]

  • Insect Cells (e.g., Sf9): While capable of high-yield expression, insect cell systems perform a simpler form of N-glycosylation (paucimannosidic) that is different from the complex glycans found on native viral gp120.[12] This can impact proper folding and immunogenicity.

  • Bacterial Cells (E. coli): E. coli is generally unsuitable for producing full-length, functional gp120 because it cannot perform glycosylation. Nonglycosylated gp120 fails to fold into its proper conformation to create the CD4-binding site.[6]

Q3: How important is codon optimization for gp120 expression?

A3: Codon optimization is critical and one of the most effective strategies to enhance gp120 expression levels in mammalian cells. Replacing rare HIV-1 codons with those frequently used in humans can dramatically increase protein expression, in some cases by one to two orders of magnitude.[14] However, researchers should be aware that codon optimization can sometimes alter the efficiency of N-linked glycosylation at specific sites, which may affect the binding of certain glycan-dependent antibodies.[7][8]

Troubleshooting Guide

Problem 1: Low or No Expression of gp120

Q: I've transfected my mammalian cells (HEK293/CHO) with a gp120 construct, but I'm seeing very low or undetectable protein levels in the supernatant. What should I check?

A: Low expression is the most common challenge. Here is a systematic approach to troubleshoot this issue.

Potential Cause Recommended Solution
Suboptimal Codon Usage The native HIV-1 gene has codons that are rare in mammalian cells, limiting translation.[7][9] Synthesize a new gene with codons optimized for human or hamster cell expression. This has been shown to increase protein expression by over 250-fold in some cases.[14]
Inefficient Signal Peptide The native gp120 signal peptide may not be optimal for secretion in recombinant systems.[11] Replace the native signal peptide with a highly efficient one from a well-secreted protein, such as that from human tissue plasminogen activator (tPA) or rat serum albumin.[11]
Poor Transfection Efficiency Low DNA uptake will result in poor expression. Verify transfection efficiency using a control plasmid (e.g., expressing GFP). Optimize DNA-to-reagent ratio, cell density, and use high-quality, endotoxin-free plasmid DNA.
Protein Instability/Degradation Full-length gp120 can be unstable.[2] Lower the culture temperature to 32°C after transfection to slow down cell metabolism and reduce proteolysis.[15] Consider adding protease inhibitors to the culture medium, although this can be costly for large volumes.
Construct Design Issues Large tags or incorrect construct assembly can hinder expression. Confirm the sequence of your construct. If using a fusion tag, try placing it at a different terminus or using a smaller tag (e.g., His6 vs. GST).
Problem 2: Protein Aggregation During or After Purification

Q: My gp120 expresses, but it aggregates during purification or upon concentration. How can I improve its solubility?

A: Aggregation is often caused by hydrophobic interactions or instability of the purified protein outside of its ideal buffer environment.

Potential Cause Recommended Solution
High Protein Concentration Proteins are more prone to aggregate at high concentrations.[16] During purification, elute the protein in larger volumes to keep the concentration low.[17] If high final concentration is required, perform buffer exchange into a stabilizing buffer immediately after elution.
Suboptimal Buffer Conditions The pH, ionic strength, and buffer components can significantly impact protein stability.[16][18] Determine the isoelectric point (pI) of your gp120 variant and use a buffer with a pH at least 1 unit away from the pI.[16] Screen different salt concentrations (e.g., 150 mM to 500 mM NaCl) to minimize aggregation.[16]
Hydrophobic Interactions Exposed hydrophobic patches can lead to aggregation.[19] Add stabilizing excipients to your buffers. A combination of 50 mM L-Arginine and 50 mM L-Glutamic acid is highly effective at suppressing aggregation for many proteins.[19] Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) or cryoprotectants like glycerol (5-10%) can also help.[16]
Freeze-Thaw Cycles Repeated freezing and thawing can cause proteins to aggregate.[16] After purification, store the protein in small, single-use aliquots at -80°C with at least 10% glycerol as a cryoprotectant.[16][17]
Problem 3: Glycosylation Heterogeneity

Q: My purified gp120 runs as a broad smear on SDS-PAGE instead of a sharp band. Is this normal?

A: Yes, this is a very common observation and is almost always due to the heterogeneous nature of N-linked glycosylation. The same gp120 protein backbone will have many different glycan structures attached, resulting in a range of molecular weights.

Potential Cause Confirmation & Solution
Heterogeneous Glycans The host cell attaches a diverse array of complex, hybrid, and high-mannose glycans to the protein.[4][13] This is the primary reason for the smear. To confirm, treat a small aliquot of your purified protein with an endoglycosidase like PNGase F, which removes all N-linked glycans. The deglycosylated protein should run as a much sharper band at a lower molecular weight (~60 kDa).
Cell-Line Dependent Glycosylation The type of cell line used (e.g., HEK293, CHO, Jurkat) profoundly influences the glycan profile, affecting the ratio of high-mannose to complex glycans.[4][5] If a specific glycoform is desired (e.g., for antibody studies), consider using specialized cell lines. For example, GnTI-deficient (MGAT1-) cells can be used to produce gp120 with homogeneous high-mannose type glycans.[15]

Experimental Protocols

General Protocol for Transient Expression of His-tagged gp120 in HEK293 Cells

This protocol provides a general workflow for small- to medium-scale production of full-length gp120.

  • Cell Culture: Culture HEK293T or a similar high-transfection efficiency variant in DMEM supplemented with 10% FBS to ~90% confluency in T-175 flasks or multi-layer flasks.

  • Transfection:

    • For a T-175 flask, pre-mix 30-40 µg of endotoxin-free, codon-optimized gp120 plasmid DNA with a suitable transfection reagent (e.g., PEI, Lipofectamine) in serum-free media according to the manufacturer's instructions.

    • Incubate for 20-30 minutes to allow complex formation.

    • Add the DNA-reagent complex to the cells and incubate at 37°C, 5% CO2.

  • Expression:

    • After 6-8 hours, replace the transfection medium with fresh, low-serum (2% FBS) or serum-free expression medium.

    • Optional: Reduce the incubator temperature to 32°C to enhance protein stability and yield.[15]

  • Harvesting:

    • Harvest the cell culture supernatant containing the secreted gp120 at 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C) to remove cells and debris.

    • Filter the supernatant through a 0.22 µm filter.

  • Purification (IMAC):

    • Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with the binding buffer followed by a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specific proteins.

    • Elute the bound gp120 protein using an elution buffer with a high concentration of imidazole (e.g., 250-300 mM).[20]

  • Buffer Exchange and Storage:

    • Immediately exchange the eluted protein into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column to remove the imidazole.[17]

    • Add glycerol to a final concentration of 10-20% for cryoprotection.[17]

    • Measure the protein concentration, aliquot into single-use tubes, flash-freeze, and store at -80°C.

Visualizations

G cluster_0 Troubleshooting Low gp120 Yield start Low/No gp120 Expression Detected check_codon Is the gene codon-optimized? start->check_codon check_sp Is the signal peptide highly efficient? check_codon->check_sp Yes sol_codon Synthesize codon-optimized gene for host. check_codon->sol_codon No check_transfection Was transfection efficiency high? check_sp->check_transfection Yes sol_sp Replace with a validated secretion signal (e.g., tPA). check_sp->sol_sp No check_stability Is protein degradation a possibility? check_transfection->check_stability Yes sol_transfection Optimize transfection protocol. Use reporter gene (GFP). check_transfection->sol_transfection No sol_stability Lower culture temp to 32°C. Add protease inhibitors. check_stability->sol_stability Yes end_node Improved Yield check_stability->end_node No/Addressed sol_codon->end_node sol_sp->end_node sol_transfection->end_node sol_stability->end_node

Caption: Troubleshooting workflow for low gp120 expression yield.

G cluster_0 Cellular Processing of gp120 Translation 1. Translation of gp160 precursor on ribosome ER_Entry 2. Translocation into Endoplasmic Reticulum (ER) Translation->ER_Entry Glycosylation 3. N-linked Glycosylation (Addition of core glycans) ER_Entry->Glycosylation Folding 4. Chaperone-assisted Folding & Disulfide Bond Formation Glycosylation->Folding Fail_Glyco Incorrect Glycosylation Glycosylation->Fail_Glyco Cleavage 5. Cleavage of gp160 into gp120 + gp41 by Furin Folding->Cleavage Fail_Fold Misfolding/ Aggregation Folding->Fail_Fold Golgi 6. Transport to Golgi (Glycan trimming & maturation) Cleavage->Golgi Secretion 7. Secretion of soluble gp120 into medium Golgi->Secretion

Caption: Simplified workflow of gp120 processing and potential failure points.

References

Technical Support Center: Synthesis of HIV gp120 Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of synthetic HIV gp120 peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of HIV gp120 peptides.

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete coupling reactions: Steric hindrance from bulky amino acids or peptide aggregation on the resin can prevent complete coupling.[1]- Optimize coupling reagents: For difficult sequences, consider using more efficient coupling reagents like HATU or HCTU in combination with an additive like OxymaPure.[1][2] - Double coupling: Repeat the coupling step for problematic amino acids, particularly bulky residues like Val, Ile, and Thr. - Increase reaction time: Extend the coupling time to allow the reaction to go to completion.
Peptide aggregation: Hydrophobic regions of the gp120 peptide can aggregate on the solid-phase support, blocking reactive sites.[3]- Incorporate pseudoproline dipeptides: Introduce pseudoproline dipeptides at strategic locations (e.g., every 5-6 residues) to disrupt secondary structure formation and improve solubility. This can increase yields by up to 10-fold in highly aggregated sequences.[2] - Use a low-substitution resin: For peptides longer than 30 amino acids, a resin with a low substitution level (0.1 to 0.4 mmol/g) can reduce aggregation. - Optimize solvents: Use solvents known to reduce aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF, DCM, and NMP.
Premature cleavage from the resin: The linkage between the peptide and the resin may be unstable to the repeated deprotection steps, especially in Boc chemistry.- Choose a more stable linker: For Boc synthesis, use a PAM or MBHA resin which provides a more acid-stable linkage compared to the standard Merrifield resin.
Poor Peak Shape in HPLC Peptide aggregation in solution: Hydrophobic peptides can aggregate in the mobile phase, leading to broad or tailing peaks.- Optimize mobile phase: Add organic modifiers like acetonitrile or isopropanol to the mobile phase to increase peptide solubility. - Adjust pH: Modify the pH of the mobile phase to alter the charge of the peptide and improve its interaction with the stationary phase.
Secondary interactions with the column: The peptide may have secondary ionic or hydrophobic interactions with the stationary phase.- Use an ion-pairing agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to mask residual silanol groups on the column and improve peak shape. - Change the stationary phase: If problems persist, try a column with a different stationary phase (e.g., C8 instead of C18 for very hydrophobic peptides).
Multiple Peaks in Mass Spectrum Incomplete deprotection: Side-chain protecting groups may not be completely removed during the final cleavage step.- Optimize cleavage cocktail: Ensure the cleavage cocktail contains the appropriate scavengers (e.g., triisopropylsilane, water, ethanedithiol) to quench reactive cations and facilitate the removal of all protecting groups. - Increase cleavage time: Extend the cleavage reaction time to ensure complete deprotection.
Side reactions: Deletions, truncations, or modifications of amino acids can occur during synthesis.- Monitor coupling efficiency: Use a qualitative test (e.g., ninhydrin test) after each coupling step to ensure the reaction has gone to completion. - Optimize synthesis chemistry: For sequences prone to side reactions, consider switching from Fmoc to Boc chemistry, as the latter can sometimes provide superior results for difficult sequences.[3]

Frequently Asked Questions (FAQs)

Q1: Which solid-phase synthesis chemistry, Fmoc or Boc, is better for HIV gp120 peptides?

Both Fmoc and Boc chemistries can be used to synthesize gp120 peptides.[4] The choice depends on the specific peptide sequence and the desired final product.

  • Fmoc/tBu chemistry is generally preferred due to its milder deprotection conditions (using piperidine), which are compatible with a wider range of acid-sensitive modifications.

  • Boc/Bzl chemistry , which uses stronger acid (TFA) for deprotection, can be advantageous for long or difficult sequences that are prone to aggregation, as the acidic conditions can help to disrupt secondary structures.[3]

Q2: What are the most common "difficult sequences" in gp120 peptides and how can I overcome them?

Difficult sequences in gp120 peptides often include:

  • Hydrophobic regions: Long stretches of hydrophobic amino acids can lead to aggregation.

  • Repetitive sequences: These can also promote aggregation.

  • Sequences prone to secondary structure formation: Regions that can form β-sheets or α-helices on the resin can hinder coupling reactions.

Strategies to overcome these challenges include:

  • Incorporating pseudoproline dipeptides to disrupt secondary structures.[2]

  • Using specialized resins with lower substitution.

  • Optimizing coupling reagents and reaction times.

Q3: How can I improve the solubility of my purified gp120 peptide for biological assays?

Many gp120 peptides are hydrophobic and may be difficult to dissolve in aqueous buffers. To improve solubility:

  • Dissolve in a small amount of organic solvent first: Use solvents like DMSO, DMF, or acetonitrile to dissolve the peptide before adding the aqueous buffer.

  • Adjust the pH: The net charge of the peptide can be altered by adjusting the pH, which can significantly impact solubility.

  • Use chaotropic agents: In some cases, mild chaotropic agents can help to solubilize aggregated peptides.

Q4: What is the role of the V3 loop in HIV-1, and what are the challenges in synthesizing V3 loop peptides?

The V3 loop of gp120 is a critical region involved in co-receptor binding and is a major target for neutralizing antibodies.[5][6] Synthesizing V3 loop peptides can be challenging due to:

  • High variability: The sequence of the V3 loop varies significantly between different HIV-1 strains.

  • Presence of a conserved GPGRAF motif: This sequence can adopt a specific β-turn structure that can be difficult to replicate in a synthetic peptide.[4]

Data Presentation

Table 1: Comparison of Strategies to Improve Peptide Synthesis Yield

StrategyDescriptionReported Yield ImprovementReference
Pseudoproline Dipeptides Incorporation of Ser, Thr, or Cys residues protected as oxazolidine or thiazolidine rings to disrupt secondary structure and reduce aggregation.Can increase product yields by up to 10-fold in highly aggregated sequences.[2]
Optimized Coupling Reagents Use of high-efficiency coupling reagents like HATU or HCTU, often with additives like OxymaPure, for difficult couplings.Qualitative improvement in yield and purity, especially for complex sequences.[2]
Boc Chemistry for Difficult Sequences Utilization of Boc/Bzl protection scheme with in situ neutralization protocols can provide superior results for long or aggregation-prone peptides.Qualitative improvement; often successful where Fmoc synthesis fails.[3]

Experimental Protocols

Detailed Methodology for Fmoc-SPPS of HIV-1 MN V3 Loop Peptide

Peptide Sequence: YNKRKRIHIGPGRAFYTTKNIIG (a 23-mer peptide from the V3 loop of the HIV-1 MN strain)[7]

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation base: N,N-diisopropylethylamine (DIEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Washing solvent: Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using the ninhydrin test. If the test is positive (blue color), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by MALDI-TOF mass spectrometry.

Visualizations

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Primary Binding CoReceptor Chemokine Co-receptor (CCR5 or CXCR4) gp120->CoReceptor 3. Co-receptor Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 5. Fusion Peptide Insertion CD4->gp120 2. Conformational Change in gp120 CoReceptor->gp41 4. gp41 Unfolds Fusion Viral Entry CellMembrane->Fusion 6. Membrane Fusion Peptide_Synthesis_Workflow Start Start with Resin Swell 1. Resin Swelling Start->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Couple 3. Amino Acid Coupling Deprotect->Couple Wash 4. Washing Couple->Wash Repeat Repeat n-1 times Wash->Repeat Repeat->Deprotect Next Amino Acid Cleave 5. Cleavage from Resin Repeat->Cleave Final Amino Acid Purify 6. HPLC Purification Cleave->Purify Characterize 7. MALDI-TOF MS Purify->Characterize End Final Peptide Characterize->End Troubleshooting_Logic Problem Low Peptide Yield? Cause1 Incomplete Coupling? Problem->Cause1 Yes Cause2 Peptide Aggregation? Problem->Cause2 Yes Solution1a Optimize Coupling Reagents Cause1->Solution1a Yes Solution1b Double Couple Cause1->Solution1b Yes Solution2a Use Pseudoprolines Cause2->Solution2a Yes Solution2b Use Low-Sub Resin Cause2->Solution2b Yes

References

Validation & Comparative

A Comparative Guide to Validating the Structure of Synthetic gp120 (421-438)

Author: BenchChem Technical Support Team. Date: November 2025

The synthetic peptide gp120 (421-438), with the sequence Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro, is a fragment of the HIV-1 envelope glycoprotein gp120.[1][2] As a region involved in viral function and a potential antigenic epitope, its structural integrity is paramount for its use in research and therapeutic development.[3][4] Validating the structure of such synthetic peptides is a critical quality control step to confirm identity, purity, and conformational properties.[5][6][7]

This guide provides an objective comparison of common analytical methods for the structural validation of synthetic peptides like gp120 (421-438), complete with experimental protocols and supporting data.

Recommended Validation Workflow

A multi-step approach is essential for comprehensive structural validation. The process typically begins with assessing purity and verifying the primary structure (mass and sequence), followed by an investigation of the peptide's secondary structure.

Peptide Validation Workflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Primary Structure Validation cluster_2 Phase 3: Secondary Structure Analysis Synthesis Peptide Synthesis (SPPS) Purification Purification (Preparative HPLC) Synthesis->Purification Purity Purity Assessment (Analytical RP-HPLC) Purification->Purity Identity Mass Verification (Mass Spectrometry) Purity->Identity Conformation Conformation Analysis (CD or NMR) Identity->Conformation Validated Validated Peptide Conformation->Validated

Caption: Logical workflow for the validation of synthetic peptides.

Comparison of Key Validation Methods

The selection of an analytical method depends on the specific structural question being addressed. The following table summarizes the primary techniques used for peptide characterization.

MethodInformation ProvidedResolutionSample Requirement (Typical)Key Application for gp120 (421-438)
RP-HPLC Purity, QuantificationHigh10-100 µgQuantifying the purity of the synthetic peptide and separating it from synthesis-related impurities.[8][9]
Mass Spectrometry (MS) Molecular Weight, Amino Acid SequenceHigh1-10 µgConfirming the exact molecular mass of the peptide and verifying its amino acid sequence via fragmentation (MS/MS).[5][6][10]
Circular Dichroism (CD) Secondary Structure (α-helix, β-sheet, random coil)Low20-50 µg (0.1 mg/mL)Assessing the overall secondary structure and conformational changes in different solvent environments.[11][12]
NMR Spectroscopy 3D Structure, Dynamics, InteractionsAtomic>500 µg (>0.1 mM)Determining the high-resolution three-dimensional structure and identifying specific residue interactions in solution.[13][14]

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A peptide sample is passed through a column containing a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides eluting later.[15][16] Purity is determined by the relative area of the main peptide peak.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve the lyophilized gp120 (421-438) peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp, Tyr are present).[8]

  • Elution Gradient:

    • Start with 5% Mobile Phase B for 5 minutes.

    • Apply a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Increase to 95% Mobile Phase B for 5 minutes to wash the column.

    • Return to 5% Mobile Phase B and equilibrate for 10 minutes before the next injection.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure peptide should show a single, sharp peak.[8]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, it provides a precise molecular weight.[5] Tandem MS (MS/MS) involves fragmenting the peptide and analyzing the masses of the fragments to determine the amino acid sequence.[5][17]

LC_MS_Workflow cluster_0 Separation cluster_1 Ionization & Analysis cluster_2 Data Interpretation HPLC HPLC Separation ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Intact Mass) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Mass Mass Confirmation (vs. Theoretical) MS1->Mass MS2 MS2 Scan (Fragment Ions) CID->MS2 Sequence Sequence Verification (b- and y-ions) MS2->Sequence

Caption: Workflow for peptide analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocol (LC-MS/MS):

  • Sample Preparation: Prepare a 100 µM solution of the peptide from an HPLC-purified fraction.

  • LC Separation: Use a capillary HPLC system with a C18 column, employing a gradient similar to the analytical HPLC protocol but at a lower flow rate (e.g., 200-300 µL/min).

  • Ionization: Couple the LC eluent directly to an electrospray ionization (ESI) source.

  • MS Analysis:

    • MS1 Scan: Perform a full scan to detect the m/z values of the intact, multiply-charged peptide ions. The theoretical monoisotopic mass of gp120 (421-438) is approximately 2137.5 Da.

    • MS2 Scan (Tandem MS): Set the instrument to select the most abundant precursor ion from the MS1 scan for fragmentation via collision-induced dissociation (CID).

  • Data Analysis:

    • Deconvolute the MS1 spectrum to determine the experimental molecular weight and compare it to the theoretical weight.

    • Analyze the MS2 spectrum to identify b- and y-ion series, which correspond to fragments of the peptide backbone. Match this fragmentation pattern against the theoretical fragmentation of the expected sequence (KQFINMWQEVGKAMYAPP) to confirm the primary structure.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12] For peptides, the far-UV region (190-250 nm) is sensitive to the conformation of the peptide backbone, allowing for the estimation of secondary structure content (e.g., α-helix, β-sheet, random coil).[12][18]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must have low absorbance in the far-UV range.

    • Dilute the stock to a final concentration of 0.1 mg/mL.[19]

  • Instrumentation:

    • Spectropolarimeter: Jasco J-715 or similar.

    • Cuvette: Use a quartz cuvette with a 1 mm path length.[19]

    • Nitrogen Purge: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs below 200 nm.[19]

  • Data Acquisition:

    • Baseline Correction: Record a spectrum of the buffer alone and subtract it from the peptide sample spectrum.

    • Wavelength Scan: Scan from 260 nm down to 190 nm.[18]

    • Parameters: Set a scanning speed of 50 nm/min, a bandwidth of 1 nm, and a data pitch of 0.1 nm.[18] Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE). Characteristic MRE minima and maxima indicate specific structures:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: Negative band at ~218 nm and a positive band at ~195 nm.

    • Random Coil: Strong negative band near 198 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY can reveal through-bond and through-space correlations between protons.[14] These correlations are used to assign resonances to specific amino acids and to calculate distance restraints, which ultimately define the peptide's 3D structure in solution.[13][14]

NMR_Workflow Prep Sample Preparation (>0.5 mg, D2O or H2O/D2O) Acquire 2D NMR Data Acquisition (COSY, TOCSY, NOESY) Prep->Acquire Assign Resonance Assignment (Assigning peaks to specific atoms) Acquire->Assign Restraints NOE Restraint Generation (Distance constraints < 5 Å) Assign->Restraints Calc Structure Calculation (Simulated Annealing) Restraints->Calc Validate Structure Validation & Refinement Calc->Validate

Caption: General workflow for determining a peptide's 3D structure using NMR spectroscopy.

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide to a concentration of 0.5-1 mM in a suitable solvent (e.g., 90% H₂O / 10% D₂O) with a buffered pH. High purity (>95%) is critical.[13][14]

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).

    • TOCSY: Identifies protons within the same amino acid spin system.

    • COSY: Identifies protons on adjacent carbons.

    • NOESY: Identifies protons that are close in space (<5 Å), regardless of their position in the sequence. This is crucial for determining the 3D fold.[14]

  • Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems of each amino acid. Use the NOESY spectrum to link sequential amino acids (sequential assignment).

  • Structure Calculation:

    • Convert NOESY cross-peak intensities into upper-limit distance restraints.

    • Use computational software (e.g., XPLOR-NIH, CYANA) to perform simulated annealing or similar molecular dynamics calculations, folding the peptide in a way that satisfies the experimental distance restraints.

  • Structure Validation: An ensemble of low-energy structures is generated. The quality of the final structure is assessed using metrics like RMSD (Root Mean Square Deviation) and analysis of stereochemical parameters.

References

Comparative Immunogenicity of the HIV-1 gp120 (421-438) Epitope Across Different Clades: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic landscape of conserved regions of the HIV-1 envelope protein, gp120, is paramount for the design of an effective vaccine. This guide provides a comparative overview of the immunogenicity of the gp120 (421-438) peptide, a critical component of the C4 domain, across various HIV-1 clades.

The gp120 (421-438) region is a key target for neutralizing antibodies due to its relatively conserved nature across different HIV-1 clades. This region is part of the CD4 binding site, a critical functional domain for viral entry, making it an attractive target for vaccine development. While extensive research has focused on the immunogenicity of the entire gp120 protein, specific comparative data on the 421-438 peptide across clades remains a focus of ongoing investigation. This guide synthesizes available information and provides the necessary experimental framework to conduct such comparative studies.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of the immunogenicity of the gp120 (421-438) peptide from different HIV-1 clades, experimental data should be organized as follows. While specific data from direct comparative studies is limited in publicly available literature, this structure serves as a template for researchers generating this critical information.

Table 1: Comparative Antibody Binding to gp120 (421-438) Peptides from Different HIV-1 Clades

HIV-1 CladePeptide Sequence (aa 421-438)Mean Antibody Titer (ELISA OD)Neutralization IC50 (µg/mL)
Clade B [Sequence for Clade B][Experimental Value][Experimental Value]
Clade C [Sequence for Clade C][Experimental Value][Experimental Value]
Clade A/E [Sequence for Clade A/E][Experimental Value][Experimental Value]
[Additional Clades][Experimental Value][Experimental Value]

Table 2: Comparative T-Cell Responses to gp120 (421-438) Peptides from Different HIV-1 Clades

HIV-1 CladePeptide Sequence (aa 421-438)Mean Spot Forming Units (SFU) / 10^6 PBMCsPredominant Cytokine Secreted
Clade B [Sequence for Clade B][Experimental Value][e.g., IFN-γ, IL-2]
Clade C [Sequence for Clade C][Experimental Value][e.g., IFN-γ, IL-2]
Clade A/E [Sequence for Clade A/E][Experimental Value][e.g., IFN-γ, IL-2]
[Additional Clades][Experimental Value][e.g., IFN-γ, IL-2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of immunogenicity data. Below are standard protocols for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

This protocol outlines the steps to measure the binding of antibodies to clade-specific gp120 (421-438) peptides.

  • Peptide Coating:

    • Synthesize or obtain high-purity (>95%) peptides corresponding to the gp120 (421-438) sequence from different HIV-1 clades.

    • Dissolve peptides in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Coat 96-well microtiter plates with 100 µL of peptide solution (1-10 µg/mL) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plates three times with wash buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plates as described above.

    • Add 100 µL of serially diluted serum or purified antibody samples to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plates.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-human IgG-HRP).

    • Incubate for 1 hour at room temperature.

  • Development and Reading:

    • Wash the plates.

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the optical density (OD) at 450 nm using a microplate reader.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Responses

This protocol details the measurement of cytokine-secreting T-cells in response to stimulation with clade-specific gp120 (421-438) peptides.

  • Plate Preparation:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

  • Cell Preparation and Stimulation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from immunized animals or HIV-infected individuals.

    • Wash the coated plate and block with RPMI 1640 medium containing 10% fetal bovine serum for 1 hour at 37°C.

    • Add 100 µL of PBMCs (2-5 x 10^5 cells/well) to each well.

    • Add 100 µL of the respective gp120 (421-438) peptide solution (final concentration 5-10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

  • Development and Analysis:

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT).

    • Stop the reaction by washing with distilled water once spots have developed.

    • Allow the plate to dry and count the spots using an ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

Mandatory Visualization

To aid in the conceptualization of the experimental workflows and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_peptide Peptide Synthesis cluster_immunization Immunization cluster_assays Immunogenicity Assays cluster_data Data Analysis Peptide_B gp120 (421-438) Clade B Animal_Model Animal Model (e.g., Mice, Rabbits) Peptide_B->Animal_Model Peptide_C gp120 (421-438) Clade C Peptide_C->Animal_Model Peptide_AE gp120 (421-438) Clade A/E Peptide_AE->Animal_Model ELISA ELISA (Antibody Binding) Animal_Model->ELISA Serum ELISpot ELISpot (T-Cell Response) Animal_Model->ELISpot PBMCs Neutralization Neutralization Assay Animal_Model->Neutralization Serum Comparison Comparative Analysis of Immunogenicity ELISA->Comparison ELISpot->Comparison Neutralization->Comparison

Caption: Experimental workflow for comparing the immunogenicity of gp120 (421-438) peptides.

HIV_Entry_and_Neutralization HIV HIV-1 Virion gp120 gp120 CD4_receptor CD4 Receptor gp120->CD4_receptor Binding Host_Cell Host T-Cell Neutralizing_Ab Neutralizing Antibody (anti-gp120 421-438) Neutralizing_Ab->gp120 Blocks Binding

Caption: Mechanism of HIV-1 entry and neutralization by antibodies targeting the gp120 C4 region.

Comparative Analysis of Cross-Reactivity for Antibodies Targeting the HIV-1 gp120 421-438 Region

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Antibody Performance

The 421-438 region of the HIV-1 envelope glycoprotein gp120, located within the conserved C4 domain, is a critical target for the development of neutralizing antibodies. Its role in CD4 binding makes it a key site of vulnerability. This guide provides a comparative analysis of antibodies targeting this epitope, offering a summary of their cross-reactivity profiles based on available experimental data. Detailed protocols for the key assays used to evaluate these antibodies are also provided to facilitate reproducible research and development.

Performance Comparison of Anti-gp120 (421-438) Antibodies

The cross-reactivity of antibodies targeting the gp120 421-438 region is a crucial determinant of their potential as therapeutic or vaccine candidates. Below is a summary of the binding affinity and neutralization potency of representative monoclonal antibodies against different HIV-1 strains. It is important to note that direct comparative studies across a wide panel of antibodies specifically targeting the 421-438 region are limited in the public domain. The data presented here is synthesized from multiple studies and should be interpreted with consideration of the varying experimental conditions.

Table 1: Binding Affinity of Monoclonal Antibodies to gp120 C4 Region

AntibodyTarget Epitope (within gp120)HIV-1 StrainBinding Affinity (Kd, nM)Measurement MethodReference
13H8431-439MN-Peptide ELISA[1]
5C2C4 (residues 423 & 429 critical)IIIB-Site-directed mutagenesis[1]
G3-42C4-V3 discontinuousLAI-Cross-competition analysis[2]
G3-299C4-V3 discontinuousLAI-Cross-competition analysis[2]

Note: Specific Kd values were not provided in the source material, but the studies identified key residues and relative binding characteristics.

Table 2: Neutralization Potency of Monoclonal Antibodies against HIV-1 Isolates

AntibodyTarget EpitopeHIV-1 IsolateIC50 (µg/mL)Neutralization AssayReference
m43gp120 and gp41Multiple CladesVariablePBMC-based[3]
HmAb64CD4 binding siteMultiple Tier-2VariableTZM-bl[4]
A32C1 conformationalMultiple-ADCC Assay[5]

Experimental Methodologies

Accurate and reproducible assessment of antibody cross-reactivity is paramount. The following sections detail the protocols for the key immunological assays cited in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol outlines the steps for determining the binding of antibodies to the gp120 421-438 peptide.

Experimental Workflow for ELISA

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_antibody_incubation Antibody Incubation cluster_detection Detection p1 Coat 96-well plate with gp120 421-438 peptide p2 Incubate overnight at 4°C b1 Wash plate with PBS-T p2->b1 b2 Add blocking buffer (e.g., 5% BSA in PBS-T) b3 Incubate for 1-2 hours at RT a1 Wash plate b3->a1 a2 Add serially diluted test antibodies a3 Incubate for 1-2 hours at RT d1 Wash plate a3->d1 d2 Add HRP-conjugated secondary antibody d3 Incubate for 1 hour at RT d4 Wash plate d5 Add TMB substrate d6 Incubate in dark d7 Add stop solution d8 Read absorbance at 450 nm

Caption: Workflow for determining antibody binding to gp120 peptides via ELISA.

Protocol:

  • Plate Coating:

    • Coat a 96-well ELISA plate with 100 µL/well of the gp120 421-438 peptide (or full-length gp120 protein) at a concentration of 1-10 µg/mL in PBS.

    • Incubate the plate overnight at 4°C.[6]

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).

    • Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in PBS-T).

    • Incubate for 1-2 hours at room temperature (RT).[6]

  • Antibody Incubation:

    • Wash the plate three times with PBS-T.

    • Add 100 µL/well of serially diluted test antibodies and control antibodies in blocking buffer.

    • Incubate for 1-2 hours at RT.

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBS-T.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at RT.

  • Detection:

    • Wash the plate five times with PBS-T.

    • Add 100 µL/well of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

    • Incubate in the dark at RT for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 2N H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

TZM-bl Neutralization Assay

This assay measures the ability of antibodies to inhibit HIV-1 entry into target cells.

Experimental Workflow for TZM-bl Neutralization Assay

TZMbl_Workflow cluster_preparation Preparation cluster_infection Infection cluster_readout Readout cluster_analysis Data Analysis prep1 Serially dilute test antibodies in 96-well plate prep2 Add HIV-1 pseudovirus to each well prep3 Incubate for 1 hour at 37°C inf1 Add TZM-bl cells to each well prep3->inf1 inf2 Incubate for 48 hours at 37°C read1 Lyse cells inf2->read1 read2 Add luciferase substrate read3 Measure luminescence ana1 Calculate percent neutralization read3->ana1 ana2 Determine IC50 values

Caption: Workflow for assessing antibody neutralization potency using the TZM-bl assay.

Protocol:

  • Preparation of Antibody-Virus Mixture:

    • In a 96-well flat-bottom culture plate, perform serial dilutions of the test antibodies in growth medium (DMEM with 10% FBS, penicillin, and streptomycin).

    • Add a pre-titered amount of HIV-1 Env-pseudotyped virus to each well containing the diluted antibodies.

    • Incubate the plate for 1 hour at 37°C to allow antibodies to bind to the virus.[7]

  • Infection of TZM-bl Cells:

    • Trypsinize and resuspend TZM-bl cells in growth medium containing DEAE-dextran (to enhance infection).

    • Add 10,000 TZM-bl cells to each well of the plate containing the antibody-virus mixture.[7]

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • After incubation, remove the culture medium and lyse the cells using a luciferase lysis buffer.

    • Transfer the cell lysate to a 96-well white solid plate.

    • Add luciferase assay substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • The percent neutralization is calculated as: [1 - (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)] x 100, where RLU is Relative Light Units.

    • The 50% inhibitory concentration (IC50) is determined by plotting the percent neutralization against the antibody concentration and fitting the data to a dose-response curve.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay evaluates the ability of antibodies to mediate the killing of HIV-1 envelope-coated target cells by effector cells.

Logical Flow of ADCC Assay

ADCC_Flow cluster_target_prep Target Cell Preparation cluster_assay_setup Assay Setup cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis tp1 Coat CEM.NKR-CCR5 cells with recombinant gp120 tp2 Label target cells with a fluorescent dye (e.g., CFSE) as1 Incubate target cells with test antibodies tp2->as1 as2 Add effector cells (e.g., NK cells or PBMCs) as3 Incubate for 4-6 hours da1 Add a viability dye (e.g., 7-AAD) as3->da1 da2 Acquire data on a flow cytometer an1 Gate on target cells da2->an1 an2 Quantify the percentage of dead target cells an3 Calculate percent specific lysis

References

evaluating the neutralization breadth of gp120 (421-438)-based immunogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to gp120 (421-438)-Based Immunogens in HIV-1 Vaccine Development

For researchers, scientists, and drug development professionals, the quest for an effective HIV-1 vaccine remains a paramount challenge. A key area of investigation has been the design of immunogens that can elicit broadly neutralizing antibodies (bNAbs). The gp120 (421-438) region of the HIV-1 envelope protein, located within the C4 domain, has been a subject of interest in this endeavor. This guide provides an objective comparison of immunogens based on this region, supported by experimental data, to inform future vaccine design strategies.

The Role of the gp120 (421-438) Region: A T-Helper Epitope

Contrary to initial hypotheses that the gp120 (421-438) region might directly elicit bNAbs, substantial evidence now points to its primary role as a critical T-helper epitope. Specifically, the sequence KQIINMWQEVGKAMYA, corresponding to residues 428-443 and known as the T1 helper peptide, is recognized by CD4+ T-helper cells. These cells are crucial for orchestrating an effective immune response, including the provision of help to B cells to promote their differentiation into antibody-producing plasma cells and the generation of memory B cells.

The inclusion of potent T-helper epitopes in a vaccine construct is vital for inducing robust and durable antibody responses against other targeted neutralizing domains of the HIV-1 envelope, such as the V3 loop or the CD4 binding site (CD4bs). Therefore, the evaluation of gp120 (421-438)-based immunogens should focus on their ability to stimulate T-cell responses and, consequently, enhance the magnitude and breadth of neutralizing antibodies against other epitopes.

Comparative Analysis of gp120 (421-438)-Based Immunogens

Direct comparative data on the neutralization breadth elicited solely by different gp120 (421-438) peptide immunogens is scarce, reflecting the scientific community's understanding of its role as a T-helper epitope. However, studies have compared the immunogenicity of vaccine constructs with and without this peptide or with modified versions of it.

Table 1: Comparison of T-Cell and Antibody Responses to Immunogens Containing the T1 Helper Peptide (gp120 428-443)

ImmunogenAnimal ModelKey FindingsImpact on Neutralizing Antibody ResponseReference
Wild-Type T1 Peptide Construct (T1 linked to a CTL epitope)MiceInduced detectable T-cell proliferation and CTL responses.Provided help for the generation of CTLs, but the magnitude was moderate.[1]
Modified T1 Peptide Construct (T1(A)436 - Alanine substitution to improve MHC binding)MiceShowed significantly higher affinity for I-Ek (MHC class II molecule) and was more immunogenic in vivo, inducing stronger T-cell proliferation.Greatly enhanced CTL responses when linked to the same CTL epitope, indicating more effective T-cell help. While not directly measuring nAb breadth, this demonstrates the principle that enhancing the T-helper epitope improves the overall immune response.[1]
gp120 C4-V3 Hybrid Peptides Rhesus MonkeysInduced T-cell responses and neutralizing antibodies against T-cell line-adapted (TCLA) HIV strains.Neutralizing activity was largely strain-specific, with some cross-reactivity attributed to homologies in the V3 loop tip. This highlights the ability of the C4 region to provide help for antibody responses against the linked V3 domain.
HIV gp120 (421-438) conjugated to KLH ChickensInduced a strong anti-HIV immune response, as measured by antibody titers in egg yolks (ELISA).The study focused on antibody production rather than neutralization breadth against a panel of viruses.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of gp120 (421-438)-based immunogens.

T-Cell Proliferation Assay

This assay measures the activation and proliferation of T-cells in response to an antigen.

  • Cell Isolation: Splenocytes are isolated from immunized mice.

  • Antigen Stimulation: The isolated splenocytes are cultured in the presence of the immunogen (e.g., wild-type or modified T1 peptide) or a control.

  • Proliferation Measurement: After a period of incubation (typically 3-5 days), the proliferation of T-cells is quantified. A common method is the incorporation of a radioactive tracer, such as 3H-thymidine, which is taken up by dividing cells. The amount of incorporated radioactivity is proportional to the degree of T-cell proliferation.

HIV-1 Neutralization Assay (TZM-bl Cell Line)

This is a widely used in vitro assay to measure the ability of antibodies in a serum sample to neutralize HIV-1.

  • Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR, are used as target cells.

  • Virus Preparation: A panel of Env-pseudotyped viruses representing different HIV-1 clades and neutralization sensitivities (Tier 1, 2, and 3) is prepared.

  • Neutralization Reaction: Serial dilutions of heat-inactivated serum from immunized animals are incubated with a standardized amount of the pseudovirus.

  • Infection: The virus-serum mixture is then added to the TZM-bl cells.

  • Readout: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured. The reduction in luciferase expression compared to control wells (virus without serum) indicates the level of neutralization.

  • Data Analysis: The 50% inhibitory concentration (IC50) or 50% inhibitory dilution (ID50) is calculated, representing the concentration or dilution of the antibody/serum required to reduce virus infection by 50%.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the immunological pathways and experimental procedures.

T_Cell_Help_for_B_Cells cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Helper Cell Activation cluster_B_Cell B Cell Activation & Differentiation APC APC MHC_II MHC Class II APC->MHC_II Processes & Presents gp120(421-438) peptide TCR TCR MHC_II->TCR Recognition Th_cell CD4+ T-Helper Cell Th_cell->TCR B_cell B Cell (Recognizes Neutralizing Epitope) Th_cell->B_cell Provides 'Help' (Cytokines) TCR->Th_cell Activates Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiates into Antibodies Neutralizing Antibodies Plasma_cell->Antibodies Produces

Caption: Mechanism of T-cell help in antibody production.

Neutralization_Assay_Workflow serum 1. Collect Serum from Immunized Animal dilution 2. Serially Dilute Serum serum->dilution incubation 3. Incubate Serum Dilutions with HIV-1 Pseudovirus dilution->incubation infection 4. Add Mixture to TZM-bl Target Cells incubation->infection readout 5. Measure Luciferase Activity (48 hours post-infection) infection->readout analysis 6. Calculate IC50/ID50 Titers readout->analysis

References

structural comparison of the gp120 C4 domain in different lentiviruses

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the structural nuances of the lentiviral entry machinery.

The C4 domain of the gp120 envelope glycoprotein is a critical component in the lentiviral entry process, playing a pivotal role in the interaction with the host cell receptor, CD4.[1][2][3] Its structural integrity and conformational dynamics are paramount for viral infectivity, making it a key target for therapeutic and vaccine development. This guide provides a structural comparison of the gp120 C4 domain across different lentiviruses, supported by experimental data and methodologies.

At a Glance: Comparative Structural Features of the gp120 C4 Domain

The following table summarizes key structural features of the gp120 C4 domain in well-characterized lentiviruses: HIV-1, HIV-2, and SIV. While sequence homology exists, notable structural differences influence receptor binding and antibody recognition.

FeatureHIV-1HIV-2SIVKey References
PDB ID (Example) 1GC1 (core gp120-CD4-Fab)5MA4 (core gp120-CD4)2BF1 (unliganded core gp120)[1][4][5]
CD4 Binding High affinity, primarily electrostatic with van der Waals interactions and hydrogen bonds.[2]Shares core interactions with CD4, but with differences in loop conformations.[5]Similar to HIV-1, but with lineage-specific differences in the inner domain influencing CD4 binding.[6][2][5][6]
Key Residues for CD4 Interaction Trp-427 is critical.[7] Asp-368 is also important.D386 (equivalent to HIV-1 D368) is involved in CD4 binding.[5]Equivalent residues to those in HIV-1 are involved in CD4 contact.[8][5][7][8]
Conformational Changes upon CD4 Binding Significant conformational changes, exposing the co-receptor binding site.[1][9]CD4 binding induces conformational changes.Undergoes substantial reorganization upon CD4 binding.[9][1][9]
Structural Notes The CD4 binding site is a discontinuous structure formed by residues from different regions, with a significant contribution from the C4 domain.[7]The overall structure is similar to HIV-1 gp120 despite sequence divergence. Loop D, which contacts CD4, differs significantly.[5]The unliganded structure shows notable differences from the CD4-bound HIV-1 structure.[8][9][5][7][8][9]

Diving Deeper: Experimental Methodologies

The structural elucidation of the gp120 C4 domain relies on a combination of high-resolution imaging and biophysical techniques.

Key Experimental Protocols

1. X-Ray Crystallography: This is the gold standard for obtaining high-resolution atomic structures.

  • Protein Expression and Purification: A truncated core of the gp120 protein, often with variable loops removed and deglycosylated, is expressed in a suitable system (e.g., mammalian cells).[1] For liganded structures, it is co-crystallized with a soluble form of CD4 (sCD4) and/or a stabilizing antibody fragment (Fab).[1][5]

  • Crystallization: The purified protein complex is subjected to extensive crystallization screening under various conditions (e.g., pH, precipitant concentration).[1][5]

  • Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement with known homologous structures as search models.[4][5]

2. Cryo-Electron Microscopy (Cryo-EM): This technique is increasingly used to visualize the structure of the larger, more complete Env trimer in a near-native state.

  • Sample Preparation: The purified Env trimer is applied to an EM grid and rapidly frozen in vitreous ice.

  • Data Acquisition: Thousands of images of individual particles are collected using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D map of the protein.

3. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This method provides insights into the conformational dynamics and solvent accessibility of different protein regions.

  • Deuterium Labeling: The protein is incubated in a D₂O buffer for varying amounts of time, allowing for the exchange of backbone amide hydrogens with deuterium.

  • Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then rapidly digested into smaller peptides.

  • Mass Spectrometry: The mass of the peptides is measured by mass spectrometry. An increase in mass corresponds to the uptake of deuterium, indicating that the region is solvent-exposed and/or conformationally flexible.

Visualizing the Science

To better understand the workflows and molecular interactions discussed, the following diagrams are provided.

Experimental_Workflow_for_gp120_Structure_Determination cluster_protein_production Protein Production & Purification cluster_structure_determination Structure Determination cluster_analysis Data Analysis & Comparison gp120_expression gp120 Gene Expression (e.g., mammalian cells) purification Protein Purification (Affinity Chromatography) gp120_expression->purification complex_formation Complex Formation (with sCD4, Fab) purification->complex_formation hdx_ms HDX-Mass Spectrometry purification->hdx_ms crystallography X-Ray Crystallography complex_formation->crystallography cryo_em Cryo-Electron Microscopy complex_formation->cryo_em structural_model 3D Structural Model crystallography->structural_model cryo_em->structural_model hdx_ms->structural_model comparison Structural Comparison (HIV-1 vs HIV-2 vs SIV) structural_model->comparison

Caption: Experimental workflow for determining and comparing gp120 structures.

C4_Domain_Interaction_Pathway gp120 gp120 on Virion C4_domain C4 Domain gp120->C4_domain CD4 CD4 Receptor (on T-cell) CoR_site Co-receptor Binding Site CD4->CoR_site Conformational Change Exposes Site C4_domain->CD4 Initial Binding gp41 gp41 CoR_site->gp41 Triggers gp41 Membrane_fusion Membrane Fusion gp41->Membrane_fusion Mediates Fusion

Caption: Role of the C4 domain in the HIV entry signaling cascade.

Conservation and Divergence: An Evolutionary Perspective

Sequence alignments reveal that while certain motifs within the C4 domain are conserved across lentiviruses, pointing to a common structural and functional framework, significant variability exists.[10][11] This is particularly evident in the loops and surface-exposed residues, which are subject to immune pressure.

The core of the C4 domain, which contributes to the CD4 binding pocket, tends to be more conserved. For instance, two short motifs in the C2 and C5 regions, which are part of an antiparallel β-sheet in the gp120 inner domain, are conserved across lentiviruses.[10] This structural conservation underscores the fundamental role of this region in the viral lifecycle. However, even within this conserved framework, subtle changes in amino acid composition and loop conformation, as seen between HIV-1 and HIV-2, can have significant impacts on receptor affinity and immunogenicity.[5]

Concluding Remarks

The gp120 C4 domain represents a fascinating example of molecular adaptation, balancing the need for a conserved receptor-binding function with the imperative of immune evasion. Understanding the structural similarities and differences in this domain across various lentiviruses is crucial for the development of broadly effective antiviral strategies. The methodologies outlined here provide a roadmap for researchers seeking to further unravel the complexities of lentiviral entry and to exploit this knowledge for the design of novel inhibitors and immunogens.

References

A Comparative Analysis of Antibody Binding Affinities to the Lymphocyte-Activation Gene 3 (LAG3) Epitope

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the binding characteristics of anti-LAG3 antibodies, featuring a comparative analysis of the novel rabbit monoclonal antibody SP464 and the established mouse monoclonal antibody 17B4.

This guide provides an objective comparison of the binding affinities of two distinct monoclonal antibodies targeting an identical epitope on the Lymphocyte-Activation Gene 3 (LAG3) protein. The data presented here is crucial for researchers in immunology and oncology, as well as professionals in drug development, to make informed decisions regarding antibody selection for therapeutic and diagnostic applications.

Introduction to LAG3 and Antibody Therapeutics

Lymphocyte-Activation Gene 3 (LAG3) is an inhibitory receptor expressed on activated T cells and is a key target in cancer immunotherapy. Monoclonal antibodies that block the LAG3 pathway can restore T cell function and enhance anti-tumor immunity. The efficacy of such antibodies is critically dependent on their binding characteristics, particularly their affinity for the target epitope. This guide focuses on a comparative analysis of a new rabbit anti-human LAG3 antibody, clone SP464, and the widely used mouse 17B4 clone, both of which were generated against the same 30-mer immunogen peptide.

Comparative Binding Affinity Data

The binding kinetics of the rabbit SP464 and mouse 17B4 antibodies to the LAG3 immunogen peptide were determined using Surface Plasmon Resonance (SPR). The results, summarized in the table below, reveal significant differences in their binding affinities.

Antibody CloneHost SpeciesAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (M)
SP464 Rabbit2.8 x 1051.2 x 10-64.1 x 10-12
17B4 Mouse5.4 x 1066.6 x 10-41.2 x 10-10

The rabbit SP464 clone exhibits a binding affinity approximately 30 times greater than that of the mouse 17B4 clone.[1] While the 17B4 antibody shows a faster association rate, its dissociation rate is about 500 times faster than that of SP464, leading to a significantly lower overall affinity.[1]

Experimental Protocols

The following is a detailed methodology for the Surface Plasmon Resonance (SPR) experiments used to determine the binding kinetics of the anti-LAG3 antibodies.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (on-rate) and dissociation (off-rate) constants, and to calculate the equilibrium dissociation constant (affinity) of anti-LAG3 antibodies to their target peptide.

Materials and Instrumentation:

  • BIAcore T200 instrument

  • Series S CM5 sensor chips

  • Goat anti-rabbit IgG Fc and goat anti-mouse IgG Fc capture antibodies

  • Rabbit SP464 and mouse 17B4 anti-LAG3 monoclonal antibodies

  • LAG3 immunogen peptide (GPPAAAPGHPLAPGPHPAAPSSWGPRPRRY)

  • Running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween

  • Regeneration solution: Glycine pH 1.7

Procedure:

  • Surface Preparation: A capture surface was created on a CM5 sensor chip by immobilizing either goat anti-rabbit IgG Fc or goat anti-mouse IgG Fc.

  • Antibody Capture: The respective anti-LAG3 antibody (SP464 or 17B4) was captured on the prepared sensor surface at a concentration of 5 nM for 120 seconds at a flow rate of 20 µL/min.

  • Peptide Interaction Analysis:

    • The LAG3 immunogen peptide was injected at various concentrations (3.7 nM, 11 nM, 20 nM, 33 nM, and 100 nM) over the captured antibody surface.

    • The association phase was monitored for 400 seconds.

    • The dissociation phase was monitored for 800 seconds by flowing the running buffer over the chip.

    • All interactions were measured at 25 °C with a flow rate of 100 µL/min.

  • Surface Regeneration: The sensor surface was regenerated between cycles using two injections of glycine pH 1.7.[1]

  • Data Analysis: The resulting sensorgrams were analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Surface Plasmon Resonance (SPR) workflow for determining antibody binding affinity.

Caption: Workflow for SPR-based antibody binding kinetics analysis.

Conclusion

The data clearly demonstrates the superior binding affinity of the rabbit SP464 monoclonal antibody to the LAG3 epitope when compared to the mouse 17B4 clone.[1] This higher affinity is primarily driven by a significantly slower dissociation rate, suggesting a more stable antibody-antigen complex.[1] For researchers developing LAG3-targeted therapies or diagnostics, the enhanced binding characteristics of the SP464 clone may offer significant advantages in terms of potency and target engagement. This guide provides the necessary data and protocols to support further investigation and application of these antibodies.

References

A Comparative Analysis of HIV gp120-Incorporating Vaccine Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for an effective HIV-1 vaccine remains a global health priority. The viral envelope glycoprotein, gp120, is a key target for neutralizing antibodies and thus a central component in many vaccine candidates. This guide provides a comparative analysis of different HIV vaccine regimens that incorporate gp120, with a focus on their immunogenicity and the experimental data supporting their development.

I. Comparative Immunogenicity of gp120 Vaccine Regimens

The following tables summarize quantitative immunogenicity data from key clinical trials evaluating different gp120-based vaccine strategies. These include the landmark RV144 trial, which demonstrated modest efficacy, and subsequent trials like HVTN 108 that have explored different prime-boost combinations and adjuvants.

Table 1: Comparison of IgG Binding Antibody Responses
Vaccine Regimen (Trial)Antigen(s)AdjuvantPeak IgG Response Rate (%)Peak IgG Geometric Mean Titer (GMT) or Mean Fluorescence Intensity (MFI)
ALVAC-HIV (vCP1521) + AIDSVAX® B/E (gp120) (RV144)gp120 (Subtypes B & E)Alum99.5% (to A244.AE) / 96.5% (to 92TH023.AE)[1]Not explicitly stated in primary results as GMT, but correlates of risk were based on levels of V1V2-specific IgG.
DNA-HIV-PT123 (prime) + Bivalent gp120 (boost) (HVTN 108, Group 1)DNA (gag, gp140, pol-nef) + gp120 (Subtype C)MF59>89% (to gp120/gp140)[2][3]High magnitude responses reported[2][3]
DNA-HIV-PT123 (prime) + Bivalent gp120 (boost) (HVTN 108, Group 2)DNA (gag, gp140, pol-nef) + gp120 (Subtype C)AS01BApproached 100% (to gp120/gp140)[2][3]Higher magnitude V1V2 IgG responses compared to MF59 group[2][3]
DNA-HIV-PT123 + Bivalent gp120 (co-administration) (HVTN 108, Group 5)DNA (gag, gp140, pol-nef) + gp120 (Subtype C)AS01BApproached 100% (to gp120/gp140)[2][3]Elicited the strongest humoral responses in the trial[2][3]
Table 2: Comparison of T-Cell Responses
Vaccine Regimen (Trial)Antigen(s)AdjuvantPeak CD4+ T-Cell Response Rate (%)Key Cytokine Profile
ALVAC-HIV (vCP1521) + AIDSVAX® B/E (gp120) (RV144)gp120 (Subtypes B & E)Alum36.4% (Env-specific)[4]IFN-γ and/or IL-2[4]
DNA-HIV-PT123 (prime) + Bivalent gp120 (boost) (HVTN 108, Group 1)DNA (gag, gp140, pol-nef) + gp120 (Subtype C)MF59Lower than AS01B groups[2][3]Not specified
DNA-HIV-PT123 (prime) + Bivalent gp120 (boost) (HVTN 108, Group 2)DNA (gag, gp140, pol-nef) + gp120 (Subtype C)AS01BHigher than MF59 groups[2][3]Not specified
DNA-HIV-PT123 + Bivalent gp120 (co-administration) (HVTN 108, Group 5)DNA (gag, gp140, pol-nef) + gp120 (Subtype C)AS01BStronger CD4+ T-cell responses than MF59 groups[2][3]Not specified
Table 3: Comparison of Neutralizing Antibody (nAb) Responses
Vaccine Regimen (Trial)nAb Assay TypeTier 1 nAb ResponseTier 2 nAb Response
ALVAC-HIV (vCP1521) + AIDSVAX® B/E (gp120) (RV144)Luciferase-based (TZM-bl cells)Detected against some Tier 1 viruses[5]Sporadic and weak[5]
DNA-HIV-PT123 + Bivalent gp120 (HVTN 108)Not specified in detail in initial reportsNot specified in detail in initial reportsNot specified in detail in initial reports

II. Experimental Protocols

Detailed methodologies for the key immunological assays used to evaluate these vaccine regimens are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-Specific Antibodies

This protocol is a generalized procedure for detecting gp120-specific antibodies in serum or plasma, based on standard ELISA principles.

Materials:

  • 96-well microtiter plates

  • Recombinant gp120 protein

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from vaccinated individuals

  • HRP-conjugated secondary antibody (e.g., anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute recombinant gp120 protein to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Dilute serum or plasma samples in blocking buffer (e.g., starting at a 1:100 dilution). Add 100 µL of diluted samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer at the manufacturer's recommended dilution. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Luciferase Reporter Gene Assay for HIV Neutralizing Antibodies

This assay measures the ability of antibodies in a sample to neutralize HIV-1 infection of a reporter cell line.[2][6][7]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)[2][6]

  • Env-pseudotyped viruses

  • Growth medium (DMEM with 10% FBS, penicillin, and streptomycin)

  • DEAE-dextran

  • Luciferase assay reagent

  • 96-well flat-bottom and black solid plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium and incubate overnight.

  • Sample Dilution: Serially dilute heat-inactivated serum or plasma samples in growth medium.

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of diluted sample with 50 µL of Env-pseudotyped virus (previously titrated to yield a specific range of relative luminescence units). Incubate for 1 hour at 37°C.

  • Infection: Add 100 µL of the virus-antibody mixture to the TZM-bl cells, in the presence of DEAE-dextran.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Aspirate the medium from the cells and add 100 µL of luciferase assay reagent to lyse the cells. Transfer 150 µL of the lysate to a 96-well black solid plate and measure luminescence using a luminometer.[7]

  • Data Analysis: Calculate the percent neutralization by comparing the relative luminescence units (RLU) of wells with immune serum to the RLU of wells with virus only. The 50% inhibitory concentration (IC50) is determined as the reciprocal of the serum dilution that causes a 50% reduction in RLU.[6]

Intracellular Cytokine Staining (ICS) for T-Cell Responses

This flow cytometry-based assay quantifies the frequency of antigen-specific T cells by detecting intracellular cytokine production following in vitro stimulation.[8][9][10]

Materials:

  • Cryopreserved peripheral blood mononuclear cells (PBMCs)

  • Peptide pools corresponding to vaccine antigens (e.g., gp120)

  • Staphylococcal enterotoxin B (SEB) as a positive control

  • DMSO as a negative control

  • Brefeldin A

  • Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Thawing and Resting: Thaw cryopreserved PBMCs and rest them overnight in culture medium.[8]

  • Stimulation: Stimulate the rested PBMCs with peptide pools (1-2 µg/mL), SEB, or DMSO for 6 hours at 37°C. Add Brefeldin A for the last 5 hours of incubation to block cytokine secretion.[8]

  • Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

  • Washing and Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of CD4+ and CD8+ T cells producing specific cytokines in response to the peptide stimulation, after subtracting the background from the DMSO control.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in the immune response to gp120-based vaccines and a typical experimental workflow for assessing vaccine immunogenicity.

A. Signaling Pathways

The binding of gp120 to the B-cell receptor (BCR) is the initial step in the activation of humoral immunity. This interaction, along with co-stimulation from T-helper cells, triggers a signaling cascade that leads to B-cell proliferation, differentiation into plasma cells, and antibody production.

gp120_BCR_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular gp120 gp120 BCR B-Cell Receptor (BCR) gp120->BCR Binding Syk Syk BCR->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Activation B_Cell_Response B-Cell Proliferation, Differentiation, and Antibody Production Transcription_Factors->B_Cell_Response Gene Expression

Caption: B-cell activation pathway initiated by gp120 binding to the BCR.

Adjuvants such as MF59 and AS01B enhance the immune response by activating innate immune cells through pattern recognition receptors like Toll-like receptors (TLRs). This leads to the production of pro-inflammatory cytokines and chemokines, which in turn enhances the adaptive immune response.

Adjuvant_TLR_Signaling cluster_extracellular Extracellular cluster_APC Antigen Presenting Cell (APC) Adjuvant Adjuvant (e.g., MF59, AS01B) TLR Toll-Like Receptor (TLR) Adjuvant->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene Transcription Adaptive_Immunity Enhanced Adaptive Immunity Cytokines->Adaptive_Immunity Modulation Immunogenicity_Workflow Vaccination Vaccination of Participants (gp120-based regimen) Blood_Sample Blood Sample Collection (e.g., at peak and memory time points) Vaccination->Blood_Sample PBMC_Isolation PBMC and Serum/Plasma Isolation Blood_Sample->PBMC_Isolation Humoral_Assays Humoral Immunity Assays (ELISA, Neutralization Assay) PBMC_Isolation->Humoral_Assays Serum/Plasma Cellular_Assays Cellular Immunity Assays (Intracellular Cytokine Staining) PBMC_Isolation->Cellular_Assays PBMCs Data_Analysis Data Analysis and Comparison (Antibody Titers, T-Cell Frequencies) Humoral_Assays->Data_Analysis Cellular_Assays->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for HIV gp120 (421-438)

Author: BenchChem Technical Support Team. Date: November 2025

The HIV-1 envelope glycoprotein gp120 fragment (421-438) is a synthetic peptide used in research.[1][2][3][4] As it is not infectious on its own, its disposal falls under the general guidelines for non-infectious recombinant or synthetic protein waste. However, due to its origin from a human pathogen, it is prudent to handle and dispose of this material with a degree of caution, adhering to institutional biosafety guidelines, which will likely align with Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) practices depending on the specific context of the research.[5][6]

Core Principles for Disposal

The fundamental principle for managing laboratory waste is to have a clear disposal plan before beginning any experiment.[7] All waste contaminated with recombinant or synthetic nucleic acids and proteins must be decontaminated prior to disposal.[8]

Segregation and Collection of Waste

Proper segregation of waste is the first critical step in the disposal process. Different types of waste should be collected in designated, clearly labeled containers.[7][9]

  • Solid Waste: This includes items such as contaminated gloves, pipette tips, tubes, and flasks.

  • Liquid Waste: This includes any solutions containing the HIV gp120 (421-438) peptide.

  • Sharps Waste: Needles, syringes, and other sharp instruments that may have come into contact with the peptide.[9]

Decontamination and Disposal Procedures

The appropriate decontamination method depends on the type of waste.

Table 1: Decontamination and Disposal Methods for HIV gp120 (421-438) Waste

Waste TypeCollection ContainerDecontamination MethodFinal Disposal
Solid Waste Autoclavable biohazard bag within a rigid, leak-proof container.[10]AutoclaveRegular trash (after autoclaving)[5]
Liquid Waste Leak-proof, rigid container labeled with a biohazard symbol.[10]Chemical disinfection (e.g., 10% final concentration of bleach for at least 30 minutes).[8][10]Sanitary sewer[5][10]
Sharps Waste Puncture-proof sharps container.[9]Autoclave or professional disposal service.Designated sharps waste stream.

Experimental Protocol: Chemical Decontamination of Liquid Waste

This protocol outlines the steps for decontaminating liquid waste containing the HIV gp120 (421-438) peptide using a bleach solution.

  • Collection: Collect all liquid waste containing the peptide in a designated, leak-proof, and appropriately labeled container.[10]

  • Preparation of Disinfectant: Prepare a fresh 10% bleach solution. For example, to treat 900 mL of liquid waste, add 100 mL of household bleach to achieve a final volume of 1 L, resulting in a 10% final concentration of the bleach solution.

  • Decontamination: Add the bleach solution to the liquid waste to achieve a final concentration of 10% bleach.[8][10]

  • Contact Time: Gently mix the solution and allow it to sit for a minimum of 30 minutes to ensure effective decontamination.[8][10]

  • Disposal: After the 30-minute contact time, the decontaminated liquid can be poured down the sanitary sewer, followed by flushing with copious amounts of water.[10]

Workflow for Disposal of HIV gp120 (421-438) Waste

The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with HIV gp120 (421-438).

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Collection cluster_3 Decontamination cluster_4 Final Disposal Start Generation of Waste (Solid, Liquid, Sharps) Segregate Segregate Waste Types Start->Segregate Solid Solid Waste (Biohazard Bag) Segregate->Solid Solid Liquid Liquid Waste (Leak-proof Container) Segregate->Liquid Liquid Sharps Sharps Waste (Sharps Container) Segregate->Sharps Sharps Autoclave_Solid Autoclave Solid->Autoclave_Solid Chemical_Liquid Chemical Disinfection (e.g., 10% Bleach) Liquid->Chemical_Liquid Autoclave_Sharps Autoclave or Professional Disposal Sharps->Autoclave_Sharps Trash Regular Trash Autoclave_Solid->Trash Sewer Sanitary Sewer Chemical_Liquid->Sewer Sharps_Disposal Sharps Waste Stream Autoclave_Sharps->Sharps_Disposal

Caption: Waste Disposal Workflow for HIV gp120 (421-438).

Safety Precautions

When handling HIV gp120 (421-438) and its associated waste, it is essential to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and eye protection.[11]

  • Biological Safety Cabinet (BSC): If there is a potential for aerosol generation, manipulations should be performed within a BSC.[11][12]

  • Surface Decontamination: Regularly decontaminate work surfaces with an appropriate disinfectant.[11]

  • Hand Washing: Always wash hands thoroughly after handling materials and before leaving the laboratory.[11]

It is imperative to consult and follow your institution's specific biosafety and waste disposal guidelines. These procedures provide a general framework, but local regulations may have additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.